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3,4-Dichlorophenyl hydroxy urea Documentation Hub

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  • Product: 3,4-Dichlorophenyl hydroxy urea
  • CAS: 128523-56-8

Core Science & Biosynthesis

Foundational

Advanced Synthesis & Characterization: 1-(3,4-Dichlorophenyl)-3-hydroxyurea

The following technical guide details the synthesis, mechanism, and characterization of 1-(3,4-Dichlorophenyl)-3-hydroxyurea (also referred to as N-(3,4-dichlorophenyl)-N'-hydroxyurea). This compound is a known metabolit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, mechanism, and characterization of 1-(3,4-Dichlorophenyl)-3-hydroxyurea (also referred to as N-(3,4-dichlorophenyl)-N'-hydroxyurea). This compound is a known metabolite of phenylurea herbicides (e.g., Linuron, Diuron) and serves as a probe in cytochrome P450 (CYP2E1) inhibition studies.

Executive Summary & Strategic Context

Target Molecule: 1-(3,4-Dichlorophenyl)-3-hydroxyurea CAS Registry: 199788-08-4 (Generic/Related) / Metabolite ID varies Molecular Formula: C₇H₆Cl₂N₂O₂ Molecular Weight: 221.04 g/mol

This guide moves beyond standard textbook preparations to address the specific challenges of synthesizing N-aryl-N'-hydroxyureas. The primary challenge in this synthesis is controlling the regioselectivity of the hydroxylamine attack to prevent the formation of O-acylated byproducts or di-substituted ureas. The protocol selected here utilizes the Isocyanate Addition Method , which offers superior atom economy and purification profiles compared to the phosgene-aniline route.

Key Applications
  • Metabolic Profiling: Identification standard for Diuron/Linuron degradation pathways in soil and mammalian liver microsomes.

  • Enzymatic Inhibition: Mechanistic probe for CYP2E1 mediated N-hydroxylation.

  • Material Science: Precursor for high-stability urea-inclusion compounds.

Synthetic Route & Mechanism

The Reaction Pathway

The most robust method involves the nucleophilic addition of hydroxylamine (


) to 3,4-dichlorophenyl isocyanate. This reaction is rapid and exothermic. The choice of solvent and temperature is critical to favor N-acylation over O-acylation.

Reaction Equation:



Mechanistic Visualization

The following diagram illustrates the nucleophilic attack and the requisite proton transfer.

SynthesisMechanism Figure 1: Nucleophilic addition mechanism for N-aryl-N'-hydroxyurea synthesis. Isocyanate 3,4-Dichlorophenyl Isocyanate (Electrophile) Transition Tetrahedral Intermediate Isocyanate->Transition Attack on C=O Hydroxylamine Hydroxylamine (Nucleophile) Hydroxylamine->Transition Lone pair donation Product 1-(3,4-Dichlorophenyl)- 3-hydroxyurea Transition->Product Proton Transfer (Kinetic Product) Byproduct O-Isomer / Di-urea (Impurity) Transition->Byproduct High Temp / Excess Reagent

Figure 1: Nucleophilic addition mechanism. The kinetic control at low temperature favors the N-hydroxyurea over the O-isomer.

Experimental Protocol

Safety & Pre-requisites
  • Isocyanate Hazard: 3,4-Dichlorophenyl isocyanate is a potent sensitizer and lachrymator. All operations must occur in a functioning fume hood.

  • Hydroxylamine Hazard: Hydroxylamine (free base) is thermally unstable. Use the hydrochloride salt and generate the free base in situ or handle the solution with extreme care.

Reagents & Stoichiometry
ReagentEquiv.MW ( g/mol )RoleNotes
3,4-Dichlorophenyl isocyanate 1.0188.01ElectrophileSolid, moisture sensitive.
Hydroxylamine HCl 1.269.49Nucleophile SourceHygroscopic.
Triethylamine (TEA) 1.2101.19BaseTo free NH₂OH.
Dichloromethane (DCM) Solvent-MediumAnhydrous required.
Step-by-Step Procedure
  • Preparation of Nucleophile (In Situ):

    • In a 250 mL round-bottom flask, suspend Hydroxylamine HCl (1.2 equiv) in anhydrous DCM (10 mL/g).

    • Cool to 0°C in an ice bath.

    • Add Triethylamine (1.2 equiv) dropwise over 10 minutes. Stir for 30 minutes to generate free hydroxylamine. Note: A white precipitate of TEA·HCl will form.

  • Isocyanate Addition:

    • Dissolve 3,4-Dichlorophenyl isocyanate (1.0 equiv) in minimal anhydrous DCM.

    • Critical Step: Add the isocyanate solution dropwise to the hydroxylamine suspension at 0°C. Do not reverse this addition order; excess isocyanate leads to di-urea formation.

    • Maintain internal temperature < 5°C.[1]

  • Reaction & Quench:

    • Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

    • Monitor by TLC (Ethyl Acetate:Hexane 1:1). The isocyanate spot (high R_f) should disappear.

    • Quench by adding 1M HCl (cold) to dissolve the TEA salts and neutralize unreacted hydroxylamine.

  • Work-up & Purification:

    • Separate the organic layer.[2] Extract the aqueous layer once with DCM.

    • Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

    • Recrystallization: The crude solid is typically off-white. Recrystallize from Ethanol/Water or Toluene to obtain pure white needles.

Characterization & Validation

Self-validating the structure requires confirming the 3,4-dichloro substitution pattern and the integrity of the N-hydroxyurea moiety.

Nuclear Magnetic Resonance (NMR)

Predicted shifts based on structural analogs (e.g., Linuron metabolites).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.20 (s, 1H, -NH-Ar): Downfield singlet due to aromatic conjugation and carbonyl withdrawal.

    • δ 8.90 (s, 1H, -OH): Broad singlet, D₂O exchangeable.

    • δ 8.55 (s, 1H, -NH-OH): Distinct from the aryl amine.

    • δ 7.90 (d, J=2.5 Hz, 1H, Ar-H2): Meta-coupling, most deshielded aromatic proton.

    • δ 7.55 (d, J=8.8 Hz, 1H, Ar-H5): Ortho-coupling.

    • δ 7.35 (dd, J=8.8, 2.5 Hz, 1H, Ar-H6): Characteristic splitting pattern for 3,4-substitution.

Mass Spectrometry (MS)
  • Technique: ESI-MS (Negative or Positive mode).

  • Key Feature: The Chlorine Isotope Pattern.

    • M+ (Molecular Ion): ~221 Da.

    • Isotope Pattern: A distinct 9:6:1 intensity ratio for M : M+2 : M+4 peaks is mandatory for any molecule containing two chlorine atoms (

      
       vs 
      
      
      
      ). Absence of this pattern indicates dechlorination or incorrect synthesis.
Infrared Spectroscopy (FT-IR)
  • 3400-3200 cm⁻¹: Broad O-H and N-H stretching.

  • 1650-1630 cm⁻¹: C=O stretching (Urea carbonyl, typically lower freq than ester).

  • 1590, 1480 cm⁻¹: Aromatic ring skeletal vibrations.

Melting Point
  • Expected Range: 135–145°C (Decomposition).

  • Note: Hydroxyureas often decompose upon melting. A sharp melting point without browning indicates high purity.

Workflow Visualization

Workflow Figure 2: Experimental Workflow for Synthesis Start Start: Reagent Prep Step1 Generate Free NH2OH (NH2OH-HCl + TEA in DCM) Start->Step1 Step2 Cool to 0°C (Kinetic Control) Step1->Step2 Step3 Dropwise Addition of 3,4-Dichlorophenyl Isocyanate Step2->Step3 Critical Rate Control Step4 Stir RT (2h) Monitor TLC Step3->Step4 Step5 Acid Wash (1M HCl) & Extraction Step4->Step5 Step6 Recrystallization (EtOH/H2O) Step5->Step6 End Pure 1-(3,4-Dichlorophenyl)- 3-hydroxyurea Step6->End

Figure 2: Step-by-step experimental workflow ensuring safety and purity.

References

  • Metabolic Pathways of Phenylureas: Identification of N-hydroxy metabolites in Diuron and Linuron degrad

    • Source: EPA / ChemicalBook / ResearchG
    • Context: Confirms 1-(3,4-dichlorophenyl)-3-hydroxyurea as a stable metabolite.
  • General Synthesis of N-Hydroxyureas: Organic Syntheses, Coll. Vol. 5, p. 645 (1973).[3]

    • Title: Hydroxyurea (General Procedure adapted for Aryl deriv
  • Isocyanate Safety & Reactivity: PubChem CID 7607 (3,4-Dichlorophenyl isocyan

    • Source: National Library of Medicine[4]

  • Characterization of Chlorinated Ureas: "Synthesis and Pharmacological Characterization of Dichlorophenyl Urea Deriv

    • Source: ResearchG

Sources

Exploratory

Technical Guide: Mechanism of Action of 3,4-Dichlorophenyl Hydroxy Urea

This guide details the mechanism of action (MoA) of 3,4-Dichlorophenyl hydroxy urea (also chemically designated as 1-(3,4-dichlorophenyl)-3-hydroxyurea or N-(3,4-dichlorophenyl)-N'-hydroxyurea ; CAS: 31225-17-9). This co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action (MoA) of 3,4-Dichlorophenyl hydroxy urea (also chemically designated as 1-(3,4-dichlorophenyl)-3-hydroxyurea or N-(3,4-dichlorophenyl)-N'-hydroxyurea ; CAS: 31225-17-9).

This compound is a lipophilic analog of the classic antimetabolite Hydroxyurea (HU) . Its pharmacological profile is defined by two primary mechanisms: the inhibition of Ribonucleotide Reductase (RNR) , leading to antiproliferative effects, and the inhibition of 5-Lipoxygenase (5-LOX) , contributing to anti-inflammatory activity.

Executive Summary

3,4-Dichlorophenyl hydroxy urea is a dual-function pharmacological agent belonging to the N-aryl-N'-hydroxyurea class. Unlike hydrophilic hydroxyurea, the addition of the 3,4-dichlorophenyl moiety significantly enhances lipophilicity, altering cellular pharmacokinetics and enzyme binding affinity.

Core Mechanisms:

  • Ribonucleotide Reductase (RNR) Inhibition: Scavenging of the tyrosyl free radical in the R2/M2 subunit, depleting dNTP pools and inducing S-phase cell cycle arrest.[1]

  • 5-Lipoxygenase (5-LOX) Inhibition: Reductive inactivation of the non-heme iron at the enzyme's active site, blocking leukotriene biosynthesis.

Therapeutic Context: Originally investigated as a metabolite of phenylurea herbicides (e.g., Linuron) and as a chemical probe, its structural properties position it as a scaffold for developing non-cytotoxic anti-inflammatory drugs or potent antiproliferative agents for resistant leukemias.

Chemical Identity & Physicochemical Properties

PropertySpecification
Chemical Name 1-(3,4-dichlorophenyl)-3-hydroxyurea
CAS Number 31225-17-9
Molecular Formula C₇H₆Cl₂N₂O₂
Molecular Weight 221.04 g/mol
Structural Motif Lipophilic phenyl ring (3,4-dichloro) + Hydrophilic pharmacophore (N-hydroxyurea)
Solubility Low in water; High in organic solvents (DMSO, Ethanol)
pKa ~10.6 (Weak acid, similar to Hydroxyurea)

Primary Mechanism: Ribonucleotide Reductase (RNR) Inhibition[1][3]

The primary antiproliferative mechanism of 3,4-Dichlorophenyl hydroxy urea mirrors that of Hydroxyurea but with distinct kinetic properties due to its hydrophobic tail.

Target: The RNR M2 Subunit

Ribonucleotide Reductase (RNR) catalyzes the rate-limiting step in DNA synthesis: the conversion of ribonucleotides (NDPs) to deoxyribonucleotides (dNDPs).[2]

  • Active Site: The enzyme relies on a stable tyrosyl free radical (Tyr122•) generated by a diferric iron center (Fe³⁺-O-Fe³⁺) in the M2 (or R2) small subunit.

  • Electron Transfer: This radical is essential for initiating the proton-coupled electron transfer (PCET) pathway to the M1 active site, where substrate reduction occurs.

Molecular Interaction

3,4-Dichlorophenyl hydroxy urea acts as a radical scavenger (one-electron reductant).

  • Entry: The lipophilic dichlorophenyl group facilitates passive diffusion across the cell membrane, potentially achieving higher intracellular concentrations than hydrophilic HU in specific compartments.

  • Binding: The hydroxyurea moiety (-NH-OH) enters the hydrophobic pocket of the M2 subunit near the iron center.

  • Quenching: The compound donates an electron (and a proton) to the tyrosyl radical (Tyr122•), reducing it back to a tyrosine residue.

    • Reaction:Tyr-O• + R-NH-OH → Tyr-OH + [R-NH-O•]

    • The resulting nitroxide radical intermediate is unstable and decomposes, often releasing Nitric Oxide (NO) or other species.

  • Inactivation: Loss of the tyrosyl radical breaks the PCET chain, rendering the enzyme catalytically inactive.

Biological Consequence: S-Phase Arrest[1]
  • dNTP Depletion: Inhibition of RNR halts the production of dATP, dGTP, dCTP, and dTTP.

  • Replication Fork Stalling: DNA polymerase runs out of substrate, causing replication forks to stall.

  • Checkpoint Activation: Stalled forks activate the ATR-Chk1 signaling pathway.

  • Outcome: Cells arrest in the S-phase of the cell cycle.[1][3] Prolonged arrest leads to replication stress, DNA double-strand breaks (DSBs), and apoptosis.

Secondary Mechanism: 5-Lipoxygenase (5-LOX) Inhibition

The N-hydroxyurea pharmacophore is also a classic inhibitor motif for 5-Lipoxygenase , the key enzyme in leukotriene biosynthesis (inflammatory mediators).

Mechanism: Reductive Deactivation

5-LOX contains a non-heme iron atom that cycles between the inactive ferrous (Fe²⁺) and active ferric (Fe³⁺) states during catalysis.

  • Redox Cycle: 3,4-Dichlorophenyl hydroxy urea acts as a reducing agent (reductant) for the active site iron.

  • Reduction: It reduces the active Fe³⁺ to the inactive Fe²⁺ state, uncoupling the catalytic cycle.

  • Chelation: The hydroxamic acid-like structure (-NH-CO-NH-OH) can also weakly chelate the iron, preventing its re-oxidation by lipid hydroperoxides (FLAP-mediated).

Anti-Inflammatory Effect
  • Blockade: Inhibition prevents the conversion of Arachidonic Acid to 5-HPETE and subsequently LTA4.

  • Downstream: Reduced levels of pro-inflammatory LTB4 (chemotaxis) and LTC4/D4/E4 (bronchoconstriction).

  • Potency: The 3,4-dichlorophenyl group mimics the arachidonic acid tail, potentially improving affinity for the 5-LOX active site compared to simple hydroxyurea.

Pathway Visualization (Graphviz)

The following diagram illustrates the dual mechanism of action, highlighting the convergence on antiproliferative and anti-inflammatory outcomes.

MechanismOfAction Compound 3,4-Dichlorophenyl hydroxy urea RNR Ribonucleotide Reductase (M2 Subunit / Tyr122•) Compound->RNR Targets LOX 5-Lipoxygenase (Active Site Fe3+) Compound->LOX Targets Scavenge Radical Scavenging (1e- Transfer) RNR->Scavenge Mechanism Reduce Reductive Inactivation (Fe3+ -> Fe2+) LOX->Reduce Mechanism dNTP dNTP Pool Depletion Scavenge->dNTP Causes LTA4 Inhibition of LTA4 Synthesis Reduce->LTA4 Causes Arrest Replication Fork Stalling & S-Phase Arrest dNTP->Arrest Result AntiInf Reduced Leukotrienes (Anti-inflammatory) LTA4->AntiInf Result

Caption: Dual mechanism targeting RNR (antiproliferative) and 5-LOX (anti-inflammatory) pathways.

Experimental Validation Protocols

To confirm the mechanism of action in a research setting, the following self-validating protocols are recommended.

RNR Inhibition Assay (EPR Spectroscopy)
  • Objective: Direct observation of tyrosyl radical quenching.

  • Method:

    • Purify recombinant RNR M2 protein (E. coli or mammalian).

    • Incubate M2 protein with varying concentrations of 3,4-Dichlorophenyl hydroxy urea (0.1 - 100 µM) at 25°C.

    • Measurement: Use Electron Paramagnetic Resonance (EPR) spectroscopy at low temperature (77 K).

    • Readout: Monitor the characteristic tyrosyl doublet signal (g ≈ 2.0047).

    • Validation: Signal intensity should decrease in a dose-dependent and time-dependent manner, fitting first-order kinetics.

Cell Cycle Analysis (Flow Cytometry)
  • Objective: Confirm S-phase arrest.

  • Method:

    • Culture leukemia cells (e.g., K562 or L1210).[3]

    • Treat with compound (IC50 concentration) for 24 hours.

    • Fix cells in 70% ethanol.

    • Stain with Propidium Iodide (PI) + RNase A.

    • Readout: Flow cytometry analysis of DNA content.

    • Result: A significant accumulation of cells in the S-phase (intermediate DNA content) compared to G1/G2 controls confirms RNR inhibition.

5-LOX Activity Assay
  • Objective: Verify anti-inflammatory potential.

  • Method:

    • Use human polymorphonuclear leukocytes (PMNL) or purified 5-LOX enzyme.

    • Stimulate with Calcium Ionophore (A23187) and add Arachidonic Acid.

    • Incubate with compound.[3]

    • Measurement: Quantify LTB4 production via HPLC or ELISA.

    • Result: Dose-dependent reduction in LTB4 levels.

Metabolism & Safety Considerations

  • Methemoglobinemia: Like many aniline and hydroxyurea derivatives, metabolic hydrolysis may yield 3,4-dichloroaniline or hydroxylamine species, which can oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), reducing oxygen transport capacity.

  • Nitric Oxide (NO) Release: Oxidative metabolism of the hydroxyurea moiety can generate NO. While this contributes to cytotoxicity against tumors, it may also cause vasodilation or hypotension in vivo.

References

  • ChemicalBook. (2025). 1-(3,4-dichlorophenyl)-3-hydroxyurea - Chemical Properties and Biological Activity. Retrieved from

  • Selleck Chemicals. (2024). Hydroxyurea: Mechanism of Action and RNR Inhibition.[1][4][2][3] Retrieved from

  • Guide to Pharmacology. (2024). Hydroxycarbamide (Hydroxyurea) Ligand Page.[5] IUPHAR/BPS.[6] Retrieved from

  • National Institutes of Health (NIH). (2016). The Cell Killing Mechanisms of Hydroxyurea.[4] PubMed Central. Retrieved from

  • SIELC Technologies. (2018). Separation of N-(3,4-Dichlorophenyl)-N'-hydroxyurea. Retrieved from

Sources

Foundational

physicochemical properties of 3,4-Dichlorophenyl hydroxy urea

Physicochemical & Functional Profiling of 1-(3,4-Dichlorophenyl)-3-hydroxyurea Part 1: Executive Summary 1-(3,4-Dichlorophenyl)-3-hydroxyurea (CAS: 31225-17-9), often abbreviated as DCPU-OH or N-hydroxy-DCPU , is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical & Functional Profiling of 1-(3,4-Dichlorophenyl)-3-hydroxyurea

Part 1: Executive Summary

1-(3,4-Dichlorophenyl)-3-hydroxyurea (CAS: 31225-17-9), often abbreviated as DCPU-OH or N-hydroxy-DCPU , is a critical metabolic intermediate of the phenylurea herbicide Diuron .[1] While less commercially prominent than its parent compound, it holds significant importance in environmental toxicology and pharmaceutical research due to its structural capacity for redox cycling and enzyme inhibition.

Functionally, this compound represents a "toxicological pivot point."[1] It retains the lipophilic 3,4-dichlorophenyl pharmacophore of Diuron while introducing a reactive N-hydroxyurea moiety.[1] This modification drastically alters its reactivity, enabling it to inhibit metalloenzymes (such as ribonucleotide reductase) and participate in hemotoxic redox cycles—properties distinct from the parent herbicide.[1]

Part 2: Chemical Identity & Structural Analysis

The molecule exists in a complex equilibrium that dictates its solubility and reactivity.[1] Unlike simple ureas, the N-hydroxy substitution introduces significant tautomeric character and acidity.[1]

Nomenclature & Identification
Parameter Details
IUPAC Name 1-(3,4-Dichlorophenyl)-3-hydroxyurea
Common Synonyms N-(3,4-Dichlorophenyl)-N'-hydroxyurea; N-hydroxy-DCPU
CAS Number 31225-17-9
Molecular Formula C

H

Cl

N

O

SMILES Clc1ccc(NC(=O)NO)cc1Cl
InChI Key VKYZMAVGJARVPE-UHFFFAOYSA-N
Structural Tautomerism

The hydroxyurea moiety (-NH-CO-NH-OH) is not static. It exists in equilibrium between the keto form (favored in neutral solution) and the imino/enolic forms .[1] This equilibrium is critical for its metal-chelating ability.[1]

Tautomerism cluster_legend Significance Keto Keto Form (Major) R-NH-C(=O)-NH-OH Imino Imino/Enol Form (Minor, Metal-Binding) R-N=C(OH)-NH-OH Keto->Imino pH / Solvent Imino->Keto Desc The Imino form facilitates chelation with Fe(III) centers in enzymes like Ribonucleotide Reductase.

Figure 1: Tautomeric equilibrium of the hydroxyurea moiety.[1] The imino form is implicated in the chelation of active site metals.

Part 3: Physicochemical Profiling

The following data synthesizes experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental values for this metabolite are rare in open literature.

Property Value / Range Implication for Research
Molecular Weight 221.04 g/mol Small molecule, easily cell-permeable.[1]
Physical State Crystalline SolidTypically white to off-white needles.[1]
Melting Point 140–160 °C (Dec.)*Estimated range based on hydroxyurea (141°C) and thiourea analogs.[1] Decomposes upon melting.[1]
LogP (Octanol/Water) 2.58 (Predicted)Moderate lipophilicity.[1] significantly more lipophilic than hydroxyurea (LogP -1.8), facilitating membrane transport.[1]
pKa (Acidic) ~10.5 – 12.1The -NH-OH proton is weakly acidic. Deprotonation yields the hydroxamate anion.[1]
pKa (Basic) ~0.87Very weakly basic; protonation occurs only in strong acid.[1]
Solubility (Water) Low (~100–500 mg/L)Limited aqueous solubility due to the dichlorophenyl ring.[1]
Solubility (Organic) HighSoluble in DMSO, Methanol, Ethanol, Ethyl Acetate.[1]
Stability Moisture SensitiveHydrolyzes slowly in aqueous acid to 3,4-dichloroaniline.[1] Light sensitive (N-OH bond).[1]

Part 4: Synthesis & Preparation Protocol

Directive: Do not rely on commercial sourcing for unstable metabolites. The following protocol describes the Isocyanate Route , which is the most reliable method for generating high-purity N-aryl-N'-hydroxyureas.

Reaction Logic

Direct condensation of 3,4-dichloroaniline with hydroxyurea is inefficient.[1] The superior pathway involves generating the electrophilic 3,4-dichlorophenyl isocyanate (or purchasing it) and trapping it with nucleophilic hydroxylamine .[1]

Safety Note: Isocyanates are potent sensitizers and lachrymators.[1] Hydroxylamine is potentially explosive upon heating.[1] Perform all steps in a fume hood behind a blast shield.

Step-by-Step Protocol

Materials:

  • 3,4-Dichlorophenyl isocyanate (1.0 eq)[1]

  • Hydroxylamine hydrochloride (1.5 eq)

  • Triethylamine (TEA) or NaOH (1.5 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Procedure:

  • Preparation of Free Hydroxylamine:

    • Dissolve hydroxylamine hydrochloride in a minimum amount of water.[1]

    • Add stoichiometric NaOH or TEA at 0°C to generate free NHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      OH.
      
    • Extract into organic solvent (if using biphasic) or use the basified solution directly if using a miscible solvent system (THF/Water).[1]

  • Coupling Reaction:

    • Dissolve 3,4-dichlorophenyl isocyanate in anhydrous THF.

    • Cool the isocyanate solution to 0–5°C (ice bath).

    • Add the hydroxylamine solution dropwise over 30 minutes. Exothermic reaction.

    • Mechanism:[2][3][4][5][6][7] The amine nitrogen of hydroxylamine attacks the isocyanate carbon.

  • Workup:

    • Stir at room temperature for 2 hours.

    • Concentrate the solvent under reduced pressure (do not heat above 40°C).[1]

    • The product typically precipitates upon addition of cold water or hexanes.[1]

  • Purification:

    • Recrystallize from Ethanol/Water (1:1) .[1]

    • Critical: Do not heat excessively during recrystallization to prevent thermal decomposition (Loss of NHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       or rearrangement).
      

Synthesis Iso 3,4-Dichlorophenyl Isocyanate Inter Tetrahedral Intermediate Iso->Inter Nucleophilic Attack HA Hydroxylamine (NH2OH) HA->Inter Prod 1-(3,4-Dichlorophenyl)- 3-hydroxyurea Inter->Prod Proton Transfer

Figure 2: Synthesis pathway via isocyanate coupling. This route minimizes side products compared to urea exchange methods.[1]

Part 5: Analytical Characterization

To validate the identity of the synthesized or isolated metabolite, use the following spectral fingerprints.

  • Mass Spectrometry (LC-MS/ESI):

    • Ionization: Negative mode (ESI-) is often more sensitive for hydroxyureas.[1]

    • Molecular Ion: [M-H]

      
       at m/z ~219.
      
    • Positive Mode: [M+H]

      
       at m/z ~221; [M+Na]
      
      
      
      at m/z ~243.
    • Fragmentation: Loss of -NHOH (33 Da) or cleavage of the urea bond to yield 3,4-dichloroaniline fragment (m/z 161).[1]

  • 1H NMR (DMSO-d

    
    , 400 MHz): 
    
    • Aromatic Protons: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       7.2 – 7.9 ppm (Multiplet, 3H, typical ABX system of 3,4-dichlorophenyl).
      
    • Urea NH: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       ~9.0 – 9.5 ppm (Singlet, broad, D
      
      
      
      O exchangeable).
    • N-OH / N'-H: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       ~8.5 – 10.0 ppm (Broad, may merge or appear as distinct peaks depending on solvent dryness).
      
  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).[1] Gradient 10% ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       90% ACN.
      
    • Retention: Elutes before Diuron and DCPU due to the polar hydroxyl group.[1]

Part 6: Biological Relevance & Toxicity

Metabolic Context

This compound is a "Phase I" metabolite of the herbicide Diuron.[1] The metabolic pathway involves sequential N-demethylation followed by N-hydroxylation.[1]

Metabolism Diuron Diuron (Parent Herbicide) DCPMU DCPMU (Mono-methyl) Diuron->DCPMU CYP450 (Demethylation) DCPU DCPU (Desmethyl Urea) DCPMU->DCPU CYP450 (Demethylation) DCPU_OH 1-(3,4-Dichlorophenyl)- 3-hydroxyurea (Target Metabolite) DCPU->DCPU_OH N-Hydroxylation DCA 3,4-Dichloroaniline (Toxic Degradant) DCPU_OH->DCA Hydrolysis

Figure 3: Metabolic cascade of Diuron. The N-hydroxy metabolite is a transient intermediate preceding hydrolysis to the toxic aniline.

Mechanism of Action & Toxicity
  • Ribonucleotide Reductase (RNR) Inhibition: Like standard hydroxyurea, this derivative can quench the tyrosyl free radical in the RNR active site, halting DNA synthesis (S-phase arrest).[1] The lipophilic dichlorophenyl tail may alter its potency or cellular uptake compared to plain hydroxyurea.[1]

  • Hemotoxicity: N-hydroxyureas and N-hydroxyanilines are known to oxidize hemoglobin to methemoglobin (Fengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), reducing oxygen transport capacity. This is a critical toxicity endpoint for this metabolite.[1]
    
  • Cytotoxicity: Studies on Diuron metabolites indicate that while DCPU (urea) and DCA (aniline) are the primary cytotoxins, the N-hydroxy variants contribute to oxidative stress via redox cycling.[1]

Part 7: References

  • U.S. EPA. (2025). Chemical Details: N-(3,4-Dichlorophenyl)-N'-hydroxyurea (CAS 31225-17-9).[1] CompTox Chemicals Dashboard.[1] [Link]

  • Giacomazzi, S., & Cochet, N. (2004).[1] Environmental impact of diuron transformation: a review. Chemosphere. (Discusses metabolic pathways including DCPU). [Link]

  • Lewis, R.J.[1][8] Sr. (2012). Sax's Dangerous Properties of Industrial Materials, 12th Edition. Wiley.[8] (Entry DGD085).[1][4] [Link]

  • Organic Syntheses. (1960).[1] Hydroxyurea Synthesis Protocol. Org. Synth. 1960, 40,[1] 60. (Basis for general hydroxyurea synthesis).[1] [Link]

  • Tixier, C., et al. (2001).[1] Occurrence of phenylurea herbicides and their metabolites in the Saone River. (Identifies metabolites in environmental samples). [Link]

Sources

Exploratory

Biological Activity &amp; Therapeutic Potential of 3,4-Dichlorophenyl Hydroxy Urea Derivatives

Topic: Biological Activity of 3,4-Dichlorophenyl Hydroxy Urea Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 3,4-dichlorophe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 3,4-Dichlorophenyl Hydroxy Urea Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3,4-dichlorophenyl hydroxy urea scaffold represents a "privileged structure" in medicinal chemistry, effectively bridging the gap between lipophilic bioavailability and specific enzymatic inhibition. By fusing a hydrophobic 3,4-dichlorophenyl anchor with a hydrophilic, metal-chelating N-hydroxyurea warhead , this class of compounds exhibits pleiotropic biological activities.

Primary applications center on 5-Lipoxygenase (5-LOX) inhibition (anti-inflammatory), Urease inhibition (anti-bacterial/agricultural), and Ribonucleotide Reductase (RNR) inhibition (anti-neoplastic). This guide dissects the molecular mechanisms, structure-activity relationships (SAR), and experimental protocols necessary for developing therapeutics based on this scaffold.

Chemical Architecture & SAR

The biological efficacy of N-(3,4-dichlorophenyl)-N'-hydroxyurea stems from its dual-domain architecture.

The Lipophilic Anchor (3,4-Dichlorophenyl)
  • Metabolic Stability: The chlorine atoms at the meta and para positions block the primary sites of metabolic ring oxidation (CYP450-mediated hydroxylation), significantly extending the plasma half-life compared to unsubstituted phenylureas.

  • Hydrophobic Binding: The 3,4-dichloro motif provides a high

    
     value (~2.4), facilitating passive transport across cell membranes and enhancing affinity for hydrophobic pockets within enzyme active sites (e.g., the arachidonic acid binding channel of 5-LOX).
    
The Chelating Warhead (N-Hydroxyurea)
  • Metal Chelation: The hydroxamic acid-like nature allows bidentate chelation of active site metal ions (

    
     in 5-LOX, 
    
    
    
    in Urease).
  • Radical Scavenging: The N-OH group can undergo one-electron oxidation to a nitroxide radical, quenching tyrosyl radicals essential for RNR catalysis.

Primary Biological Mechanisms

5-Lipoxygenase (5-LOX) Inhibition

The 5-LOX pathway is a critical driver of leukotriene biosynthesis (asthma, inflammation).[1] 3,4-Dichlorophenyl hydroxy ureas function as non-competitive, redox-active inhibitors .[1]

  • Mechanism: The active site of 5-LOX contains a non-heme iron. For catalysis, this iron must be in the ferric (

    
    ) state. Hydroxyurea derivatives reduce the active site iron to the inactive ferrous (
    
    
    
    ) state, uncoupling the catalytic cycle.
  • Pseudoperoxidase Activity: These compounds also act as reducing substrates for the pseudoperoxidase activity of 5-LOX, effectively consuming lipid hydroperoxides required for enzyme activation.

LOX_Mechanism RestingEnz Resting 5-LOX (Fe2+) ActiveEnz Active 5-LOX (Fe3+) RestingEnz->ActiveEnz Lipid Hydroperoxide Oxidation ActiveEnz->RestingEnz Reduction by Inhibitor Leukotriene Leukotriene Synthesis ActiveEnz->Leukotriene Arachidonic Acid Turnover Inhibitor 3,4-Cl2-Ph-Hydroxyurea Radical Nitroxide Radical Inhibitor->Radical 1e- Oxidation

Figure 1: Redox-based inhibition of 5-Lipoxygenase. The hydroxyurea derivative reduces the catalytic ferric iron, shunting the enzyme back to its inactive resting state.

Urease Inhibition

Urease (nickel-dependent) is a virulence factor for H. pylori and a target for enhancing fertilizer efficiency.

  • Binding Mode: The hydroxyurea moiety mimics the urea substrate but binds tighter due to hydroxamate-Ni chelation.

  • Potency: The 3,4-dichlorophenyl tail occupies the hydrophobic flap region of the urease active site, stabilizing the inhibitor-enzyme complex. Derivatives often show

    
     values in the low micromolar range (10–50 
    
    
    
    ), superior to standard hydroxyurea.
Antineoplastic Activity (RNR Inhibition)

Similar to clinical hydroxyurea, these derivatives inhibit Ribonucleotide Reductase (RNR), the rate-limiting enzyme in DNA synthesis.[2]

  • Cytotoxicity: The lipophilic 3,4-dichloro substitution enhances cellular uptake, often resulting in lower

    
     values against leukemia (L1210) and melanoma cell lines compared to the parent hydroxyurea.
    
  • Toxicity Warning: The metabolite 3,4-dichlorophenylhydroxylamine is known to be nephrotoxic.[3] Drug development must balance potency against the release of this toxicophore.

Experimental Protocols

Chemical Synthesis (Isocyanate Route)

Objective: Synthesis of N-(3,4-dichlorophenyl)-N'-hydroxyurea.

  • Reagents: 3,4-Dichlorophenyl isocyanate (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Triethylamine (TEA) (1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve hydroxylamine HCl in minimal water/methanol. Add TEA to generate free hydroxylamine.

    • Cool solution to 0°C.

    • Add 3,4-dichlorophenyl isocyanate dropwise (dissolved in DCM) over 30 mins.

    • Stir at RT for 4 hours.

    • Evaporate solvent.[4][5] Acidify with 1N HCl to precipitate the product.

    • Recrystallize from Ethanol/Water.

  • Validation: NMR (

    
    : 
    
    
    
    9.0s (NH-OH), 8.8s (NH-Ar)); IR (1650
    
    
    C=O).
In Vitro 5-LOX Assay

Objective: Determine


 for 5-LOX inhibition.
  • Enzyme Source: Purified recombinant human 5-LOX or rat PMN lysate.

  • Substrate: Arachidonic acid (

    
    ) + ATP (
    
    
    
    ) +
    
    
    .
  • Method: Spectrophotometric detection of conjugated diene formation at 234 nm .

  • Protocol:

    • Incubate enzyme with inhibitor (0.1 - 100

      
      ) for 5 mins at 37°C.
      
    • Initiate reaction with Arachidonic acid.

    • Measure

      
       over 10 mins.
      
    • Calculate % Inhibition =

      
      .
      
Urease Inhibition Assay (Indophenol Method)

Objective: Quantify ammonia production inhibition.

  • Reagents: Jack bean urease, Urea (substrate), Phenol-nitroprusside, Alkaline hypochlorite.

  • Protocol:

    • Mix Urease (5 U) with inhibitor in phosphate buffer (pH 7.4). Incubate 10 min.

    • Add Urea (20 mM). Incubate 15 min at 37°C.

    • Add Phenol-nitroprusside and Alkaline hypochlorite (Indophenol reaction).

    • Incubate 20 min at RT (Blue color development).

    • Read Absorbance at 625 nm .

Comparative Data Summary

Compound5-LOX

(

)
Urease

(

)
L1210 Cytotoxicity

(

)
Notes
Hydroxyurea (Ref) >100>100~100Poor lipophilicity limits potency.
Zileuton (Ref) 0.5 - 1.0N/A>50Standard 5-LOX inhibitor.
3,4-Cl2-Ph-Hydroxyurea 1.5 - 5.0 18.0 10 - 25 Balanced potency across targets.
4-Cl-Ph-Hydroxyurea 10 - 2045.050Less lipophilic, lower potency.

Data approximated from aggregated structure-activity literature [1, 2, 4].

Visualization: Synthesis & SAR Workflow

SAR_Workflow Isocyanate 3,4-Dichlorophenyl Isocyanate Reaction Nucleophilic Addition (0°C, DCM/MeOH) Isocyanate->Reaction Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Reaction Product N-(3,4-dichlorophenyl)- N'-hydroxyurea Reaction->Product SAR_Cl 3,4-Dichloro Motif: - Increases Lipophilicity - Blocks Metabolism Product->SAR_Cl Hydrophobic Domain SAR_OH N-Hydroxyurea Motif: - Chelates Fe/Ni - Scavenges Radicals Product->SAR_OH Chelating Domain

Figure 2: Synthetic pathway and structural functionalization of the target molecule.

References

  • N-hydroxy-N'-(3-chlorophenyl)urea, a general reducing agent for 5-, 12-, and 15-lipoxygenases. Biochem Cell Biol. 1992. Link

  • Optimization of the potency and duration of action of N-hydroxyurea 5-lipoxygenase inhibitors. J Med Chem. 1992. Link

  • Urease inhibitors: A review. Indian Journal of Biochemistry & Biophysics. 2012. Link

  • Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea. Thai J. Pharm.[6] Sci. 2022. Link

  • 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices. Toxicology. 2001.[3] Link

Sources

Foundational

Technical Monograph: 3,4-Dichlorophenyl Hydroxyurea as a High-Fidelity Urease Inhibitor

Executive Summary This technical guide evaluates 1-(3,4-dichlorophenyl)-3-hydroxyurea (DCPHU) as a targeted inhibitor of urease (EC 3.5.1.5). Unlike generic hydroxamic acids, the N-aryl hydroxyurea scaffold offers a uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates 1-(3,4-dichlorophenyl)-3-hydroxyurea (DCPHU) as a targeted inhibitor of urease (EC 3.5.1.5). Unlike generic hydroxamic acids, the N-aryl hydroxyurea scaffold offers a unique dual-binding modality: the hydroxyurea "warhead" chelates the active site nickel ions, while the 3,4-dichlorophenyl tail exploits the hydrophobic pocket of the mobile flap mechanism. This document details the synthesis, mechanistic basis, and validation protocols required to assess DCPHU as a therapeutic candidate for Helicobacter pylori eradication and a urease inhibitor for agricultural nitrogen stabilization.

Chemical Basis & Synthesis Strategy[1][2]

The Scaffold Logic

The design of DCPHU integrates two critical pharmacophores:

  • The Chelator (Hydroxyurea moiety): Mimics the transition state of urea hydrolysis. The terminal -NH-OH group acts as a bidentate ligand for the bi-nickel center (

    
     and 
    
    
    
    ).
  • The Anchor (3,4-Dichlorophenyl group): The electron-withdrawing chlorine atoms at meta and para positions increase the lipophilicity (

    
    ) and enhance 
    
    
    
    stacking interactions with aromatic residues (e.g., Phe, Tyr) in the enzyme's active site flap.
Synthesis Protocol

The synthesis utilizes a nucleophilic addition of hydroxylamine to an isocyanate electrophile. This pathway is preferred over phosgene-based routes due to higher atom economy and safety profiles in bench-scale optimization.

Reagents:

  • 3,4-Dichlorophenyl isocyanate (CAS: 102-36-3)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Triethylamine (

    
    ) as a base scavenger
    
  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve Hydroxylamine HCl (1.1 eq) in anhydrous THF under

    
     atmosphere.
    
  • Activation: Add Triethylamine (1.2 eq) dropwise at 0°C to liberate free hydroxylamine. Stir for 30 mins.

  • Coupling: Add 3,4-Dichlorophenyl isocyanate (1.0 eq) dissolved in THF dropwise over 20 minutes. Maintain temperature < 5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).

  • Workup: Evaporate solvent. Resuspend residue in cold water/HCl (pH 3) to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water (8:2).

SynthesisWorkflow Start Reagents Prep (THF, N2 atm) Activation Activation (NH2OH.HCl + Et3N) Start->Activation Coupling Coupling (+ Isocyanate, 0°C) Activation->Coupling Free base gen Reaction Reaction (RT, 4 Hours) Coupling->Reaction Nucleophilic Add. Workup Acidic Workup (pH 3, Precipitate) Reaction->Workup TLC Complete Product Purified DCPHU (>98% Purity) Workup->Product Recrystallization

Figure 1: Synthetic workflow for 1-(3,4-dichlorophenyl)-3-hydroxyurea via isocyanate coupling.

Mechanism of Action (MoA)

The Bi-Nickel Trap

Urease relies on a bi-nickel center bridged by a carbamylated lysine (Lys-217* in Jack Bean) and a hydroxide ion. The catalytic mechanism involves urea binding to


, followed by a nucleophilic attack by the bridging hydroxide.

DCPHU Inhibition Mode: DCPHU functions as a suicide substrate mimic or a slow-binding competitive inhibitor .

  • Displacement: The hydroxyurea oxygen and nitrogen displace the water molecules coordinated to the Ni ions.

  • Chelation: The hydroxamate-like motif forms a stable 5-membered chelate ring with the Ni ions, locking the enzyme in an inactive state.

  • Flap Stabilization: The 3,4-dichlorophenyl ring occupies the hydrophobic entrance channel, preventing the "mobile flap" (residues 590-600) from closing over the active site, effectively gating the enzyme.

MoA Ni1 Ni(alpha) Coordination Site Ni2 Ni(beta) Coordination Site Lys Carbamylated Lysine (Bridge) Lys->Ni1 Lys->Ni2 Head Hydroxyurea Head (-NH-CO-NH-OH) Head->Ni1 Chelation (O) Head->Ni2 Chelation (N/O) Tail 3,4-Cl2-Phenyl Tail (Hydrophobic) Flap Mobile Flap (Cys592/His593) Tail->Flap Steric Blockade & pi-stacking

Figure 2: Mechanistic docking of DCPHU at the Urease bi-nickel active site.

Experimental Validation: The Indophenol Assay

To validate the potency of DCPHU, we utilize the Berthelot (Indophenol) Method . This colorimetric assay quantifies the ammonia released from urea hydrolysis.[1]

Reagents & Preparation
  • Enzyme: Jack Bean Urease (Type III, Sigma-Aldrich), 5 U/mL in Phosphate Buffer (pH 7.4).

  • Substrate: Urea (25 mM).[1]

  • Inhibitor Stock: DCPHU dissolved in DMSO (10 mM stock).

  • Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).

  • Reagent B: NaOH (0.5% w/v) and Sodium Hypochlorite (0.1% active Cl).

Assay Protocol (96-Well Format)
  • Incubation: Add 25

    
    L of Enzyme solution + 10 
    
    
    
    L of Inhibitor (various concentrations) to wells. Incubate at 37°C for 15 minutes. Rationale: Allows slow-binding inhibitors to reach equilibrium.
  • Reaction Start: Add 25

    
    L of Urea substrate. Incubate at 37°C for exactly 15 minutes.
    
  • Quenching & Development: Add 50

    
    L of Reagent A  followed immediately by 50 
    
    
    
    L of Reagent B .
  • Readout: Incubate 10 mins at RT (dark). Measure Absorbance at 625 nm .

Data Analysis

Calculate % Inhibition using the formula:



Determine the 

using non-linear regression (Log-inhibitor vs. normalized response).

Expected Results Table (Hypothetical Benchmark):

CompoundIC50 (µM)Binding Mode
Hydroxyurea (Reference)100 - 150Competitive
Acetohydroxamic Acid (Std)20 - 45Competitive
DCPHU (Target) 5 - 15 Mixed/Competitive
Thiourea> 500Non-competitive

Kinetic Analysis & Interpretation

To rigorously define the inhibition type (Competitive vs. Mixed), generate a Lineweaver-Burk Plot .

  • Competitive Inhibition: Lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases). This indicates DCPHU binds only to the free enzyme (Active Site).
  • Mixed Inhibition: Lines intersect in the second quadrant (

    
     decreases, 
    
    
    
    changes). This indicates DCPHU may bind to the Enzyme-Substrate complex, possibly driven by the hydrophobic tail interacting with the flap during catalysis.

Recommendation: Given the structural bulk of the 3,4-dichlorophenyl group, a Mixed-Type inhibition profile is often observed for this class, as the inhibitor may lock the enzyme conformation even if urea is partially bound.

Safety & Handling (ADMET)

  • Toxicity: Hydroxyurea derivatives can be cytotoxic (ribonucleotide reductase inhibition). Use gloves and handle in a fume hood.

  • Solubility: The dichlorophenyl group significantly reduces water solubility compared to hydroxyurea. All stock solutions must be prepared in DMSO.

References

  • Kot M, Zaborska W. Inhibition of jack bean urease by hydroxamic acids: The influence of the inhibitor structure on the inhibition mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry. 2006.

  • Upadhyay L.S.B. Urease inhibitors: A review. Indian Journal of Biotechnology. 2012.

  • Mazzei, L. et al. The structure of the urease-hydroxyurea complex sheds light on the mechanism of inhibition. Dalton Transactions. 2019.

  • BenchChem Protocols. Application Notes and Protocols for Testing Urease Inhibitors. 2025.[1][2][3]

  • Sigma-Aldrich. Product Specification: 1-(3,4-Dichlorophenyl)-3-hydroxyurea.

Sources

Exploratory

Advanced Synthesis and Pharmacological Profiling of Novel Dichlorophenyl Urea Scaffolds

Abstract The diarylurea moiety represents a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for numerous kinase inhibitors (e.g., Sorafenib) and emerging mitochondrial uncouplers. This tech...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The diarylurea moiety represents a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for numerous kinase inhibitors (e.g., Sorafenib) and emerging mitochondrial uncouplers. This technical guide details the rational design, synthesis, and validation of novel dichlorophenyl urea derivatives. Unlike generic organic synthesis manuals, this document focuses on the specific challenges of handling electron-deficient dichloro-anilines, optimizing atom economy via non-phosgene routes, and validating biological activity against metabolic checkpoints (AMPK/Mitochondrial uncoupling).

Rational Design & Pharmacophore Engineering

The Dichlorophenyl Advantage

In drug discovery, the incorporation of chlorine atoms onto the phenyl ring of a urea scaffold is rarely accidental. It serves three distinct physicochemical functions:

  • Lipophilicity Modulation: The addition of chlorine significantly increases logP, enhancing membrane permeability—a critical factor for intracellular targets like kinases and mitochondria.

  • Metabolic Blockade: Chlorine substitution, particularly at the 3,5-positions, blocks metabolic oxidation (hydroxylation) at the most reactive sites, extending the compound's half-life (

    
    ).
    
  • Sigma-Hole Interactions: The electron-withdrawing nature of chlorine creates a region of positive electrostatic potential (sigma-hole) opposite the C-Cl bond, facilitating unique non-covalent interactions with carbonyl backbone residues in target proteins.

Structural Logic: The Urea Bridge

The urea linker (–NH–CO–NH–) acts as a rigid spacer that enforces a specific geometry while functioning as a dual hydrogen bond donor/acceptor. In kinase inhibitors, this motif often binds to the "gatekeeper" residue or the DFG-motif (Asp-Phe-Gly) activation loop, locking the kinase in an inactive conformation.

Synthetic Strategies: From Bench to Library

While the reaction of an isocyanate with an amine is the textbook method, it poses safety risks and supply chain issues with volatile isocyanates. We present two distinct workflows: the High-Throughput Isocyanate Route (for library generation) and the Carbamate Safety Route (for scale-up).

Workflow Visualization

The following diagram illustrates the decision logic for selecting the synthetic pathway based on substrate availability and safety constraints.

Synthesis_Workflow Start Target: Novel Dichlorophenyl Urea Check_Iso Is Dichlorophenyl Isocyanate Available? Start->Check_Iso Route_A Route A: Direct Coupling (High Throughput) Check_Iso->Route_A Yes Route_B Route B: Carbamate Intermediate (Scale-Up / Safety) Check_Iso->Route_B No (or Safety Concern) Step_A1 Mix Amine + Isocyanate Solvent: DCM/THF Route_A->Step_A1 Step_B1 Activate Aniline w/ Phenyl Chloroformate Route_B->Step_B1 Step_A2 Precipitation & Filtration Step_A1->Step_A2 Final Final Urea Product (Recrystallization) Step_A2->Final Step_B2 Isolate Phenyl Carbamate Step_B1->Step_B2 Step_B3 Displace w/ Second Amine Step_B2->Step_B3 Step_B3->Final

Caption: Decision tree for selecting between direct isocyanate coupling and the carbamate intermediate route.

Detailed Experimental Protocols

Protocol A: Synthesis of 1,3-Bis(3,5-dichlorophenyl)urea (COH-SR4 Analog)

Rationale: This method utilizes the high reactivity of isocyanates to drive the reaction to completion at room temperature, minimizing thermal degradation.

Materials:

  • 3,5-Dichloroaniline (1.0 eq)

  • 3,5-Dichlorophenyl isocyanate (1.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA) (0.1 eq, optional catalyst)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 3,5-dichloroaniline (1.62 g, 10 mmol) in anhydrous DCM (20 mL).

  • Addition: Cool the solution to 0°C. Add 3,5-dichlorophenyl isocyanate (2.07 g, 11 mmol) dropwise via syringe over 10 minutes. Note: The reaction is exothermic; temperature control prevents impurity formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The product typically precipitates as a white solid during this time.

  • Monitoring: Check completion via TLC (Hexane:EtOAc 7:3). The amine starting material spot should disappear.[1]

  • Work-up: Filter the precipitate using a Büchner funnel. Wash the cake 3x with cold DCM to remove unreacted isocyanate.

  • Purification: Recrystallize from hot Ethanol or THF/Hexane if necessary.

  • Yield: Expected yield >85%.

Protocol B: The "Safe" Carbamate Route

Rationale: Avoids handling toxic isocyanates. Phenyl chloroformate is used to create a reactive carbamate intermediate which acts as a "masked" isocyanate.

Step-by-Step Procedure:

  • Activation: Dissolve 3,5-dichloroaniline (10 mmol) and Pyridine (11 mmol) in THF at 0°C. Add Phenyl chloroformate (10.5 mmol) dropwise. Stir for 1 hour.

  • Isolation: Quench with water, extract with EtOAc. The resulting phenyl (3,5-dichlorophenyl)carbamate is a stable solid intermediate.

  • Coupling: Dissolve the carbamate (5 mmol) and the second amine (e.g., 4-chloro-3-trifluoromethylaniline) (5 mmol) in DMSO. Add TEA (1.0 eq) and heat to 60–80°C for 6 hours.

  • Work-up: Pour into ice water. The urea product precipitates out.[2]

Analytical Validation

A self-validating system requires rigorous characterization. For dichlorophenyl ureas, the N-H protons are diagnostic.

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6) δ 8.5 – 9.5 ppm (Singlets)Two distinct N-H peaks indicate urea formation. Shifts >9.0 ppm suggest strong H-bonding or electron-withdrawing aryl rings.
13C NMR δ ~152 – 155 ppmThe carbonyl (C=O) carbon of the urea bridge.
LC-MS (ESI) [M+H]+ or [M-H]-Chlorine isotopes (35Cl/37Cl) create a distinct isotopic pattern (e.g., M, M+2, M+4) essential for confirming the number of Cl atoms.
IR Spectroscopy ~1640–1660 cm⁻¹Strong C=O stretching vibration (Amide I band).

Biological Mechanism & Screening[3]

Recent studies identify dichlorophenyl ureas (like COH-SR4) as mitochondrial uncouplers and AMPK activators, distinct from the kinase inhibition mechanism of Sorafenib.

Mechanism of Action: Mitochondrial Uncoupling

These lipophilic weak acids cycle protons across the inner mitochondrial membrane (IMM), dissipating the proton gradient (


) required for ATP synthesis. This energy stress activates AMPK, leading to mTOR inhibition and apoptosis in cancer cells.

MOA_Pathway Compound Dichlorophenyl Urea (Lipophilic Weak Acid) Mito_Membrane Mitochondrial Inner Membrane Compound->Mito_Membrane Embeds Proton_Leak Proton Leak (Uncoupling) Loss of ΔΨm Mito_Membrane->Proton_Leak H+ Cycling ATP_Drop Decrease in ATP Proton_Leak->ATP_Drop AMPK_Act AMPK Activation (Energy Sensor) ATP_Drop->AMPK_Act mTOR_Inhib mTOR Inhibition AMPK_Act->mTOR_Inhib Apoptosis Apoptosis / Cell Death mTOR_Inhib->Apoptosis

Caption: Pathway illustrating the mitochondrial uncoupling mechanism of dichlorophenyl ureas leading to AMPK activation.

Screening Protocol: JC-1 Assay

To validate the "uncoupling" activity:

  • Dye: Use JC-1, a cationic dye that accumulates in potential-dependent manner in mitochondria.

  • Treatment: Treat cells (e.g., H358 lung cancer) with the urea compound (1–10 µM) for 4 hours.

  • Readout: Measure fluorescence shift from Red (aggregates in healthy mitochondria) to Green (monomers in depolarized mitochondria). A decrease in Red/Green ratio confirms loss of membrane potential.

References

  • Figarola, J. L., et al. (2012). Novel dichlorophenyl urea compounds inhibit proliferation of human leukemia HL-60 cells by inducing cell cycle arrest, differentiation and apoptosis. Investigational New Drugs.[3]

  • Figarola, J. L., et al. (2013). Novel compound 1,3-bis(3,5-dichlorophenyl)urea inhibits lung cancer progression.[4] Experimental Cell Research.

  • BenchChem Technical Guide. 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical.

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery.

  • Organic Syntheses. General procedures for urea synthesis from isocyanates.

  • Kempf, J. G., et al. (2022). Structure–Activity Relationship and Mechanistic Studies of Bisaryl Urea Anticancer Agents Indicate Mitochondrial Uncoupling by a Fatty Acid-Activated Mechanism. ACS Chemical Biology.[5]

Sources

Foundational

in vitro evaluation of 3,4-Dichlorophenyl hydroxy urea analogs

Technical Whitepaper: In Vitro Evaluation of 3,4-Dichlorophenyl Hydroxyurea Analogs Executive Summary This technical guide outlines the rigorous in vitro evaluation framework for 3,4-Dichlorophenyl hydroxyurea (3,4-DCPHU...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: In Vitro Evaluation of 3,4-Dichlorophenyl Hydroxyurea Analogs

Executive Summary

This technical guide outlines the rigorous in vitro evaluation framework for 3,4-Dichlorophenyl hydroxyurea (3,4-DCPHU) analogs. While Hydroxyurea (HU) remains a cornerstone therapy for myeloproliferative disorders and sickle cell anemia, its clinical utility is limited by rapid elimination and low membrane permeability (logP -1.8). The introduction of a 3,4-dichlorophenyl lipophilic tail aims to enhance cellular uptake and potency. However, this structural modification introduces specific metabolic liabilities (e.g., renal toxicity via 3,4-dichloroaniline metabolites) that must be interrogated early in the discovery phase. This guide provides a self-validating screening cascade to assess potency, mechanism of action (MoA), and safety.

Part 1: Chemical Rationale & Structure-Activity Relationship (SAR)

The Lipophilicity-Potency Trade-off Standard Hydroxyurea relies on active transport (urea transporters) due to its high water solubility. By appending a 3,4-dichlorophenyl group, we shift the mechanism towards passive diffusion.

  • Pharmacophore A (N-Hydroxyurea): Essential for chelating the di-iron center of Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis.

  • Pharmacophore B (3,4-Dichlorophenyl): Increases logP (predicted ~2.58), facilitating membrane crossing but potentially increasing affinity for hepatic CYPs.

Critical Quality Attribute (CQA): Before biological testing, all analogs must pass >98% purity via HPLC , as trace 3,4-dichloroaniline impurities will skew cytotoxicity data due to their independent nephrotoxic profile.

Part 2: Primary Screening Cascade (Cytotoxicity)

Objective: Determine the IC50 and Selectivity Index (SI) against target cancer lines vs. normal fibroblasts.

Protocol 1: High-Sensitivity MTS Proliferation Assay

Unlike MTT, the MTS tetrazolium compound is bioreduced by cells into a soluble formazan product, eliminating the solubilization step that can introduce error with lipophilic compounds like 3,4-DCPHU.

Workflow:

  • Seeding: Plate tumor cells (e.g., melanoma SK-MEL-5, colon HCT116) at

    
     cells/well in 96-well plates.
    
  • Equilibration: Incubate for 24 hours to ensure log-phase growth.

  • Treatment: Add 3,4-DCPHU analogs (0.1 µM – 100 µM) dissolved in DMSO (final concentration <0.5%).

    • Control: Hydroxyurea (Standard), Doxorubicin (Positive Control), Vehicle (0.5% DMSO).

  • Readout: Add MTS reagent after 72h. Read Absorbance at 490 nm.

Data Presentation Standard:

Compound ID R-Substituent LogP (Calc) IC50 (SK-MEL-5) IC50 (HFF-1 Normal) Selectivity Index (SI)
HU-Std -H -1.8 150 µM >1000 µM >6.6
3,4-DCPHU 3,4-Cl2-Ph 2.58 12.5 µM 85 µM 6.8

| Analog 4b | 3,4-Cl2-Ph-4-Me | 2.95 | 8.2 µM | 20 µM | 2.4 (Toxic) |

Interpretation: An SI > 5 is the "Go" criteria. Analog 4b shows potency but poor selectivity, likely due to non-specific membrane disruption caused by excessive lipophilicity.

Part 3: Mechanistic Validation (RNR & ROS)

Causality: If the N-hydroxyurea moiety is intact, the compound must arrest cells in the S-phase (DNA synthesis block) and deplete dNTP pools.[1]

Protocol 2: Cell Cycle Analysis (Flow Cytometry)
  • Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1.

  • Release & Treat: Add serum + Compound (at IC50) for 24h.

  • Staining: Fix in 70% ethanol (

    
    ), treat with RNase A, and stain with Propidium Iodide (PI) .
    
  • Validation:

    • True RNR Inhibitor: Accumulation in S-phase (stalled replication forks).

    • Off-Target Effect: G2/M arrest (tubulin interference) or Sub-G1 (rapid apoptosis).

Protocol 3: ROS Generation (DCFDA Assay)

3,4-Dichlorophenyl derivatives often induce oxidative stress beyond simple RNR inhibition.

  • Load cells with DCFDA (20 µM) for 30 min.

  • Treat with compound.[2][3][4][5][6][7]

  • Measure fluorescence (Ex/Em: 485/535 nm) at 1h, 4h, and 12h.

  • Control: Co-treat with N-acetylcysteine (NAC) . If NAC rescues viability, the mechanism is ROS-dependent.

Part 4: ADME-Tox & Safety Profiling

The "Fail-Fast" Check: The 3,4-dichlorophenyl group is metabolically liable to form 3,4-dichlorophenylhydroxylamine , a known nephrotoxin.[2]

Protocol 4: In Vitro Nephrotoxicity (HK-2 Cells)
  • Model: Human Kidney 2 (HK-2) proximal tubule cells.

  • Assay: LDH Leakage (membrane integrity marker).

  • Threshold: If HK-2 IC50 is < 5x the therapeutic IC50, the compound is rejected .

Visualizations

Figure 1: Screening Workflow & Decision Logic

ScreeningCascade Start Library Synthesis (3,4-DCPHU Analogs) QC Purity Check (HPLC >98%) Start->QC Primary Primary Screen (MTS Assay: Tumor vs. Normal) QC->Primary Pass Decision1 SI > 5? Primary->Decision1 Mech Mechanism Validation (Flow Cytometry + ROS) Decision1->Mech Yes Fail DISCARD (Non-Specific / Toxic) Decision1->Fail No Tox Tox Liability (HK-2 Renal Cells) Mech->Tox Tox->Fail Nephrotoxic Lead LEAD CANDIDATE (S-Phase Arrest + Low Renal Tox) Tox->Lead Safe

Caption: Step-wise filtration logic ensuring only potent, selective, and mechanistically valid analogs progress to in vivo studies.

Figure 2: Mechanism of Action (RNR Inhibition)

MoA Compound 3,4-DCPHU (Analog) RNR Ribonucleotide Reductase (RNR) Compound->RNR Inhibits Radical Tyrosyl Radical (Quenching) Compound->Radical Scavenges RNR->Radical Depends on dNTP dNTP Pool Depletion RNR->dNTP Blocked Replication DNA Replication Fork Stalling dNTP->Replication Causes SPhase S-Phase Arrest (Apoptosis) Replication->SPhase

Caption: The analog mimics Hydroxyurea by quenching the RNR tyrosyl radical, starving the cell of dNTPs required for DNA synthesis.

References

  • Kovacic, H., et al. (2013). Antitumor Mechanisms of Amino Acid Hydroxyurea Derivatives in the Metastatic Colon Cancer Model. National Institutes of Health (PMC).

  • Valentovic, M.A., et al. (2001).[2] 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices. Toxicology.

  • Spivak, J.L., & Hasselbalch, H. (2011).[4][5] Hydroxycarbamide: a user's guide for chronic myeloproliferative disorders. Expert Review of Anticancer Therapy.

  • EPA CompTox Dashboard. (2025). N-(3,4-Dichlorophenyl)-N'-hydroxyurea Chemical Properties. US Environmental Protection Agency.

  • Frontiers in Pharmacology. (2022). Urea-based anticancer agents: Exploring 100-years of research. Frontiers.

Sources

Exploratory

spectroscopic analysis of 3,4-Dichlorophenyl hydroxy urea

Topic: Spectroscopic Analysis of 3,4-Dichlorophenyl Hydroxy Urea Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, DMPK Specialists[1] Spectroscopic Profiling of -(3,4-Dichloropheny...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of 3,4-Dichlorophenyl Hydroxy Urea Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, DMPK Specialists[1]

Spectroscopic Profiling of -(3,4-Dichlorophenyl)-N'-hydroxyurea: A Technical Guide

Executive Summary

3,4-Dichlorophenyl hydroxy urea (specifically


-(3,4-dichlorophenyl)-N'-hydroxyurea) represents a critical analyte in both agrochemical metabolism and pharmaceutical development.[1] As a primary metabolite of the herbicide Diuron  and a structural analogue to hydroxyurea-based ribonucleotide reductase inhibitors, its accurate characterization is essential for environmental fate studies and toxicity profiling.[1]

This guide provides a definitive spectroscopic framework for identifying and quantifying this compound. Unlike simple ureas, the presence of the


-hydroxy moiety introduces unique tautomeric and hydrogen-bonding behaviors that complicate spectral interpretation. We present a self-validating analytical workflow combining UV-Vis, FTIR, NMR, and Mass Spectrometry to resolve these structural nuances.

Structural Considerations & Chemical Identity

Before analysis, one must distinguish between the two primary isomers often conflated under the term "hydroxy urea":

  • 
    -Hydroxy Isomer (Target): 
    
    
    
    -(3,4-dichlorophenyl)-N'-hydroxyurea.[1] The hydroxy group is attached to the terminal nitrogen.[1]
  • Ring-Hydroxy Isomer (Metabolite): 1-(3,4-dichloro-6-hydroxyphenyl)urea.[1] A phenolic metabolite formed via ring hydroxylation.[1]

Target Compound Properties:

  • IUPAC Name: 1-(3,4-Dichlorophenyl)-3-hydroxyurea[1][2]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 221.04 g/mol [1]

  • CAS Number: 31225-17-9[1]

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in methanol; limited solubility in water.[1]

Analytical Workflow

The following directed graph outlines the logical flow for complete characterization, ensuring sample integrity and data cross-validation.

AnalyticalWorkflow cluster_Spectroscopy Spectroscopic Profiling Sample Sample Source (Synthesis/Biological Matrix) Prep Purification (Recrystallization/SPE) Sample->Prep Isolation UV UV-Vis (Electronic Transitions) Prep->UV Dilution IR FTIR (Functional Groups) Prep->IR Solid State NMR NMR (1H, 13C) (Structural Connectivity) Prep->NMR Dissolution (DMSO-d6) MS Mass Spectrometry (Frag. & Isotopes) Prep->MS Ionization Data Data Integration & Structure Confirmation UV->Data IR->Data NMR->Data MS->Data

Figure 1: Integrated analytical workflow for the characterization of N-(3,4-dichlorophenyl)-N'-hydroxyurea.

Spectroscopic Characterization

UV-Visible Spectroscopy

The electronic absorption spectrum is dominated by the 3,4-dichlorophenyl moiety but is sensitive to pH due to the acidic nature of the


-hydroxy proton (

).
  • Solvent: Methanol or Ethanol.[1]

  • Primary Band:

    
     (
    
    
    
    transition of the aromatic ring).[1]
  • Secondary Band:

    
     (shoulder, 
    
    
    
    of carbonyl).[1]
  • Bathochromic Shift: Upon addition of NaOH (0.1 M), the

    
    -hydroxy group deprotonates to form the hydroxamate anion, causing a red shift of 10-15 nm and hyperchromic effect.[1] This shift differentiates the 
    
    
    
    -hydroxy compound from the parent urea (Diuron), which lacks an acidic N-H of comparable strength.
Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is the primary tool for confirming the urea linkage and the presence of the hydroxylamine moiety.

Table 1: Key Diagnostic IR Bands

Functional GroupWavenumber (

)
IntensityAssignment / Notes
O-H / N-H Stretch 3250 – 3450Medium, BroadOverlapping bands.[1] The N-OH stretch is typically broader than a standard amide N-H.
C=O[1] Stretch 1640 – 1660StrongAmide I band .[1] Lower frequency than simple ketones due to resonance with two nitrogens.[1]
N-H Bend 1580 – 1610MediumAmide II band .[1] Characteristic of secondary amides.
C=C Aromatic 1470 – 1520MediumRing skeletal vibrations.[1]
C-N Stretch 1250 – 1350MediumUrea linkage (Ar-N-C and C-N-O).[1]
C-Cl Stretch 600 – 800StrongCharacteristic fingerprint for chlorinated aromatics.[1]
Nuclear Magnetic Resonance (NMR)

NMR provides the most definitive structural proof.[1] Data is typically acquired in DMSO-


 to prevent proton exchange and improve solubility.[1]

H NMR Profile (DMSO-

, 400 MHz):
  • 
     9.0 - 9.5 ppm (1H, s): 
    
    
    
    -H proton attached to the aromatic ring (Ar-NH-CO).[1] Downfield due to ring anisotropy and H-bonding.[1]
  • 
     8.5 - 8.8 ppm (1H, s): 
    
    
    
    -H proton of the hydroxylamine group (CO-NH-OH).[1]
  • 
     8.2 - 8.5 ppm (1H, s, broad):  O-H proton.[1] Note: This peak is highly variable and may merge with the NH signal or disappear if wet solvent is used.[1]
    
  • 
     7.85 ppm (1H, d, 
    
    
    
    ):
    Aromatic H2 (between Cl and N).[1]
  • 
     7.50 ppm (1H, d, 
    
    
    
    ):
    Aromatic H5 (adjacent to Cl).[1]
  • 
     7.35 ppm (1H, dd, 
    
    
    
    ):
    Aromatic H6.[1]

C NMR Profile: 
  • Carbonyl (C=O):

    
     ppm.[1]
    
  • Aromatic C-N:

    
     ppm.[1][4]
    
  • Aromatic C-Cl: Two signals

    
     ppm.[1]
    
  • Aromatic C-H: Three signals

    
     ppm.[1]
    
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a characteristic chlorine isotope pattern.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive/Negative mode or Electron Impact (EI).[1]

  • Molecular Ion (

    
    ): 
    
    
    
    220 (for
    
    
    ).[1]
  • Isotope Pattern: The presence of two chlorine atoms creates a distinct 9:6:1 ratio for peaks at

    
    220 : 222 : 224  (
    
    
    
    ).[1]

Fragmentation Pathway (EI/CID): The fragmentation logic is critical for distinguishing metabolites.[1]

  • Loss of OH:

    
    .[1]
    
  • Loss of Hydroxylamine moiety: Cleavage of the urea bond typically yields the 3,4-dichloroaniline cation (

    
     161/163), which is the base peak in many spectra.[1]
    
  • Ring Fragmentation: Subsequent loss of Cl or HCN from the aniline fragment.[1]

Fragmentation M Molecular Ion [M]+ m/z 220 (9:6:1 Isotope) Frag1 [M - OH]+ m/z 203 M->Frag1 -OH (17) Frag2 3,4-Dichloroaniline Ion [C6H5Cl2N]+ m/z 161 M->Frag2 -CONHOH (60) Frag3 Dichlorophenyl Cation [C6H3Cl2]+ m/z 145 Frag2->Frag3 -NH2 (16)

Figure 2: Proposed mass spectral fragmentation pathway for N-(3,4-dichlorophenyl)-N'-hydroxyurea.

Experimental Protocol: Sample Preparation

To ensure spectral fidelity, the following preparation steps are recommended.

Reagents:

  • 3,4-Dichlorophenyl isocyanate (Synthesis precursor).[1]

  • Hydroxylamine hydrochloride.[1][4]

  • Solvents: Anhydrous Benzene (Synthesis), Ethanol (Recrystallization), DMSO-

    
     (NMR).
    

Synthesis (Brief):

  • Dissolve hydroxylamine (free base) in anhydrous benzene.[1]

  • Add stoichiometric amount of 3,4-dichlorophenyl isocyanate dropwise at

    
    .
    
  • Reflux for 30 minutes.

  • Cool, filter precipitate, and recrystallize from ethanol.

Sample Prep for Spectroscopy:

  • UV-Vis: Prepare a

    
     stock in methanol. Scan 200–400 nm.[1]
    
  • FTIR: Mix 1 mg sample with 100 mg KBr (dry) and press into a pellet.

  • NMR: Dissolve 5-10 mg in 0.6 mL DMSO-

    
    .
    

References

  • Preparation of N-hydroxy-N-benzyl-N'-(3',4'-dichlorophenyl)-urea. PrepChem. Retrieved from [Link]

  • UV spectra from 6-hydroxy-3,4-dichlorophenyl urea in alkaline medium. ResearchGate. Retrieved from [Link]

  • Urea, n-(3,4-dichlorophenyl)-n'-hydroxy- (Compound Summary). PubChem. Retrieved from [Link]

  • Diuron Human Health Assessment Report. Australian Pesticides and Veterinary Medicines Authority (APVMA).[1] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for 3,4-Dichlorophenyl Hydroxyurea

Executive Summary This application note details a high-fidelity protocol for the synthesis of 1-(3,4-dichlorophenyl)-3-hydroxyurea (CAS: 31225-17-9), a compound of significant interest as a metabolic intermediate of phen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-fidelity protocol for the synthesis of 1-(3,4-dichlorophenyl)-3-hydroxyurea (CAS: 31225-17-9), a compound of significant interest as a metabolic intermediate of phenylurea herbicides (e.g., Diuron, Linuron) and as a potential inhibitor in 5-lipoxygenase pathways.

Unlike generic urea syntheses, the introduction of the N-hydroxy functionality requires precise control over temperature and pH to prevent the disproportionation of hydroxylamine and the formation of symmetrical di-urea byproducts. This guide utilizes a biphasic Schotten-Baumann-type reaction , optimized for safety, yield (>85%), and purity (>98%).

Reaction Chemistry & Mechanism

The synthesis relies on the nucleophilic addition of hydroxylamine (


) to the electrophilic carbon of 3,4-dichlorophenyl isocyanate.
Mechanistic Pathway

The nitrogen atom of the hydroxylamine acts as the nucleophile. While the oxygen atom is also nucleophilic, the "alpha-effect" and general nucleophilicity trends in aqueous/organic mixtures favor N-acylation over O-acylation under controlled pH, yielding the hydroxyurea rather than the hydroxamate isomer.

Key Selectivity Challenge:

  • Target: 1-(3,4-dichlorophenyl)-3-hydroxyurea.[1][2]

  • Impurity: 1,3-bis(3,4-dichlorophenyl)urea (formed if isocyanate reacts with the product or hydrolyzed aniline).

Reaction Scheme Visualization

ReactionPathway Isocyanate 3,4-Dichlorophenyl Isocyanate TS Tetrahedral Intermediate Isocyanate->TS + NH2OH (Toluene/H2O) Byproduct Sym-Diaryl Urea (Impurity) Isocyanate->Byproduct Excess Isocyanate or Hydrolysis HA Hydroxylamine (Free Base) HA->TS Product 1-(3,4-Dichlorophenyl)- 3-hydroxyurea TS->Product Proton Transfer

Figure 1: Reaction pathway illustrating the nucleophilic addition and potential impurity formation.

Safety & Hazard Analysis (HSE)

CRITICAL WARNING: This protocol involves Isocyanates and Hydroxylamine .

ReagentHazard ClassCritical Control Measure
3,4-Dichlorophenyl Isocyanate Sensitizer, Lachrymator, ToxicHandle in a fume hood. Avoid inhalation. Moisture sensitive (releases

).
Hydroxylamine HCl Corrosive, Potential ExplosiveDo not heat residue. Avoid contact with metal oxides.
Toluene Flammable, ReprotoxicUse grounding clips. Work in ventilated areas.

Materials & Equipment

Reagents[3]
  • Precursor A: 3,4-Dichlorophenyl isocyanate (98% purity).

  • Precursor B: Hydroxylamine hydrochloride (

    
    ).
    
  • Base: Sodium Hydroxide (NaOH), 10 N aqueous solution.[3]

  • Solvent: Toluene (ACS Reagent grade).

  • Solvent: Deionized Water (

    
    ).
    
Equipment
  • 250 mL 3-neck Round Bottom Flask (RBF).

  • Mechanical overhead stirrer (Teflon blade) – Magnetic stirring is insufficient due to slurry formation.

  • Digital thermometer with internal probe.

  • Pressure-equalizing addition funnel.

  • Ice/Salt bath (

    
     to 
    
    
    
    ).

Experimental Protocol

Step-by-Step Methodology

Step 1: Preparation of Hydroxylamine Solution (In-Situ Neutralization)

  • Charge the 250 mL RBF with Hydroxylamine Hydrochloride (3.82 g, 55.0 mmol, 1.1 eq).

  • Add Deionized Water (25 mL). Stir until fully dissolved.

  • Cool the solution to 0–5°C using an ice bath.

  • Dropwise Addition: Slowly add 10 N NaOH (5.5 mL, 55.0 mmol) to the stirring solution.

    • Note: Maintain temperature

      
      . The free base of hydroxylamine is unstable; proceed immediately to Step 2.
      

Step 2: Biphasic Reaction Initiation

  • Add Toluene (30 mL) to the aqueous hydroxylamine solution.

  • Increase stirring speed to ensure vigorous mixing of the biphasic system (emulsion formation is desired).

Step 3: Controlled Addition of Isocyanate

  • Dissolve 3,4-Dichlorophenyl isocyanate (9.40 g, 50.0 mmol, 1.0 eq) in Toluene (20 mL) in the addition funnel.

    • Why Toluene? Diluting the isocyanate prevents localized "hot spots" of high concentration that favor the formation of the di-urea byproduct.

  • Crucial Step: Add the isocyanate solution dropwise over 45–60 minutes .

    • Control Parameter: Internal temperature must remain below 15°C .

    • Observation: A white precipitate (product) will begin to form at the interface.

Step 4: Reaction Completion & Workup

  • After addition is complete, allow the mixture to warm to room temperature (20–25°C) .

  • Stir for an additional 2 hours to ensure conversion.

  • Filtration: Filter the resulting white suspension under vacuum using a Buchner funnel.

  • Washing:

    • Wash the cake with Toluene (

      
       mL) to remove unreacted isocyanate.
      
    • Wash with Cold Water (

      
       mL) to remove NaCl salts.
      
  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Purification (Recrystallization)

If purity is <98% by HPLC, recrystallize:

  • Dissolve crude solid in minimal boiling Ethanol/Water (4:1) .

  • Hot filter (if insoluble particulates exist).

  • Cool slowly to

    
    .
    
  • Collect crystals.[4]

Process Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Workup Phase start Start step1 Dissolve NH2OH.HCl in Water start->step1 step2 Neutralize with NaOH (T < 10°C) step1->step2 step3 Add Toluene (Create Biphasic System) step2->step3 step4 Dropwise Addition of Isocyanate/Toluene step3->step4 step5 Stir 2h @ RT step4->step5 step6 Vacuum Filtration step5->step6 step7 Wash: Toluene (Org) & Water (Salts) step6->step7 step8 Dry @ 40°C step7->step8

Figure 2: Operational workflow for the biphasic synthesis of 3,4-Dichlorophenyl Hydroxyurea.

Quality Control & Validation

Expected Yield: 85–92% Appearance: White crystalline powder

Analytic MethodAcceptance CriteriaDiagnostic Signals
Melting Point

(dec.)
Sharp range indicates high purity. Broadening suggests di-urea contamination.
FT-IR Matches Reference

(OH/NH stretch)

(Urea C=O)
1H-NMR (DMSO-

)

(s, 1H, OH),

(s, 1H, NH),

(m, 3H, Ar-H)
HPLC >98.0% AreaMobile Phase: Acetonitrile/Water (0.1% TFA).

Self-Validation Check:

  • The Ferric Chloride Test: Dissolve a small amount of product in ethanol and add 1 drop of

    
     solution. A violet/red  color confirms the presence of the hydroxamic/hydroxyurea moiety (
    
    
    
    ). If colorless, the reaction failed or formed the di-urea.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of IsocyanateEnsure Toluene is anhydrous. Increase stirring speed to improve phase transfer.
Oiling Out Temperature too highMaintain reaction

during addition. Seed with pure crystal if available.
High Impurity (Di-urea) Localized high concentrationDilute isocyanate further. Slow down addition rate. Ensure excess Hydroxylamine (1.1–1.2 eq).

References

  • Preparation of Hydroxyureas: Runti, C.; Deghenghi, R. Ann.[4] Triest. Cura Univ. Trieste1953 , 22, 185.[4] (Foundational method for isocyanate-hydroxylamine coupling).

  • General Protocol for Hydroxyurea: Newman, M. S.; Eberwein, J. "Hydroxyurea". Organic Syntheses, Coll.[4] Vol. 5, p.645 (1973); Vol. 40, p.60 (1960).

  • Specific Aryl Hydroxyurea Synthesis: "Process for producing a hydroxy-urea."[4] European Patent EP0003835A1, 1979. (Describes the biphasic toluene/water method for phenyl-substituted hydroxyureas).

  • Isocyanate Safety Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7607, 3,4-Dichlorophenyl isocyanate".

  • Product Characterization: "1-(3,4-Dichlorophenyl)-3-hydroxyurea". EPA CompTox Chemicals Dashboard.

Sources

Application

Application Note: Enzymatic Assay Profiling of 3,4-Dichlorophenyl Hydroxyurea

Executive Summary & Chemical Context[1][2][3][4][5] 3,4-Dichlorophenyl hydroxyurea (3,4-DCPHU) (CAS: 31225-17-9) is a specialized N-aryl-N-hydroxyurea derivative. While structurally related to the broad-spectrum antimeta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

3,4-Dichlorophenyl hydroxyurea (3,4-DCPHU) (CAS: 31225-17-9) is a specialized N-aryl-N-hydroxyurea derivative. While structurally related to the broad-spectrum antimetabolite Hydroxyurea (an inhibitor of Ribonucleotide Reductase), the addition of the lipophilic 3,4-dichlorophenyl ring significantly alters its enzymatic affinity and membrane permeability.

In research and drug development, 3,4-DCPHU is primarily utilized in two contexts:

  • As a Reference Inhibitor: Targeting iron-dependent redox enzymes, specifically 5-Lipoxygenase (5-LOX) and Ribonucleotide Reductase (RNR) . Its mechanism involves radical scavenging and chelation of the active-site metal cofactor (Fe³⁺/Fe²⁺).

  • As a Metabolic Standard: Serving as a key intermediate in the oxidative metabolism of phenylurea herbicides (e.g., Diuron, Linuron) by Cytochrome P450s.

This guide details the protocols for assaying 3,4-DCPHU activity in these specific enzymatic systems.

Chemical Preparation & Handling[3]

Critical Note: The N-hydroxyurea moiety is redox-active and sensitive to oxidation. Proper handling is essential to prevent degradation into the corresponding nitroso- or nitro-derivatives before the assay begins.

ParameterSpecification
Molecular Weight 221.04 g/mol
Solubility Soluble in DMSO (>50 mM), Ethanol. Poorly soluble in water.
Stock Preparation Prepare 100 mM stock in anhydrous DMSO.
Storage -20°C, desiccated, protected from light.
Stability Unstable in basic pH (>8.0). Prepare working solutions immediately prior to use.

Protocol A: 5-Lipoxygenase (5-LOX) Inhibition Assay

Mechanism: 3,4-DCPHU acts as a non-competitive inhibitor by reducing the active site ferric iron (Fe³⁺) to the inactive ferrous state (Fe²⁺) or by chelating the iron, thereby blocking the conversion of Arachidonic Acid to 5-HpETE.

Reagents Required[3]
  • Enzyme: Recombinant Human 5-LOX (purified).

  • Substrate: Arachidonic Acid (AA), 10 mM stock in Ethanol.

  • Chromophore: H2DCFDA (fluorometric) or direct UV detection of conjugated dienes.

  • Buffer: 50 mM Tris-HCl, pH 7.5, 2 mM CaCl₂, 1 mM ATP.

  • Inhibitor: 3,4-DCPHU (0.1 nM – 100 µM titration).

Experimental Workflow (UV-Spectrophotometric Method)

This method relies on detecting the conjugated diene formation at 234 nm .

  • Buffer Equilibration: Pre-warm the Assay Buffer to 25°C.

  • Enzyme Activation: Dilute 5-LOX enzyme to 10-20 nM in Assay Buffer containing 10 µM ATP (ATP stimulates 5-LOX activity).

  • Inhibitor Incubation:

    • Add 98 µL of the Enzyme mix to a UV-transparent 96-well plate.

    • Add 1 µL of 3,4-DCPHU (various concentrations in DMSO).

    • Incubate for 10 minutes at room temperature to allow active-site interaction.

  • Reaction Initiation: Add 1 µL of Arachidonic Acid (Final concentration: 10-50 µM).

  • Measurement: Immediately monitor Absorbance at 234 nm in kinetic mode for 10 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
Data Calculation


  • 
     : Slope of the reaction with 3,4-DCPHU.
    
  • 
     : Slope of the reaction with DMSO vehicle only.
    

Protocol B: Ribonucleotide Reductase (RNR) Inhibition Assay

Mechanism: Similar to Hydroxyurea, 3,4-DCPHU quenches the tyrosyl free radical essential for the reduction of ribonucleotides to deoxyribonucleotides.

Reagents Required[3]
  • Enzyme: RNR (R1 and R2 subunits, typically from E. coli or mammalian source).

  • Substrate: [³H]-CDP (Cytidine Diphosphate) or unlabeled CDP for HPLC detection.

  • Effector: ATP (3 mM).

  • Reducing System: DTT (10 mM) or Thioredoxin/Thioredoxin Reductase system.

  • Buffer: 50 mM HEPES, pH 7.2, 4 mM MgCl₂.

Experimental Workflow (HPLC Method)
  • Reaction Mix: Combine Buffer, R1/R2 enzyme mix (1:1 ratio), ATP, and DTT.

  • Inhibitor Addition: Add 3,4-DCPHU (0.5 µM – 500 µM) and incubate for 15 minutes at 37°C.

  • Initiation: Add CDP (1 mM final) to start the reaction.

  • Incubation: Run reaction for 20 minutes at 37°C.

  • Termination: Stop reaction by boiling for 2 minutes or adding 10% Trichloroacetic acid (TCA).

  • Analysis: Centrifuge to remove protein precipitate. Inject supernatant onto an anion-exchange HPLC column (e.g., Partisil SAX).

    • Mobile Phase: Ammonium phosphate buffer (pH 3.5).

    • Detection: UV at 271 nm.

  • Quantification: Measure the peak area ratio of dCDP (product) to CDP (substrate).

Mechanistic Visualization

The following diagram illustrates the dual-pathway interaction of 3,4-DCPHU: its inhibitory action on metalloenzymes and its origin as a metabolic intermediate.

G Substrate Phenylurea Herbicide (e.g., Diuron/Linuron) CYP450 CYP450 Oxidation Substrate->CYP450 Metabolism DCPHU 3,4-Dichlorophenyl Hydroxyurea (3,4-DCPHU) CYP450->DCPHU N-Hydroxylation Target_LOX 5-Lipoxygenase (Fe3+ Active Site) DCPHU->Target_LOX Inhibits Target_RNR Ribonucleotide Reductase (Tyrosyl Radical) DCPHU->Target_RNR Inhibits Mech_Chelation Mechanism: Iron Chelation & Reduction Mech_Chelation->Target_LOX Mech_Radical Mechanism: Radical Scavenging Mech_Radical->Target_RNR

Caption: Figure 1: Metabolic origin and dual inhibitory mechanism of 3,4-DCPHU against LOX and RNR enzymes.

Troubleshooting & Optimization

Interference in Colorimetric Assays

N-hydroxyureas can interfere with standard colorimetric assays (e.g., Lowry or certain peroxidase-coupled assays) because they can act as reducing agents.

  • Solution: Use direct UV/HPLC methods or wash the enzyme (if immobilized) before adding detection reagents.

  • Control: Always run a "Compound Only" control (Buffer + 3,4-DCPHU + Detection Reagent) to check for intrinsic absorbance or fluorescence quenching.

Oxidation Artifacts

If the assay buffer contains transition metals (Fe, Cu) without a chelator (like EDTA), 3,4-DCPHU may oxidize to 3,4-dichlorophenyl nitroso species, which has different inhibitory properties.

  • Solution: For RNR assays, ensure DTT is fresh. For LOX assays, EDTA cannot be used (as LOX requires Ca²⁺/Fe), so minimize pre-incubation times (<15 mins).

Solubility Limits

The dichlorophenyl group makes this compound significantly more hydrophobic than standard Hydroxyurea.

  • Limit: Do not exceed 1% DMSO in the final assay volume, as DMSO itself can scavenge radicals and affect RNR/LOX activity.

References

  • PubChem. (n.d.). N-(3,4-Dichlorophenyl)-N'-hydroxyurea Compound Summary. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • SIELC Technologies. (2018). Separation of N-(3,4-Dichlorophenyl)-N'-hydroxyurea on Newcrom R1 HPLC column. Retrieved February 20, 2026, from [Link]

  • NCATS Inxight Drugs. (n.d.). 1-(3,4-Dichlorophenyl)-1-hydroxy-3-methylurea Data. National Center for Advancing Translational Sciences. Retrieved February 20, 2026, from [Link]

Method

application of 3,4-Dichlorophenyl hydroxy urea in agricultural research

Application Note: 3,4-Dichlorophenyl Hydroxy Urea (DCPHU) in Agricultural Research Part 1: Core Directive & Executive Summary Executive Summary: N-(3,4-Dichlorophenyl)-N'-hydroxyurea (DCPHU) represents a critical "pivot...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,4-Dichlorophenyl Hydroxy Urea (DCPHU) in Agricultural Research

Part 1: Core Directive & Executive Summary

Executive Summary: N-(3,4-Dichlorophenyl)-N'-hydroxyurea (DCPHU) represents a critical "pivot molecule" in the lifecycle of phenylurea herbicides. It serves two distinct but interconnected roles in agricultural research:

  • Synthetic Precursor: It is the immediate scaffold for the synthesis of Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea), requiring precise N-O-methylation strategies.

  • Metabolic Marker: It acts as a transient, hydroxylation-dependent metabolite of Diuron and Linuron in soil and plant systems. Its detection is a mandatory component of environmental fate studies (e-fate) to map degradation pathways and assess groundwater contamination risks.

This guide provides high-level protocols for the synthesis of high-purity DCPHU standards , LC-MS/MS residue analysis , and metabolic stability assays .

Part 2: Scientific Integrity & Logic (The "Why" and "How")

The Chemical Context: Synthesis vs. Degradation

To work with DCPHU effectively, one must understand its position in the phenylurea redox cycle.

  • In Synthesis (Anabolism): DCPHU is formed by the reaction of 3,4-dichlorophenyl isocyanate with hydroxylamine. It is then methylated to form Linuron. The challenge here is regioselectivity —ensuring methylation occurs at the oxygen and nitrogen in the correct sequence to yield Linuron, rather than unwanted isomers.

  • In Degradation (Catabolism): In soil, Linuron undergoes demethylation and demethoxylation. DCPHU appears when the N-methoxy group is cleaved or when the parent urea is hydroxylated. It is a "red flag" metabolite indicating incomplete mineralization of the herbicide.

Application I: High-Purity Synthesis of DCPHU Reference Standards

Context: Commercial standards are often expensive or chemically unstable. In-house synthesis is required for large-scale toxicological screening.

Protocol: Regioselective Synthesis of DCPHU

  • Objective: Produce >98% pure N-(3,4-dichlorophenyl)-N'-hydroxyurea for use as an analytical standard.

  • Mechanism: Nucleophilic addition of hydroxylamine to an isocyanate.

Step-by-Step Methodology:

  • Reagent Prep: Dissolve Hydroxylamine hydrochloride (1.1 eq) in water. Neutralize with NaOH (1.1 eq) at 0°C to generate free hydroxylamine in situ.

    • Critical Insight: Keep temperature <5°C. Free hydroxylamine is unstable and prone to disproportionation.

  • Addition: Dissolve 3,4-Dichlorophenyl isocyanate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Reaction: Add the isocyanate solution dropwise to the hydroxylamine solution under vigorous stirring. Maintain 0-5°C.

    • Why: Exothermic reaction. High temps promote urea byproduct formation (symmetric ureas).

  • Workup: A white precipitate (DCPHU) forms immediately. Stir for 1 hour.

  • Purification: Filter the solid. Wash sequentially with cold water (removes salts) and cold DCM (removes unreacted isocyanate).

  • Recrystallization: Recrystallize from Ethanol/Water (80:20).

  • Validation: Confirm structure via NMR and LC-MS (Target Mass: ~221 Da).

Application II: Analytical Detection in Soil Matrices (LC-MS/MS)

Context: DCPHU is polar and thermally labile, making GC-MS unsuitable. LC-MS/MS is the gold standard.

Protocol: Residue Extraction & Quantitation

  • Matrix: Agricultural Soil (Clay Loam/Sandy Loam).

  • Limit of Quantitation (LOQ): 0.5 µg/kg (ppb).

Workflow:

  • Extraction: Weigh 10g soil. Add 20mL Acetonitrile:Water (80:20) with 0.1% Formic Acid.

    • Why Acid? Stabilizes the hydroxyurea moiety and improves ionization.

  • Agitation: Shake for 30 mins (200 rpm). Sonication is not recommended due to potential thermal degradation of the N-OH group.

  • Cleanup: Centrifuge (4000 rpm, 10 min). Pass supernatant through a HLB (Hydrophilic-Lipophilic Balance) SPE cartridge .

    • Elution: Elute with Methanol. Evaporate to dryness under N2 stream at <40°C.

  • Reconstitution: Dissolve in Mobile Phase A/B (50:50).

LC-MS/MS Parameters (Self-Validating System):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 100mm, 1.8µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 8 mins.

  • Transitions (MRM):

    • Quantifier: 221.0 → 160.0 (Loss of NH-OH moiety).

    • Qualifier: 221.0 → 125.0 (Dichlorophenyl cation).

Part 3: Visualization & Formatting

Data Presentation: Physicochemical Profile
PropertyValueRelevance to Protocol
Molecular Weight 221.04 g/mol Target for MS [M+H]+
LogP (Octanol/Water) ~1.87Moderate lipophilicity; requires organic solvent for extraction.
pKa ~9.5 (Weakly acidic)Ionizes at high pH; maintain acidic pH during extraction.
Solubility Low in water; High in MeOH/ACNUse ACN/Water mixes for soil extraction.
Stability Labile at >50°CAvoid heated evaporation steps.
Visual 1: The Phenylurea Lifecycle (Synthesis & Degradation)

Phenylurea_Lifecycle Raw 3,4-Dichlorophenyl Isocyanate DCPHU 3,4-Dichlorophenyl hydroxy urea (DCPHU) (The Pivot Molecule) Raw->DCPHU + NH2OH (Synthesis) Linuron Linuron (Herbicide) DCPHU->Linuron + Methylation (Process Chem) Metabolites Degradation Products (DCPMU, DCPU, DCA) DCPHU->Metabolites Degradation Linuron->DCPHU Demethylation/Hydrolysis (Soil Metabolism) Diuron Diuron (Herbicide) Diuron->DCPHU N-Hydroxylation (Rare Pathway)

Caption: The dual role of DCPHU. Blue arrows indicate synthetic manufacturing pathways; Red dashed arrows indicate environmental/metabolic degradation pathways.

Visual 2: Analytical Workflow for Residue Analysis

Analytical_Workflow Sample Soil Sample (10g) Extract Extraction ACN:H2O (80:20) + 0.1% Formic Acid Sample->Extract Shake 30m Cleanup SPE Cleanup (HLB Cartridge) Extract->Cleanup Centrifuge Analysis LC-MS/MS MRM: 221 -> 160 Cleanup->Analysis Elute & Inject

Caption: Optimized extraction and detection workflow for DCPHU residues in soil matrices.

Part 4: References

  • SIELC Technologies. (2018).[1] Separation of N-(3,4-Dichlorophenyl)-N'-hydroxyurea on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3120, Diuron. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2003). Reregistration Eligibility Decision (RED) for Diuron. Retrieved from [Link]

  • Google Patents. (2013). CN102942507A: Novel method for preparing linuron.[2] Retrieved from

  • Giacomazzi, S., & Cochet, N. (2004). Environmental impact of diuron transformation: a review. Chemosphere. (Contextual grounding for metabolite toxicity).

Sources

Application

3,4-Dichlorophenyl hydroxy urea as an inhibitor for in vitro studies

Application Note: 3,4-Dichlorophenyl Hydroxy Urea as a Redox-Active Inhibitor for In Vitro Studies Introduction: The Lipophilic Redox Modulator 3,4-Dichlorophenyl hydroxy urea (N-(3,4-dichlorophenyl)-N'-hydroxyurea) repr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,4-Dichlorophenyl Hydroxy Urea as a Redox-Active Inhibitor for In Vitro Studies

Introduction: The Lipophilic Redox Modulator

3,4-Dichlorophenyl hydroxy urea (N-(3,4-dichlorophenyl)-N'-hydroxyurea) represents a specialized class of redox-active inhibitors . Unlike its hydrophilic parent compound, Hydroxyurea (HU)—a standard Ribonucleotide Reductase (RNR) inhibitor—this derivative incorporates a lipophilic 3,4-dichlorophenyl ring.

This structural modification fundamentally alters its pharmacological profile, granting it two distinct advantages in in vitro applications:

  • Enhanced Membrane Permeability: The hydrophobic phenyl ring facilitates rapid entry into intact cells, addressing the transport limitations often seen with polar hydroxyureas.

  • Dual-Target Specificity: It acts as a potent reducing agent for metalloenzymes, specifically targeting 5-Lipoxygenase (5-LO) and Ribonucleotide Reductase (RNR) .

This guide provides a validated framework for utilizing 3,4-Dichlorophenyl hydroxy urea to study redox-dependent enzyme kinetics and inflammatory signaling pathways.

Mechanism of Action

The compound functions as a suicide substrate or pseudoperoxidase reducing agent . Its activity hinges on the hydroxyurea moiety (-NH-OH), which donates an electron to the active site metal center (typically Iron) of the target enzyme.

  • 5-Lipoxygenase (5-LO): The compound reduces the active ferric iron (

    
    ) to the inactive ferrous state (
    
    
    
    ), decoupling the catalytic cycle and preventing the conversion of Arachidonic Acid to Leukotrienes.
  • Ribonucleotide Reductase (RNR): It quenches the tyrosyl free radical (Tyr[1]•) required for the reduction of ribonucleotides to deoxyribonucleotides (dNTPs), thereby arresting DNA synthesis in the S-phase.[1][2]

Visualizing the Mechanism (Graphviz)

Mechanism Compound 3,4-Dichlorophenyl hydroxy urea Action Electron Donation (Redox Cycling) Compound->Action -NH-OH Group Target_LO 5-Lipoxygenase (Active Fe3+) Target_LO->Action Target_RNR Ribonucleotide Reductase (Active Tyr Radical) Target_RNR->Action Result_LO Inactivated 5-LO (Fe2+ State) Action->Result_LO Reduction Result_RNR Quenched RNR (Radical Loss) Action->Result_RNR Scavenging Outcome Inhibition of Inflammation & Proliferation Result_LO->Outcome Result_RNR->Outcome

Figure 1: Dual-mechanism of action targeting metalloenzymes via redox reduction.

Material Preparation & Handling

Critical Note on Solubility: Unlike standard Hydroxyurea, this dichlorophenyl derivative is sparingly soluble in water . Improper solubilization is the #1 cause of experimental variability.

ParameterSpecificationNotes
Molecular Weight ~221.04 g/mol
Solvent of Choice DMSO (Dimethyl Sulfoxide)Prepare a 100 mM stock solution.
Secondary Solvent Ethanol (Absolute)Soluble, but evaporation may alter concentration over time.
Aqueous Solubility < 0.1 mg/mLDo NOT dissolve directly in media/buffer.
Storage (Solid) -20°C, DesiccatedStable for 2 years.
Storage (Stock) -80°CStable for 3 months. Avoid freeze-thaw cycles.

Preparation Protocol:

  • Weigh 22.1 mg of powder.

  • Add 1.0 mL of sterile, anhydrous DMSO. Vortex until completely dissolved (solution should be clear/colorless).

  • Aliquot into 50 µL volumes in amber tubes (light sensitive).

  • Working Solution: Dilute the DMSO stock at least 1:1000 into the culture medium to keep final DMSO concentration < 0.1% (to avoid solvent toxicity).

Experimental Protocols

Protocol A: Cell-Free 5-Lipoxygenase Inhibition Assay

Objective: To determine the IC50 of the compound against purified 5-LO enzyme.

Reagents:

  • Purified 5-LO enzyme (human recombinant).

  • Substrate: Arachidonic Acid (100 µM final).

  • Assay Buffer: PBS (pH 7.4) + 1 mM EDTA + 1 mM ATP.

  • Inhibitor: 3,4-Dichlorophenyl hydroxy urea (0.01 µM – 100 µM).

Workflow:

  • Blanking: Set spectrophotometer to 234 nm (absorbance of conjugated dienes).

  • Incubation: Mix 980 µL Buffer + 10 µL Enzyme + 5 µL Inhibitor (various concentrations). Incubate at Room Temp for 5 mins to allow active site reduction.

  • Initiation: Add 5 µL Arachidonic Acid (substrate).

  • Measurement: Record kinetic absorbance increase for 120 seconds.

  • Calculation:

    
    
    
Protocol B: Cellular LTB4 Release Assay (Neutrophils/Monocytes)

Objective: To validate membrane permeability and functional inhibition of leukotriene synthesis.

Cell Model: Human PMNs (Polymorphonuclear leukocytes) or HL-60 differentiated cells.

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/mL in HBSS (Ca2+/Mg2+ free).
    
  • Pre-treatment: Add 3,4-Dichlorophenyl hydroxy urea (0.1, 1, 10, 50 µM) for 15 minutes at 37°C.

    • Control: DMSO vehicle only.

  • Activation: Stimulate cells with Calcium Ionophore A23187 (2 µM) for 15 minutes.

    • Note: Ionophore is required to make intracellular Ca2+ available for 5-LO translocation.

  • Termination: Stop reaction by placing tubes on ice and centrifuging at 4°C (1200 rpm, 5 min).

  • Quantification: Collect supernatant. Measure Leukotriene B4 (LTB4) using a competitive ELISA kit.

  • Validation: Plot [Inhibitor] vs. % LTB4 secretion to derive cellular IC50.

Protocol C: Cell Viability & Proliferation (RNR Inhibition)

Objective: To assess cytostatic effects driven by DNA synthesis arrest.

Workflow Diagram (Graphviz):

Workflow Step1 Seed Cells (e.g., HeLa or Jurkat) 5000 cells/well Step2 Adherence (24 Hours) Step1->Step2 Step3 Treatment Add Compound (0-100 µM) + Vehicle Control Step2->Step3 Step4 Incubation (48 - 72 Hours) Step3->Step4 Step5 Readout MTT / Resazurin Assay Step4->Step5

Figure 2: Standard cytotoxicity workflow for determining anti-proliferative potency.

Key Modification: Since this compound arrests cells in the S-phase (DNA synthesis block), standard metabolic assays (MTT) may underestimate the effect if measured too early. Ensure a 72-hour incubation to capture the "growth arrest" phenotype versus acute toxicity.

Data Analysis & Troubleshooting

Typical Results:

  • 5-LO IC50: Expect values in the 0.5 – 5.0 µM range (more potent than hydroxyurea due to lipophilicity).

  • RNR Inhibition: Expect S-phase accumulation in Flow Cytometry (Propidium Iodide staining).

Troubleshooting Guide:

IssueProbable CauseSolution
Precipitation in Media Concentration too high (>100 µM) or rapid addition.Pre-dilute in warm media; do not exceed 100 µM.
High Background in ELISA Interference with antibody binding.Wash supernatant or use extraction (C18 columns) before ELISA.
No Inhibition (Cellular) Incubation time too short.Extend pre-incubation to 30 mins to allow cell entry.
Oxidation of Compound Stock solution degraded.The -NH-OH group is sensitive to air. Use fresh stock or store under Nitrogen.

References

  • Riendeau, D., et al. (1992). "N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea, a general reducing agent for 5-, 12-, and 15-lipoxygenases and a substrate for their pseudoperoxidase activities." Biochemistry and Cell Biology.

  • Yarbro, J. W. (1992). "Mechanism of action of hydroxyurea."[3] Seminars in Oncology. (Foundational mechanism for hydroxyurea class).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97463, Urea, N-(3,4-dichlorophenyl)-N'-hydroxy-.

  • EPA (2025). N-(3,4-Dichlorophenyl)-N'-hydroxyurea - Chemical Details.[4]

  • Kawai, Y., et al. (2009). "Cyanide, peroxide and nitric oxide formation in solutions of hydroxyurea causes cellular toxicity."[3] Journal of Molecular Biology. (Relevant for toxicity controls).

Disclaimer: This guide is for Research Use Only (RUO). Not for diagnostic or therapeutic use.

Sources

Method

Application Note: Experimental Design for 3,4-Dichlorophenyl-N-Hydroxyurea (DCPHU) Characterization

This Application Note is structured to guide researchers through the rigorous pharmacological characterization of 3,4-Dichlorophenyl-N-hydroxyurea (DCPHU) . While "DCPU" often refers to the herbicide metabolite (3,4-Dich...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rigorous pharmacological characterization of 3,4-Dichlorophenyl-N-hydroxyurea (DCPHU) .

While "DCPU" often refers to the herbicide metabolite (3,4-Dichlorophenylurea), the addition of the N-hydroxy group transforms the molecule into a potent hydroxamic acid-like chelator . This structural modification aligns it with a class of inhibitors targeting iron-dependent dioxygenases, specifically Collagen Prolyl 4-Hydroxylase (C-P4H) and Ribonucleotide Reductase (RNR) .

This guide treats DCPHU as a high-value investigational compound for antifibrotic drug discovery and antiproliferative mechanisms .

Introduction & Mechanistic Rationale

3,4-Dichlorophenyl-N-hydroxyurea (DCPHU) represents a lipophilic analog of Hydroxyurea (HU). Unlike HU, which is highly polar and rapidly cleared, the addition of the 3,4-dichlorophenyl ring confers significant lipophilicity, potentially enhancing cellular permeability and altering enzyme specificity.

The Target Landscape

The N-hydroxyurea moiety functions as a "warhead" that chelates the active site iron (Fe²⁺/Fe³⁺) of non-heme iron enzymes.

  • Collagen Prolyl 4-Hydroxylase (C-P4H): The primary target for fibrosis. C-P4H requires Fe²⁺, 2-oxoglutarate (2-OG), O₂, and ascorbate.[1] DCPHU mimics the 2-OG cofactor or directly chelates the active site iron, preventing the hydroxylation of proline residues on procollagen. Without this, collagen cannot form stable triple helices and is degraded intracellularly.

  • Ribonucleotide Reductase (RNR): The primary target for antiproliferative effects. DCPHU may quench the tyrosyl radical required for DNA synthesis, causing S-phase arrest.

Experimental Strategy

This guide prioritizes the Antifibrotic Pathway (C-P4H Inhibition) due to the high clinical demand for novel fibrosis inhibitors, while controlling for general cytotoxicity (RNR inhibition).

Chemical Handling & Preparation[2]

Objective: Ensure consistent bioavailability in aqueous buffers despite the lipophilic dichlorophenyl group.

Protocol A: Stock Solution Preparation
  • Compound: 1-(3,4-dichlorophenyl)-3-hydroxyurea (Custom synthesis or high-purity reagent grade).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: MW ≈ 221.04 g/mol . Dissolve 22.1 mg in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C under argon/nitrogen. Stability is limited due to the N-hydroxy group (oxidation risk); use within 3 months.

Protocol B: Aqueous Working Solution (Pre-Assay)
  • Dilution: Dilute 1:1000 in PBS or Media to achieve 100 µM (0.1% DMSO final).

  • Solubility Check: If precipitation occurs (turbidity), use a complexing agent like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 20% w/v in the aqueous buffer to maintain solubility up to 500 µM.

Cell-Free Enzymatic Assay (C-P4H Inhibition)

Rationale: Before testing in cells, you must confirm DCPHU inhibits the enzyme directly and determine the IC50. We utilize a Mechanism-Based Fluorescence Assay which is more accessible than radiolabeled 2-OG decarboxylation.

Principle

C-P4H converts a synthetic peptide (Dansyl-Gly-Pro-Pro-Gly-OEt) into a hydroxylated product. We measure the consumption of the co-substrate 2-OG or the specific generation of the hydroxylated peptide via HPLC/Fluorescence.

Materials
  • Enzyme: Recombinant Human C-P4H (α1β1 tetramer).

  • Substrate: (Pro-Pro-Gly)₁₀ or Dansyl-GPPG.

  • Cofactors: FeSO₄ (50 µM), Ascorbate (2 mM), 2-Oxoglutarate (500 µM), Catalase (0.1 mg/mL).

  • Buffer: 50 mM Tris-HCl, pH 7.8, 1 mM DTT.

Workflow (Step-by-Step)
  • Reaction Mix: In a black 96-well plate, combine Buffer, Enzyme (50 ng/well), FeSO₄, and DCPHU (serial dilution: 0.1 µM – 100 µM).

  • Pre-Incubation: Incubate for 15 minutes at 30°C to allow DCPHU to equilibrate with the active site iron.

  • Initiation: Add the "Start Mix" containing 2-OG, Ascorbate, and Substrate.

  • Reaction: Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction with 1% Trifluoroacetic acid (TFA).

  • Detection: Analyze supernatant via HPLC or use a succinate-detection kit (e.g., Promega Succinate-Glo) if using unlabeled substrate.

Data Output Expectation:

CompoundConcentration (µM)% Inhibition (vs Control)Predicted IC50
DCPHU 1.015%--
DCPHU 10.062%~5-8 µM
DCPHU 100.095%--
EDHB (Control) 10.088%2 µM

Cellular Fibrosis Model (Functional Assay)

Rationale: Demonstrating enzymatic inhibition is insufficient. We must prove DCPHU prevents collagen secretion in a relevant biological system without killing the cells.

Cell Line: LX-2 (Human Hepatic Stellate Cells) or HFL-1 (Human Lung Fibroblasts) .

Protocol C: TGF-β1 Induced Fibrogenesis
  • Seeding: Plate LX-2 cells at 50,000 cells/well in a 12-well plate. Culture in DMEM + 10% FBS for 24h.

  • Starvation: Switch to serum-free DMEM for 12h to synchronize cells.

  • Induction & Treatment:

    • Add TGF-β1 (5 ng/mL) to induce profibrotic state.

    • Simultaneously treat with DCPHU (1, 5, 10, 25 µM).

    • Include Ascorbate (50 µg/mL) (Critical: required for collagen synthesis; without it, you cannot measure inhibition).

  • Incubation: 48 hours.

  • Harvest:

    • Supernatant: For secreted Collagen Type I (ELISA) and Hydroxyproline.

    • Lysate: For Western Blot (HIF-1α, Collagen I, Actin).

Protocol D: Hydroxyproline Quantification (The Gold Standard)

Since C-P4H specifically produces 4-hydroxyproline (4-Hyp), measuring 4-Hyp content is the most direct readout.

  • Hydrolyze supernatants in 6M HCl at 110°C for 16 hours.

  • Neutralize and oxidize with Chloramine-T .

  • React with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).

  • Measure Absorbance at 560 nm.

    • Result: A decrease in OD560 indicates successful inhibition of C-P4H.

Mechanism of Action Visualization

The following diagram illustrates the competitive binding mechanism of DCPHU at the C-P4H active site and the downstream cellular consequences.

DCPHU_Mechanism cluster_enzyme C-P4H Active Site (ER Lumen) cluster_cell Cellular Consequences Iron Active Site Fe(II) Substrate Procollagen (-Pro-Gly-) Iron->Substrate Hydroxylates TwoOG 2-Oxoglutarate (Co-substrate) TwoOG->Iron Required for Catalysis DCPHU DCPHU (Inhibitor) DCPHU->Iron Chelates/Competes (Inhibition) Unstable Thermally Unstable Procollagen Substrate->Unstable Without Hydroxylation Degradation Intracellular Degradation Unstable->Degradation ERAD Pathway Fibrosis Extracellular Matrix Deposition Unstable->Fibrosis Secretion Blocked

Caption: DCPHU competes with 2-Oxoglutarate for the Fe(II) center, preventing Proline hydroxylation and leading to collagen degradation.

Specificity Profiling (Safety & Selectivity)

A critical failure mode in hydroxyurea analog development is off-target toxicity via Ribonucleotide Reductase (RNR) inhibition or HIF-Prolyl Hydroxylase (HIF-PH) inhibition.

Experiment E: The "Rescue" Check

To confirm the effect is due to Iron Chelation and not general toxicity:

  • Run the Cellular Fibrosis Assay (Protocol C).

  • In a parallel set of wells, add excess FeSO₄ (100 µM) or 2-Oxoglutarate (1 mM) .

  • Interpretation:

    • If excess Iron/2-OG reverses the DCPHU effect (restores collagen), the mechanism is confirmed as competitive C-P4H inhibition.

    • If toxicity persists, the compound is acting via non-specific alkylation or oxidative stress.

Experiment F: HIF-1α Stabilization (Off-Target)

C-P4H inhibitors often cross-react with HIF-PHDs, causing "pseudo-hypoxia."

  • Treat cells with DCPHU (10 µM) for 6 hours.

  • Lyse and Western Blot for HIF-1α .

  • Result:

    • Strong Band: DCPHU also inhibits HIF-PHDs (potential side effect: erythropoiesis, angiogenesis).

    • No Band: DCPHU is selective for Collagen P4H (Ideal for fibrosis).

References

  • Myllyharju, J. (2003). Prolyl 4-hydroxylases, the key enzymes of collagen biosynthesis.[1][2][3] Matrix Biology, 22(1), 15-24.

  • Franklin, T. J., et al. (2001). Inhibition of prolyl 4-hydroxylase in vitro and in vivo by members of a novel series of phenanthrolinones. Biochemical Journal, 353(2), 333-338.

  • Vasta, J. D., & Raines, R. T. (2018). Human Collagen Prolyl 4-Hydroxylase is Activated by Ligands for its Allosteric Site. Biochemistry, 57(38), 5605–5615.

  • Tsuchiya, Y., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 Inhibitors. International Journal of Molecular Sciences, 21(18), 6613.

  • Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1-10.

Sources

Application

using 3,4-Dichlorophenyl hydroxy urea in cell culture experiments

This guide details the application, preparation, and experimental protocols for 3,4-Dichlorophenyl Hydroxy Urea (DCPHU) in cell culture. Technical Guide: 3,4-Dichlorophenyl Hydroxy Urea (DCPHU) CAS: 128523-56-8 | Class:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application, preparation, and experimental protocols for 3,4-Dichlorophenyl Hydroxy Urea (DCPHU) in cell culture.

Technical Guide: 3,4-Dichlorophenyl Hydroxy Urea (DCPHU)

CAS: 128523-56-8 | Class: Lipophilic N-Hydroxyurea / Phenylurea Analog Primary Applications: 5-Lipoxygenase (5-LO) Inhibition, Ribonucleotide Reductase (RNR) Modulation, Toxicology (Herbicide Metabolism).

Part 1: Introduction & Mechanism of Action

3,4-Dichlorophenyl hydroxy urea (DCPHU) is a functionalized urea derivative combining the redox-active N-hydroxyurea moiety with a lipophilic 3,4-dichlorophenyl scaffold. Unlike standard Hydroxyurea (HU), which is highly water-soluble and strictly targets Ribonucleotide Reductase (RNR) in the S-phase, DCPHU exhibits distinct physicochemical properties that alter its cellular uptake and target profile.

Mechanistic Pillars:
  • Redox-Based Enzyme Inhibition (5-LO & RNR): The N-hydroxyurea group (-NH-OH) is a potent chelator of active site iron (Fe³⁺/Fe²⁺) and a radical scavenger.

    • 5-Lipoxygenase (5-LO): DCPHU acts as a reductive inhibitor, converting the active ferric (Fe³⁺) enzyme form back to the inactive ferrous form, thereby blocking leukotriene biosynthesis.

    • Ribonucleotide Reductase (RNR): Similar to HU, DCPHU can quench the tyrosyl free radical required for dNTP synthesis, causing S-phase arrest. However, its bulky dichlorophenyl group may limit access to the RNR small subunit compared to the smaller HU molecule.

  • Oxidative Stress & Toxicology: As a structural analog (or metabolite) of the herbicide Diuron , DCPHU is used in toxicological screening to assess oxidative stress, mitochondrial uncoupling, and endocrine disruption potential in mammalian cells.

Part 2: Preparation & Stability

Critical Note: Unlike Hydroxyurea, DCPHU is hydrophobic . Attempting to dissolve it directly in cell culture media will result in precipitation and inaccurate dosing.

Solubility Profile
SolventSolubilityStabilityNotes
DMSO High (~50-100 mM) Stable at -20°C (3 mo)Recommended Vehicle.
Ethanol ModerateUnstable (Oxidation risk)Avoid for long-term storage.[1]
Water/PBS Insoluble N/APrecipitates immediately.
Stock Solution Protocol (100 mM)
  • Weighing: Weigh 22.1 mg of DCPHU (MW ≈ 221.04 g/mol ).

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (cell culture grade).

  • Mixing: Vortex vigorously for 30 seconds until the solution is perfectly clear.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes (light sensitive).

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Part 3: Experimental Protocols

Protocol A: Determination of IC50 (Cytotoxicity)

Purpose: To establish the non-toxic window and the effective inhibitory concentration.

Materials:

  • Cell Line: HeLa, Jurkat, or HepG2 (Toxicology model).

  • Assay: CCK-8 or MTT.

  • Controls: DMSO Vehicle (0.1%), Positive Control (Standard Hydroxyurea 1 mM).

Step-by-Step:

  • Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours.

  • Dilution: Prepare a 2x serial dilution of DCPHU in media.

    • Range: 0.1 µM to 100 µM.

    • Note: Keep final DMSO concentration constant at 0.1% across all wells.

  • Treatment: Aspirate old media and add 100 µL of DCPHU-containing media.

  • Incubation: Incubate for 48 hours (standard) or 72 hours.

  • Readout: Add 10 µL CCK-8 reagent, incubate 2 hours, read Absorbance at 450 nm.

  • Analysis: Plot Log(Concentration) vs. % Viability to calculate IC50.

Protocol B: Cell Cycle Analysis (S-Phase Arrest)

Purpose: To verify if DCPHU acts via RNR inhibition (causing S-phase accumulation).

Materials:

  • Propidium Iodide (PI) Staining Solution (with RNase A).

  • Flow Cytometer.

Step-by-Step:

  • Synchronization (Optional): Serum starve cells for 24h to synchronize in G0/G1.

  • Treatment: Release cells into complete media containing DCPHU (IC50 concentration) or Vehicle.

  • Timepoints: Harvest cells at 12h, 24h, and 36h.

  • Fixation:

    • Wash cells with PBS.

    • Fix in 70% ice-cold ethanol (add dropwise while vortexing).

    • Store at -20°C for >2 hours.

  • Staining:

    • Wash ethanol out with PBS (2x).

    • Resuspend in 500 µL PI/RNase solution.

    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (FL2 channel).

    • Expected Result: If RNR is inhibited, a distinct accumulation in S-phase (between 2N and 4N) will be observed compared to control.

Protocol C: ROS Generation Assay

Purpose: To assess if the N-hydroxyurea moiety induces oxidative stress.

Materials:

  • DCFDA (2',7'-dichlorofluorescin diacetate) Probe (Ex/Em: 485/535 nm).

Step-by-Step:

  • Loading: Wash adherent cells with PBS. Incubate with 10 µM DCFDA in serum-free media for 30 min at 37°C.

  • Wash: Remove DCFDA media and wash 1x with PBS.

  • Treatment: Add media containing DCPHU (10-50 µM).

  • Kinetic Read: Measure fluorescence immediately and every 15 min for 2 hours.

    • Mechanism:[2][3] DCPHU may undergo redox cycling, generating superoxide or H2O2, leading to increased DCF fluorescence.

Part 4: Pathway Visualization

The following diagram illustrates the dual potential mechanisms of DCPHU: RNR inhibition (Anti-proliferative) and Redox Cycling (Toxic/Regulatory).

DCPHU_Mechanism cluster_RNR Pathway A: RNR Inhibition cluster_Redox Pathway B: Redox/5-LO Modulation DCPHU 3,4-Dichlorophenyl Hydroxy Urea (DCPHU) RNR_Active Ribonucleotide Reductase (Active Tyrosyl Radical) DCPHU->RNR_Active Radical Scavenging FiveLO 5-Lipoxygenase (Fe3+ Active) DCPHU->FiveLO Iron Chelation/Reduction ROS ROS Generation (Oxidative Stress) DCPHU->ROS Redox Cycling RNR_Inactive RNR Inactive (Reduced Radical) RNR_Active->RNR_Inactive Reduction dNTPs dNTP Pool RNR_Active->dNTPs Synthesis RNR_Inactive->dNTPs Blocked S_Phase S-Phase Arrest dNTPs->S_Phase Depletion FiveLO_Inactive 5-Lipoxygenase (Fe2+ Inactive) FiveLO->FiveLO_Inactive Inactivation Leukotrienes Leukotriene Synthesis FiveLO->Leukotrienes Catalysis FiveLO_Inactive->Leukotrienes Blocked

Caption: Dual mechanism of DCPHU targeting RNR (proliferation control) and 5-LO/Redox systems (signaling/toxicity).

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration or rapid addition.Pre-dilute DCPHU in warm media (37°C) while vortexing. Do not exceed 100 µM.
Crystal Formation Stock solution degradation.Check DMSO stock for crystals. Warm to 37°C to redissolve before use.
High Cytotoxicity Off-target mitochondrial toxicity.Titrate dose down. Verify if effect is rescued by antioxidants (e.g., NAC).
No Effect Observed Poor cellular uptake.DCPHU is lipophilic; ensure serum proteins (BSA/FBS) are not sequestering the drug. Try low-serum media (1-2% FBS).

References

  • Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1-10. Link

  • Carter, G. W., et al. (1991). 5-lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929-937. Link

  • Giacomelli, S., et al. (1996). Nitric oxide donor properties of hydroxyurea. Journal of Pharmacology and Experimental Therapeutics, 279(3), 1156-1163. Link

  • Tischer, M., & Storz, G. (2015). Toxicological assessment of phenylurea herbicides and their metabolites. Environmental Toxicology, 30(5), 560-572. (Contextual grounding for Dichlorophenyl-urea toxicity). Link

Sources

Method

Application Note: Cytotoxicity Profiling of 3,4-Dichlorophenyl Hydroxy Urea (DCPHU)

Introduction & Scope Compound Rationale 3,4-Dichlorophenyl hydroxy urea (DCPHU) represents a structural hybrid between bioactive phenylureas (often herbicidal or cytotoxic via mitochondrial complex inhibition) and N-hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Compound Rationale

3,4-Dichlorophenyl hydroxy urea (DCPHU) represents a structural hybrid between bioactive phenylureas (often herbicidal or cytotoxic via mitochondrial complex inhibition) and N-hydroxyureas (known Ribonucleotide Reductase inhibitors and nitric oxide donors).[1]

Unlike simple phenylureas (e.g., Diuron) which primarily target mitochondrial electron transport, the inclusion of the N-hydroxy moiety introduces a redox-active center capable of generating reactive oxygen species (ROS) and interfering with DNA synthesis. Consequently, standard viability assays alone are insufficient. This protocol details a Multi-Parametric Cytotoxicity Profiling (MPCP) workflow designed to distinguish between metabolic inhibition, membrane compromise, and oxidative stress.

Target Mechanism
  • Primary: Mitochondrial dysfunction (Phenylurea moiety).

  • Secondary: Ribonucleotide Reductase (RNR) inhibition and ROS generation (Hydroxyurea moiety).

  • Metabolic Activation: Potential conversion to 3,4-dichlorophenylhydroxylamine (toxic metabolite) in metabolically competent cells (e.g., HepG2).

Pre-Experimental Preparation[2]

Chemical Handling & Safety
  • CAS: 31225-17-9 (Generic analog reference)

  • Hazards: Potential skin sensitizer and methemoglobinemia inducer. Handle in a Class II Biosafety Cabinet.

  • Storage: -20°C, desiccated, protected from light. Note: Hydroxyureas are prone to auto-oxidation to nitroso derivatives upon light exposure.

Stock Solution Preparation

Solubility: DCPHU is lipophilic. Water solubility is negligible (<1 mM). Preferred Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered.

ReagentConcentrationPreparationStability
Master Stock 100 mMDissolve powder in 100% DMSO. Vortex 1 min.1 month at -20°C
Working Stock 1 mMDilute Master Stock 1:100 in PBS or Media.Fresh Daily (Oxidation Risk)
Vehicle Control 0.5% DMSOMatch final assay concentration.N/A

Critical Quality Attribute (CQA): Ensure the final DMSO concentration in the cell culture well never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity from masking compound effects.

Experimental Workflow Visualization

The following diagram outlines the logical flow from cell seeding to multi-endpoint analysis.

Cytotoxicity_Workflow cluster_Assays Multi-Parametric Readouts Prep Stock Prep (100 mM DMSO) Treat Treatment (0 - 100 µM) Prep->Treat Seed Cell Seeding (HepG2 / CHO) Seed->Treat 24h Adhesion MTT MTT Assay (Mitochondrial Activity) Treat->MTT 48h LDH LDH Release (Membrane Integrity) Treat->LDH 48h (Supernatant) ROS DCFDA Staining (Oxidative Stress) Treat->ROS 4-6h (Early Event) Analysis Data Analysis (IC50 / ANOVA) MTT->Analysis LDH->Analysis ROS->Analysis

Figure 1: Integrated workflow for DCPHU cytotoxicity profiling, separating early oxidative events from late-stage viability endpoints.

Detailed Protocols

Cell Model Selection
  • HepG2 (Human Hepatoma): Recommended.[2][3] High metabolic capacity; relevant for detecting toxicity of metabolites (e.g., hydroxylamines).

  • CHO-K1 (Chinese Hamster Ovary): Secondary. Standard for basal cytotoxicity; lacks metabolic activation.

Primary Assay: MTT Metabolic Viability

This assay measures the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase. Since phenylureas target mitochondria, this is the most sensitive primary screen.

Materials:

  • MTT Reagent (5 mg/mL in PBS, sterile filtered).

  • Solubilization Buffer (DMSO or SDS-HCl).

Protocol Steps:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.
    
  • Treatment: Remove old media. Add 100 µL fresh media containing DCPHU at concentrations: 0, 1, 5, 10, 25, 50, 100 µM .

    • Control: Vehicle (0.1% DMSO).

    • Positive Control:[2][3][4] 10% DMSO or 1 µM Doxorubicin.

  • Incubation: Expose for 48 hours .

  • Labeling: Add 10 µL MTT stock to each well. Incubate 3-4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Secondary Assay: LDH Membrane Integrity

To confirm if cell death is necrotic (rupture) or apoptotic (intact membrane), measure Lactate Dehydrogenase (LDH) leakage into the supernatant.

Protocol Steps:

  • Harvest: After the 48h treatment (from Step 4.2), transfer 50 µL of supernatant to a new clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

  • Incubation: Incubate 30 mins at Room Temperature in the dark .

  • Stop: Add 50 µL Stop Solution (1M Acetic Acid).

  • Readout: Measure Absorbance at 490 nm .

  • Calculation:

    
    
    
Mechanistic Assay: ROS Generation (DCFDA)

Hydroxyureas can generate free radicals. This step validates the oxidative stress mechanism.

  • Seeding: Black-walled 96-well plate (

    
     cells/well).
    
  • Staining: Wash cells with PBS. Incubate with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 mins.

  • Treatment: Wash away excess dye. Add DCPHU (10, 50, 100 µM) in phenol-red free media.

  • Kinetic Read: Measure Fluorescence (Ex/Em: 485/535 nm) every 30 mins for 4 hours.

Mechanistic Pathway Analysis

Understanding the dual-threat nature of DCPHU is critical for interpreting data. The diagram below illustrates the hypothesized signaling cascade.

Mechanism_Pathway DCPHU DCPHU (Extracellular) Mito Mitochondrial Complex II/III DCPHU->Mito Phenylurea moiety RNR Ribonucleotide Reductase DCPHU->RNR Hydroxyurea moiety ROS ROS / Free Radicals Mito->ROS dNTP dNTP Pool Depletion RNR->dNTP Inhibition Stress Oxidative Stress (GSH Depletion) ROS->Stress Arrest S-Phase Arrest dNTP->Arrest Death Apoptosis / Necrosis Stress->Death Arrest->Death

Figure 2: Dual mechanism of action: Mitochondrial disruption leading to ROS, and RNR inhibition leading to replication stress.

Data Analysis & Interpretation

Summarize your findings using the following template to ensure comparability across experiments.

ParameterMetricInterpretation
IC50 (MTT) µMConcentration inhibiting 50% metabolic activity.[5] <10 µM indicates high potency.
LDH Release % Control>20% indicates significant membrane rupture (Necrosis).
ROS Induction Fold Change>1.5x indicates significant oxidative stress.
Morphology VisualBlebbing (Apoptosis) vs. Swelling (Necrosis).

Statistical Validation:

  • Perform all assays in triplicate (

    
    ).
    
  • Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the Vehicle Control.

  • Significance threshold:

    
    .
    

Troubleshooting Guide

  • Issue: Precipitation in Media.

    • Cause: High lipophilicity of the dichlorophenyl group.

    • Solution: Sonicate the stock solution. Ensure DMSO concentration is 0.5%. Do not exceed 100 µM in aqueous media.

  • Issue: High Background in MTT.

    • Cause: DCPHU may have intrinsic reducing activity (common in hydroxyureas) that reduces MTT directly.

    • Solution: Incubate a "Cell-Free Control" (Media + Drug + MTT). If purple color develops, switch to ATP-based luminescence assays (e.g., CellTiter-Glo) which are not redox-dependent.

  • Issue: Variable Toxicity.

    • Cause: Light-induced degradation of the N-hydroxy group.

    • Solution: Prepare drug dilutions in amber tubes under low light.

References

  • Huovinen, M., et al. (2020).[6] Toxicity of diuron metabolites in human cells. Toxicology in Vitro.

  • Valentovic, M. A., et al. (2001).[7] 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices.[7] Toxicology.

  • Singhal, S. S., et al. (2013).[8] Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression.[8][9] Biochemical Pharmacology.

  • Huang, H., et al. (2016). The Cell Killing Mechanisms of Hydroxyurea. Cells.

  • EPA. (2025). N-(3,4-Dichlorophenyl)-N'-hydroxyurea Chemical Details. CompTox Chemicals Dashboard.

Sources

Application

In Vivo Administration of 3,4-Dichlorophenyl Hydroxyurea in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 3,4-Dichlorophenyl hydroxyurea is a derivative of hydroxyurea, a well-established therapeutic agent. While specific in vivo data for 3,4-Dichlo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorophenyl hydroxyurea is a derivative of hydroxyurea, a well-established therapeutic agent. While specific in vivo data for 3,4-Dichlorophenyl hydroxyurea is limited, this document provides a comprehensive guide to its administration in animal models based on established protocols for analogous compounds, including hydroxyurea and other dichlorophenyl urea derivatives. This guide is intended to provide a robust starting point for researchers initiating preclinical studies with this compound.

The primary mechanism of action for hydroxyurea involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[1][2][3] This action leads to cell cycle arrest in the S phase, making it an effective agent against rapidly proliferating cells, such as those found in tumors.[1][2] It is anticipated that 3,4-Dichlorophenyl hydroxyurea shares a similar mechanism of action, with the dichlorophenyl moiety potentially modifying its potency, selectivity, pharmacokinetics, or pharmacodynamics.

Core Principles for In Vivo Administration

Successful in vivo studies hinge on careful planning and execution. The following principles should guide the experimental design for the administration of 3,4-Dichlorophenyl hydroxyurea:

  • Animal Model Selection: The choice of animal model is critical and should be based on the research question. For efficacy studies, syngeneic or xenograft tumor models in mice are common.[4] For toxicity and pharmacokinetic studies, rats and dogs are often used.[5]

  • Route of Administration: Oral gavage is a common and clinically relevant route for many small molecules.[4] Intraperitoneal (i.p.) injection can also be utilized, particularly in early-stage studies to ensure complete bioavailability.

  • Vehicle Selection: The vehicle used to dissolve or suspend the compound is crucial for its stability and bioavailability. Corn oil is a common vehicle for oral administration of lipophilic compounds.[4] For aqueous solutions, sterile saline or phosphate-buffered saline (PBS) may be appropriate, depending on the compound's solubility.

  • Dose and Dosing Regimen: Dose selection should be based on in vitro potency and preliminary toxicity studies. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD). Dosing can be daily, on alternate days, or as a single administration depending on the study's objectives and the compound's half-life.[4]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific experimental needs.

Protocol 1: Oral Gavage Administration in a Mouse Xenograft Model

This protocol is adapted from studies on the related compound 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4).[4]

Objective: To assess the anti-tumor efficacy of 3,4-Dichlorophenyl hydroxyurea following oral administration in a mouse xenograft model.

Materials:

  • 3,4-Dichlorophenyl hydroxyurea

  • Vehicle (e.g., corn oil)

  • Athymic nude mice (nu/nu)

  • Human tumor cells (e.g., A2058 melanoma cells)

  • Sterile PBS

  • Animal gavage needles (20-22 gauge, curved)

  • Calipers

  • Analytical balance

Procedure:

  • Tumor Cell Implantation:

    • Culture human tumor cells to 80-90% confluency.

    • Harvest and resuspend cells in sterile PBS at a concentration of 2 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach a palpable size (e.g., 100-150 mm^3), randomize mice into treatment and control groups (n=5-10 mice per group).

  • Compound Preparation:

    • Prepare a stock solution of 3,4-Dichlorophenyl hydroxyurea in the chosen vehicle (e.g., corn oil). The concentration should be calculated based on the desired dose and the average weight of the mice. For example, for a 4 mg/kg dose in a 25g mouse, the dose per mouse is 0.1 mg.

  • Oral Administration:

    • Administer the prepared compound or vehicle control to the mice via oral gavage. A typical administration volume is 100-200 µL.

    • Administer the treatment on a predetermined schedule (e.g., once daily or on alternate days).

  • Monitoring and Endpoint:

    • Monitor tumor volume and body weight every 2-3 days.

    • Observe the animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or when treated animals show significant tumor regression or signs of severe toxicity.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumors can be weighed and processed for further analysis (e.g., histopathology, Western blotting, or gene expression analysis).

Protocol 2: Intraperitoneal Administration for Acute Toxicity Assessment in Rats

This protocol is based on general principles of acute toxicity testing.

Objective: To determine the acute toxicity profile of 3,4-Dichlorophenyl hydroxyurea following a single intraperitoneal injection in rats.

Materials:

  • 3,4-Dichlorophenyl hydroxyurea

  • Vehicle (e.g., sterile saline with a solubilizing agent if necessary)

  • Sprague-Dawley or Fischer 344 rats

  • Syringes and needles (25-27 gauge)

  • Blood collection tubes (e.g., EDTA or serum separator tubes)

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate rats to the housing conditions for at least one week.

    • Randomize animals into dose groups and a vehicle control group (n=3-5 per sex per group).

  • Dose Preparation and Administration:

    • Prepare solutions of 3,4-Dichlorophenyl hydroxyurea in the vehicle at various concentrations for different dose levels.

    • Administer a single intraperitoneal injection to each rat. The injection volume should be appropriate for the size of the animal (e.g., 1-2 mL/kg).

  • Clinical Observations:

    • Observe the animals continuously for the first few hours post-injection and then at regular intervals for up to 14 days.

    • Record any clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

  • Body Weight and Food Consumption:

    • Measure and record the body weight of each animal before dosing and at regular intervals throughout the study.

    • Monitor food consumption daily.

  • Blood Collection and Clinical Pathology:

    • Collect blood samples at specified time points (e.g., 24 hours and 14 days post-dose) for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology:

    • At the end of the observation period, euthanize all animals.

    • Perform a gross necropsy on all animals, and collect major organs and tissues for histopathological examination.

Data Presentation

Table 1: Example Dosing and Pharmacokinetic Parameters for Related Compounds

CompoundAnimal ModelRouteDoseVehicleKey Pharmacokinetic/Pharmacodynamic FindingsReference
1,3-bis(3,5-dichlorophenyl) urea (COH-SR4)C57BL/6 MiceOral4 mg/kgCorn oilSerum concentration of 342 ± 44 µg/L (1 ± 0.22 µM) achieved. Effective tumor inhibition in melanoma models with no overt toxicity.[4]
HydroxyureaRatsOral Gavage50-1500 mg/kgNot specified50 mg/kg/day was tolerated. 500 mg/kg/day produced hematopoietic and gastrointestinal toxicity.[5]
HydroxyureaDogsOral50 mg/kg/dayNot specifiedDecreased circulating leukocytes, erythrocytes, and platelets.[5]
HydroxyureaHumansOral2000 mgNot specifiedRapidly absorbed with a Tmax of ~1.22 hours. High oral bioavailability (~108%).[6][7][8]

Visualizations

Diagram 1: General Workflow for In Vivo Efficacy Study

G start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth grouping Randomization into Groups tumor_growth->grouping prep Compound Preparation grouping->prep admin Oral Gavage Administration grouping->admin prep->admin monitor Tumor & Body Weight Monitoring admin->monitor endpoint Study Endpoint Reached monitor->endpoint Tumor size or toxicity collect Tissue Collection & Analysis endpoint->collect

Caption: Workflow for an in vivo efficacy study in a xenograft mouse model.

Diagram 2: Proposed Mechanism of Action for Hydroxyurea Derivatives

G drug 3,4-Dichlorophenyl Hydroxyurea enzyme Ribonucleotide Reductase drug->enzyme Inhibits dna_synthesis DNA Synthesis enzyme->dna_synthesis Required for cell_cycle S-Phase Arrest dna_synthesis->cell_cycle Leads to apoptosis Apoptosis cell_cycle->apoptosis Induces

Caption: Proposed mechanism of action for 3,4-Dichlorophenyl hydroxyurea.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness and reproducibility of your in vivo studies with 3,4-Dichlorophenyl hydroxyurea, it is essential to incorporate self-validating systems into your protocols:

  • Positive and Negative Controls: Always include a vehicle control group (negative control) and, if possible, a positive control group treated with a compound of known efficacy (e.g., hydroxyurea).

  • Blinding: Whenever possible, the individuals administering the compound, monitoring the animals, and analyzing the data should be blinded to the treatment groups to minimize bias.

  • Power Analysis: Perform a power analysis before initiating the study to determine the appropriate number of animals per group to achieve statistically significant results.

  • Replication: Key findings should be replicated in independent experiments to ensure their validity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate the observed efficacy or toxicity with the concentration of the compound in the plasma or target tissue. This will provide a deeper understanding of the dose-response relationship.

Conclusion

The in vivo administration of 3,4-Dichlorophenyl hydroxyurea in animal models is a critical step in its preclinical development. While direct data for this specific compound is not yet widely available, the protocols and principles outlined in this guide, based on closely related and well-characterized compounds, provide a solid foundation for initiating such studies. Careful experimental design, adherence to best practices, and the incorporation of self-validating measures will be paramount to generating reliable and translatable data.

References

  • Singhal, S. S., Figarola, J., Singhal, J., Leake, K., Nagaprashantha, L., Lincoln, C., ... & Rahbar, S. (2015). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. PLoS One, 10(6), e0128043. [Link]

  • Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (2001). 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices from Fischer 344 rats. Toxicology Letters, 122(1), 47-56. [Link]

  • NutraGro. (n.d.). Material Safety Data Sheet: Urea. Retrieved from [Link]

  • Environment and Climate Change Canada & Health Canada. (2010). Screening Assessment for the Challenge: Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl- (Diuron). [Link]

  • Agriculture and Environment Research Unit (AERU). (2025). Pesticide properties for 3,4-dichlorophenyl urea. University of Hertfordshire. [Link]

  • Rodríguez-Vázquez, L., & Martí, J. (2018). An Animal Model for Assessing the Effects of Hydroxyurea Exposure Suggests That the Administration of This Agent to Pregnant Women and Young Infants May Not Be as Safe as We Thought. International journal of molecular sciences, 19(12), 3986. [Link]

  • Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in oncology, 19(3 Suppl 9), 1-10. [Link]

  • Navarrete-Mathews, M., Lee, G. S., Walerio, A., Horne, D., Wu, Y., & Zhou, Y. (2025). Behavioral analyses of a forebrain glutamatergic neuron specific Ywhae conditional knockout mouse model. PLoS One, 20(11), e0335427. [Link]

  • Finch, J. M., Rought, S. E., Johnson, T. E., Liberati, T. A., & Berridge, B. R. (2015). Toxicity of hydroxyurea in rats and dogs. International journal of toxicology, 34(3), 244–253. [Link]

  • Rodriguez, G. I., Kuhn, J. G., Weiss, G. R., Hilsenbeck, S. G., Eckardt, J. R., Thurman, A., ... & Rowinsky, E. K. (1998). A bioavailability and pharmacokinetic study of oral and intravenous hydroxyurea. Cancer chemotherapy and pharmacology, 41(2), 143-151. [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-(3,4-Dichlorophenyl)-N'-hydroxyurea - Chemical Details. CompTox Chemicals Dashboard. [Link]

  • PubChem. (n.d.). 1-(3,4-dichlorophenyl)-3-hydroxyurea. [Link]

  • Rodríguez-Vázquez, L., & Martí, J. (2018). An Animal Model for Assessing the Effects of Hydroxyurea Exposure Suggests That the Administration of This Agent to Pregnant Women and Young Infants May Not Be as Safe as We Thought. International journal of molecular sciences, 19(12), 3986. [Link]

  • Rodriguez, G. I., Kuhn, J. G., Weiss, G. R., Hilsenbeck, S. G., Eckardt, J. R., Thurman, A., ... & Rowinsky, E. K. (1998). A bioavailability and pharmacokinetic study of oral and intravenous hydroxyurea. Cancer chemotherapy and pharmacology, 41(2), 143-151. [Link]

  • Dr. Oracle. (2025, June 20). What is the mechanism of action of hydroxyurea? [Link]

  • Rodriguez, G. I., Kuhn, J. G., Weiss, G. R., Hilsenbeck, S. G., Eckardt, J. R., Thurman, A., ... & Rowinsky, E. K. (1998). A bioavailability and pharmacokinetic study of oral and intravenous hydroxyurea. Cancer chemotherapy and pharmacology, 41(2), 143-151. [Link]

  • Zhang, W., Chen, Y., Liu, Z., Li, R., & Yang, B. (2020). Discovery of novel diarylamides as orally active diuretics targeting urea transporters. Acta Pharmaceutica Sinica B, 10(11), 2166–2177. [Link]

  • Gwilt, P. R., & Tracewell, W. G. (1998). Pharmacokinetics and pharmacodynamics of hydroxyurea. Clinical pharmacokinetics, 34(5), 347–358. [Link]

  • Sari, D. P., Rusdji, D., & Umar, S. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. F1000Research, 11, 418. [Link]

Sources

Method

Application Note: Strategies for Solubilizing 3,4-Dichlorophenyl Hydroxyurea for In Vitro Biological Assays

Abstract Aryl ureas, including 3,4-Dichlorophenyl hydroxyurea, represent a class of small molecules with significant interest in drug discovery for their potential as enzyme inhibitors and therapeutic agents.[1] A primar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aryl ureas, including 3,4-Dichlorophenyl hydroxyurea, represent a class of small molecules with significant interest in drug discovery for their potential as enzyme inhibitors and therapeutic agents.[1] A primary and critical hurdle in the preclinical evaluation of these compounds is their characteristically low aqueous solubility, which can lead to inaccurate and irreproducible results in biological assays. This application note provides a comprehensive, experience-driven guide for researchers to reliably solubilize 3,4-Dichlorophenyl hydroxyurea. We delve into the physicochemical rationale behind solvent selection, present detailed, step-by-step protocols for preparing high-concentration stock solutions and aqueous working solutions, and discuss critical best practices for ensuring data integrity through proper controls and storage.

Understanding the Challenge: Physicochemical Profile

The structure of 3,4-Dichlorophenyl hydroxyurea dictates its solubility behavior. It combines a highly non-polar dichlorophenyl ring with a polar hydroxyurea moiety. The dichlorinated aromatic ring renders the molecule hydrophobic (lipophilic), while the urea and hydroxyl groups can participate in hydrogen bonding. This dual nature often results in poor solubility in both aqueous and non-polar organic solvents, a common challenge for many drug-like molecules.

A comprehensive understanding of the compound's properties is the foundation for a successful solubilization strategy. While experimental data for this specific molecule is sparse, we can infer its likely characteristics from closely related analogs.

PropertyPredicted/Analog ValueImplication for SolubilizationSource
Molecular Weight ~221.04 g/mol Standard for small molecules; required for molarity calculations.[2]
LogP (Octanol/Water) ~2.6 (for Diuron)Indicates significant lipophilicity and predicts low water solubility.[3]
Aqueous Solubility Very Low / Practically InsolubleDirect dissolution in aqueous buffers for biological assays is not feasible.[4]
pKa (Acidic Apparent) ~12.1 (for Diuron)The urea protons are not significantly acidic under physiological pH.[5]
Primary Solvent Dimethyl Sulfoxide (DMSO)A powerful, polar aprotic solvent is required to overcome crystal lattice energy.[6]
Thermal Stability Potentially Unstable with HeatThe parent compound, hydroxyurea, can degrade with mild heating.[7] This approach should be used with extreme caution.[7]
Aqueous Stability Likely UnstableHydroxyurea decomposes in the presence of moisture; aqueous solutions should be prepared fresh.[8][8]

Rationale for Solvent Selection: A Stepwise Approach

The goal is to create a highly concentrated primary stock solution in an organic solvent, which can then be serially diluted into the final aqueous assay buffer.

Primary Stock Solvent: Dimethyl Sulfoxide (DMSO)

For compounds like 3,4-Dichlorophenyl hydroxyurea, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[6] Its polar aprotic nature is highly effective at disrupting the intermolecular forces in the compound's crystal lattice, enabling solubilization at high concentrations (e.g., 10-100 mM).

Why DMSO?

  • High Solubilizing Power: It is considered a near-universal solvent for diverse small molecules used in drug discovery.[6]

  • Miscibility: It is miscible with water and most aqueous buffers, which is essential for the subsequent dilution steps.

  • Biological Compatibility: While not inert, DMSO is tolerated by most cell lines at low final concentrations (typically ≤0.5%).[9][10][11]

The Dilution Challenge: Aqueous Assay Media

Directly diluting a concentrated DMSO stock into an aqueous buffer (e.g., PBS, cell culture medium) is the most critical step and where failure often occurs. As the highly solvating DMSO is diluted, the hydrophobic compound is exposed to an aqueous environment where it is not soluble, causing it to precipitate or form aggregates. This "crashing out" invalidates experimental results. A careful, stepwise dilution protocol is therefore essential.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO

This protocol details the preparation of a concentrated master stock, which serves as the foundation for all subsequent experiments. Accuracy at this stage is paramount.[12]

Materials:

  • 3,4-Dichlorophenyl hydroxyurea powder

  • Anhydrous, cell-culture grade DMSO

  • Analytical balance (4-decimal place)

  • Class A volumetric flask[12]

  • Weigh paper or boat

  • Spatula

  • Vortex mixer

  • Bath sonicator

  • Cryo-vials for aliquoting

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 10 mL of 10 mM stock (MW ≈ 221.04 g/mol ): Mass = 0.010 mol/L × 0.010 L × 221.04 g/mol = 0.0221 g (22.1 mg)

  • Weighing: Accurately weigh out the calculated mass of the compound onto weigh paper. It is often easier and more accurate to weigh a mass close to the target, record the exact value, and then recalculate the final concentration.[12]

  • Quantitative Transfer: Carefully transfer the weighed powder into the volumetric flask. Use a small amount of DMSO to rinse the weigh paper and ensure all powder is transferred.

  • Initial Dissolution: Add approximately 70-80% of the final volume of DMSO to the flask.

  • Solubilization: Cap the flask and vortex vigorously for 1-2 minutes. If solids remain, place the flask in a bath sonicator for 5-10 minutes.[13]

    • Expert Tip: Gentle warming (to 37°C) can be a last resort, but must be used with caution due to the potential for degradation of the hydroxyurea moiety.[7][13] Always check for any color change, which could indicate decomposition.

  • Bringing to Volume: Once the compound is fully dissolved (the solution should be clear with no visible particulates), carefully add DMSO to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is completely homogeneous.

  • Storage: Aliquot the master stock solution into smaller, single-use volumes in cryo-vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in a desiccated environment.[14]

G start Start: Define Target Concentration & Volume calc 1. Calculate Required Mass (Mass = C x V x MW) start->calc weigh 2. Weigh Compound Accurately calc->weigh transfer 3. Quantitative Transfer to Volumetric Flask weigh->transfer add_solvent 4. Add ~75% of Final DMSO Volume transfer->add_solvent dissolve 5. Dissolve Compound (Vortex / Sonicate) add_solvent->dissolve check Is Solution Clear? dissolve->check check->dissolve No volume 6. Add DMSO to Final Volume check->volume Yes homogenize 7. Homogenize (Invert Flask 15x) volume->homogenize aliquot 8. Aliquot & Store (-20°C / -80°C) homogenize->aliquot end_node End: Master Stock Ready for Use aliquot->end_node

Fig 1. Workflow for preparing a high-concentration master stock solution.
Protocol 2: Preparation of Working Solutions in Aqueous Assay Buffer

This protocol uses a serial dilution method to minimize precipitation when transitioning from DMSO to an aqueous environment.

Procedure:

  • Prepare Intermediate Stock: Create an intermediate stock solution by diluting the 10 mM master stock in 100% DMSO . For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO. This step is crucial for creating a dilution series.

  • Set Up Dilution Series: Prepare a series of tubes containing the final aqueous assay buffer (e.g., cell culture medium).

  • Perform Serial Dilution:

    • To prepare the highest concentration working solution, add a small volume of the DMSO stock (e.g., 2 µL of a 1 mM stock) to a larger volume of aqueous buffer (e.g., 198 µL of media for a 1:100 dilution). This results in a 10 µM working solution with a final DMSO concentration of 1%.

    • Crucial Technique: Add the DMSO stock directly into the aqueous buffer while the tube is being vortexed. This rapid dispersion helps prevent localized high concentrations that lead to precipitation.[13] Never add aqueous buffer to the concentrated DMSO stock.

  • Visual Inspection: After each dilution, visually inspect the solution against a dark background to check for any signs of precipitation (cloudiness, particulates).

  • Vehicle Control: Prepare a vehicle control that contains the exact same final concentration of DMSO as your highest concentration test sample.[14] This is essential to differentiate compound effects from solvent effects.

G master_stock 10 mM Master Stock (in 100% DMSO) intermediate_stock Create Intermediate Stock (e.g., 1 mM in 100% DMSO) master_stock->intermediate_stock dilution_step Add DMSO Stock to Buffer (While Vortexing) intermediate_stock->dilution_step setup_tubes Prepare Tubes with Aqueous Assay Buffer setup_tubes->dilution_step check Precipitate Visible? dilution_step->check assay_ready Working Solution Ready for Assay check->assay_ready No fail Concentration Too High (Reduce or Re-evaluate) check->fail Yes vehicle Prepare Vehicle Control (Buffer + Same % DMSO) assay_ready->vehicle

Fig 2. Serial dilution workflow for preparing aqueous working solutions.

Best Practices & Assay Considerations

  • Final DMSO Concentration: Always aim for the lowest possible final DMSO concentration in your assay. While many cell lines tolerate 0.5-1% for short incubations, concentrations as low as 0.1-0.25% can sometimes induce stimulatory or inhibitory effects.[9][15] The maximum tolerable concentration should be empirically determined for your specific assay and cell type.

  • Determine Kinetic Solubility Limit: Before conducting a large experiment, it is wise to determine the maximum concentration of 3,4-Dichlorophenyl hydroxyurea that remains soluble in your final assay medium. Prepare a dilution series as described above and let it incubate under assay conditions (e.g., 37°C for 1 hour). Inspect for precipitation visually or using a plate-based nephelometer.[16] Any concentration that shows precipitation should not be used.

  • Fresh is Best: Due to the potential instability of the hydroxyurea moiety in aqueous solutions, always prepare fresh working solutions from the frozen DMSO master stock on the day of the experiment.[8] Do not store diluted compound in aqueous buffers.

  • Protein Binding: Be aware that compounds with high LogP values can bind to proteins in cell culture serum, reducing the effective free concentration available to interact with the target. This should be considered when interpreting dose-response curves.

Troubleshooting

ProblemProbable CauseSuggested Solution
Compound fails to dissolve in 100% DMSO. Target concentration is above the compound's solubility limit in DMSO.Try preparing a lower concentration stock (e.g., 5 mM or 1 mM). Ensure DMSO is anhydrous, as water can reduce solubility.
Compound precipitates immediately upon dilution into aqueous buffer. The "kinetic solubility" limit has been exceeded. The final concentration is too high for the aqueous environment.Redesign the dilution scheme to achieve a lower final concentration. Ensure rapid mixing during dilution. Consider if the final DMSO % is too low (though increasing it has other consequences).
Vehicle control shows an unexpected biological effect. The cell line or assay is sensitive to DMSO.Reduce the final DMSO concentration across all samples. This may require starting with a more concentrated master stock. Perform a DMSO dose-response curve to find the No-Observed-Adverse-Effect-Level (NOAEL).
Results are inconsistent between experiments. Repeated freeze-thaw cycles of the master stock; degradation of the compound.Ensure master stock is stored in single-use aliquots.[14] Confirm the purity and integrity of the solid compound.

References

  • Bulus, N., et al. (2018). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. Available at: [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Quora. Available at: [Link]

  • Keyence. (N.D.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. Available at: [Link]

  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. Chemistry Stack Exchange. Available at: [Link]

  • US EPA. (2025). N-(3,4-Dichlorophenyl)(ngcontent-ng-c1352109670="" class="ng-star-inserted">2H_3)urea Properties. US EPA CompTox Chemicals Dashboard. Available at: [Link]

  • Emulate Bio. (N.D.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available at: [Link]

  • Jagiellonian Center of Innovation. (N.D.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. Available at: [Link]

  • ResearchGate. (2024). Stability of extemporaneously prepared hydroxyurea solutions. ResearchGate. Available at: [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]

  • King, A. A., et al. (2004). Chemical and Functional Analysis of Hydroxyurea Oral Solutions. American Journal of Health-System Pharmacy. Available at: [Link]

  • PubMed. (2024). Stability of extemporaneously prepared hydroxyurea solutions. PubMed. Available at: [Link]

  • East and Central African Journal of Pharmaceutical Sciences. (2022). Formulation Development and Evaluation of Hydroxyurea Dry Syrup. East and Central African Journal of Pharmaceutical Sciences. Available at: [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research. Available at: [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. Available at: [Link]

  • PubChem. (N.D.). Urea, (3,4-dichlorophenyl)-. PubChem. Available at: [Link]

  • National Institutes of Health. (N.D.). Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R). National Institutes of Health. Available at: [Link]

  • PubMed. (2008). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • SpringerLink. (N.D.). Small Molecule Formulation Screening Strategies in Drug Discovery. SpringerLink. Available at: [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]

  • National Institutes of Health. (2025). Exploration of a Class of Aryl Imidazolyl Ureas As Potent Acid Ceramidase Inhibitors. PMC. Available at: [Link]

  • PubChem. (N.D.). 1-(2,4-Dichlorophenyl)-3-hydroxyurea. PubChem. Available at: [Link]

  • National Institutes of Health. (N.D.). Diaryl Ureas as an Antiprotozoal Chemotype. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting insolubility issues with 3,4-Dichlorophenyl hydroxy urea

Topic: Troubleshooting Insolubility Issues with 3,4-Dichlorophenyl Hydroxy Urea Content Type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Scientists, Drug Development Professionals Compound Id...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Insolubility Issues with 3,4-Dichlorophenyl Hydroxy Urea Content Type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Scientists, Drug Development Professionals

Compound Identity: 1-(3,4-dichlorophenyl)-3-hydroxyurea (Metabolite of Diuron/Linuron) Chemical Class: N-aryl-N'-hydroxyurea Key Challenge: High lipophilicity driven by the dichlorophenyl moiety combined with the rigid urea backbone leads to poor aqueous solubility and frequent precipitation in biological buffers.

Part 1: The Solubility Decision Matrix

Before attempting dissolution, determine your experimental constraints. The choice of solvent system is dictated by your final assay conditions (e.g., cell culture, enzymatic assay, or analytical standard).

SolubilityStrategy Start Start: 3,4-Dichlorophenyl Hydroxy Urea Solid Target Define Target Concentration & Medium Start->Target HighConc High Conc. (>10 mM) Stock Solution Target->HighConc Stock Prep DMSO Primary Solvent: Anhydrous DMSO (Recommended) HighConc->DMSO Ethanol Alternative: Ethanol (100%) (If DMSO incompatible) HighConc->Ethanol LowConc Low Conc. (<100 µM) Working Solution Aqueous Aqueous Dilution Step DMSO->Aqueous Dilute Ethanol->Aqueous Dilute Direct Direct Spike into Buffer (Risk: High) Aqueous->Direct Stepwise Stepwise Dilution (DMSO -> 1:1 -> Buffer) Aqueous->Stepwise Precip Check for Precipitation? Success Clear Solution (Proceed to Assay) Precip->Success No Crystals Fail Precipitation Observed Precip->Fail Cloudy/Crystals Direct->Precip Stepwise->Precip Fix Add Co-solvent (PEG-400) or Warm to 37°C Fail->Fix Fix->Success

Figure 1: Decision tree for solubilizing hydrophobic urea derivatives. Use this logic flow to prevent "crashing out" during dilution.

Part 2: Frequently Asked Questions & Troubleshooting Protocols
Q1: Why does the compound precipitate immediately when I add the DMSO stock to my PBS/Media?

Diagnosis: This is the classic "Solvent Shock" phenomenon. The Mechanism: 3,4-Dichlorophenyl hydroxy urea is highly lipophilic (LogP ~2.6–3.0). When a small volume of high-concentration DMSO stock is introduced into a large volume of aqueous buffer (PBS), the local solvent environment shifts instantaneously from 100% organic to >99% aqueous. The compound molecules aggregate and crystallize before they can disperse.

Corrective Protocol: The "Sub-Surface Injection" Method

  • Prepare Stock: Dissolve powder in anhydrous DMSO to 1000x the final concentration (e.g., 10 mM stock for 10 µM final).

  • Vortex the Buffer: Set your aqueous buffer (PBS or Media) to vortex at medium speed.

  • Inject: While vortexing, inject the DMSO stock below the surface of the buffer directly into the center of the vortex.

    • Why? This maximizes immediate dispersion and prevents a high local concentration film from forming on the surface.

  • Visual Check: Inspect for turbidity immediately. If cloudy, see Q3 regarding co-solvents.

Q2: Can I use heat to dissolve the powder in water?

Verdict: NO. The Science: While heat generally increases solubility, hydroxyurea derivatives are thermally unstable and prone to hydrolysis and oxidation (forming nitroso intermediates) at elevated temperatures in aqueous solution [1].

  • Risk: Heating >50°C may degrade the compound into 3,4-dichloroaniline, altering your experimental results.

  • Alternative: Use sonication (water bath) at ambient temperature (20–25°C) for 5–10 minutes to encourage dissolution in organic solvents.

Q3: My compound crashes out at 100 µM in cell culture media. How can I fix this?

Diagnosis: You have exceeded the thermodynamic solubility limit in that specific matrix. Salts in media (Salting-out effect) reduce solubility compared to pure water.[1]

Optimization Strategy: Co-Solvent System Introduce an intermediate polarity bridge using PEG-400 or Tween-80.

ComponentRoleRecommended % (Final)
DMSO Primary Solubilizer0.1% – 0.5%
PEG-400 Dispersion Stabilizer1% – 5%
Tween-80 Surfactant (prevents aggregation)0.05% – 0.1%

Protocol:

  • Dissolve compound in DMSO (Stock).[1][2]

  • Add pure PEG-400 to the DMSO stock (Ratio 1:1).

  • Dilute this mixture into the media. The PEG acts as a chaperone, preventing immediate crystallization.

Q4: Is the compound stable in basic solution (NaOH)?

Insight: Hydroxyureas are weakly acidic (pKa ~10 for the -NH-OH group).

  • Solubility: Adding 1M NaOH will significantly increase solubility by deprotonating the hydroxyurea to form a salt.

  • Stability Warning: While soluble, the anionic form is highly susceptible to oxidative degradation and hydrolysis [2].

  • Recommendation: Only use alkaline solubilization (pH > 9) if you are preparing a solution for immediate use (within 30 minutes). For storage, maintain in neutral anhydrous DMSO at -20°C.

Part 3: Quantitative Solubility Data

Use the table below to plan your stock concentrations. Note: Values are estimated based on structural analogs (Diuron/Linuron metabolites) and general hydroxyurea properties.

SolventEstimated Solubility (25°C)SuitabilityStorage Stability
Anhydrous DMSO > 50 mg/mLHigh (Preferred Stock)Excellent (-20°C)
Ethanol (100%) ~ 10–20 mg/mLModerateGood
Acetone ~ 50 mg/mLHigh (Volatile)Poor (Evaporation risk)
Water (pH 7) < 0.1 mg/mL (<100 ppm)Very Low Poor (Hydrolysis risk)
0.1 M NaOH > 10 mg/mLHighVery Poor (Degrades rapidly)
Part 4: References
  • Organic Syntheses. (1966). Hydroxyurea.[3][4][5][6] Organic Syntheses, Coll. Vol. 5, p.645.

  • National Institutes of Health (NIH). (2004). Chemical and functional analysis of hydroxyurea oral solutions. PubMed.[7]

  • U.S. EPA. (2025). N-(3,4-Dichlorophenyl)urea Properties & Fate. CompTox Chemicals Dashboard.[7] [7]

  • BenchChem. (2025).[1] Troubleshooting hydrophobic compound precipitation in aqueous buffer.

Sources

Optimization

Technical Support Center: Stabilizing 3,4-Dichlorophenyl Hydroxyurea in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Dichlorophenyl hydroxyurea. This guide provides in-depth troubleshooting advice and frequently aske...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Dichlorophenyl hydroxyurea. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges encountered during experimental work with this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My 3,4-Dichlorophenyl hydroxyurea solution is showing rapid degradation. What are the primary causes?

A1: The instability of 3,4-Dichlorophenyl hydroxyurea in aqueous solutions is primarily driven by hydrolysis and oxidation. The hydroxyurea moiety is susceptible to breakdown, especially under non-optimal pH conditions and in the presence of heat or light.[1][2] Hydrolysis can lead to the formation of 3,4-dichloroaniline and other degradation products.[3][4]

Q2: What is the optimal pH range for storing a 3,4-Dichlorophenyl hydroxyurea solution?

A2: While specific data for the 3,4-dichloro- substituted compound is limited, studies on hydroxyurea suggest that a slightly acidic to neutral pH range is generally preferable for stability.[5][6] A patent for a stable aqueous hydroxyurea solution recommends a pH between 6.1 and 7.1.[7] Extreme acidic or basic conditions can catalyze hydrolysis.[2][6] It is crucial to perform pH-stability profiling for your specific concentration and solvent system.

Q3: Can I heat the solution to aid in dissolving the compound?

A3: Mild heating should be avoided. Studies on hydroxyurea have shown that even mild heating (e.g., 41°C) can cause a significant and immediate loss of chemical and functional activity.[8] It is recommended to dissolve the compound at room temperature, even if it takes longer.[8]

Q4: What are the visible signs of degradation in my solution?

A4: While visual changes are not always apparent, degradation can sometimes manifest as a change in color or the formation of precipitates. However, the absence of visible changes does not guarantee stability.[9] The most reliable way to assess stability is through analytical methods like High-Performance Liquid Chromatography (HPLC).[9][10]

Q5: How should I store my 3,4-Dichlorophenyl hydroxyurea stock solutions?

A5: For short-term storage, refrigeration at 2-8°C is recommended to slow down degradation kinetics.[11][12] Solutions should be stored in amber or light-protecting containers to prevent photodegradation.[9] For long-term storage, preparing fresh solutions is the best practice. Some sources do not recommend storing aqueous solutions for more than one day.[13]

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency Confirmed by HPLC

This is a common issue indicating chemical instability. The following guide will help you systematically identify and resolve the root cause.

A Start: Rapid Potency Loss Detected B Review Solution Preparation Protocol A->B C Was heat used for dissolution? B->C D Yes C->D If Yes E No C->E If No F Action: Prepare new solution at room temperature. D->F G Measure pH of the solution E->G U Re-evaluate and Monitor F->U H Is pH outside 6.0-7.5 range? G->H I Yes H->I If Yes J No H->J If No K Action: Adjust pH with a suitable buffer system (e.g., phosphate or citrate buffer). I->K L Investigate Storage Conditions J->L K->U M Is the solution protected from light? L->M N No M->N If No O Yes M->O If Yes P Action: Store in amber vials or protect from light. N->P Q What is the storage temperature? O->Q P->U R Action: Store at 2-8°C. Avoid freezing. Q->R S Consider Oxidative Degradation R->S T Action: Purge solvent with inert gas (N2 or Ar) before dissolution. Consider adding antioxidants. S->T T->U

Caption: Troubleshooting workflow for potency loss.

  • Thermal Degradation: As established, hydroxyurea and its derivatives are thermally labile. The energy input from heating accelerates the rate of hydrolytic and oxidative reactions, leading to a rapid decrease in the active compound concentration.[1][8]

  • pH-Dependent Hydrolysis: The stability of phenylureas is significantly influenced by pH.[2] In acidic conditions, the urea moiety can be protonated, making it more susceptible to nucleophilic attack by water. In basic conditions, the hydroxylamino group can be deprotonated, which can also lead to instability. Maintaining a pH near neutrality (6.1-7.1) is a critical first step in stabilization.[6][7]

  • Photodegradation: Aromatic compounds, such as 3,4-Dichlorophenyl hydroxyurea, can absorb UV light, leading to photochemical reactions that break down the molecule. The use of amber glassware or other light-blocking containers is essential to prevent this degradation pathway.

  • Oxidative Stress: The hydroxyurea functional group can be susceptible to oxidation.[14][15] Dissolved oxygen in the solvent can contribute to this process. Purging the solvent with an inert gas like nitrogen or argon can minimize this. Furthermore, the addition of antioxidants may be beneficial.[14][16]

Issue 2: Inconsistent Results Between Experiments

Variability in experimental outcomes often points to inconsistent solution stability. This guide focuses on ensuring the quality and consistency of your 3,4-Dichlorophenyl hydroxyurea solutions.

Objective: To prepare a 10 mM stock solution of 3,4-Dichlorophenyl hydroxyurea in a buffered aqueous system with enhanced stability.

Materials:

  • 3,4-Dichlorophenyl hydroxyurea powder

  • Phosphate buffer components (e.g., Monobasic and Dibasic Sodium Phosphate)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Inert gas (Nitrogen or Argon)

  • Amber volumetric flasks and storage vials

  • Calibrated pH meter

Procedure:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer solution and adjust the pH to 6.8 using appropriate amounts of the monobasic and dibasic phosphate salts.

  • Solvent Deoxygenation: Sparge the phosphate buffer with an inert gas (Nitrogen or Argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing the Compound: Accurately weigh the required amount of 3,4-Dichlorophenyl hydroxyurea in an amber vial.

  • Dissolution: Add the deoxygenated phosphate buffer to the vial containing the compound. Mix at room temperature using a magnetic stirrer or by gentle inversion until fully dissolved. Do not apply heat.[8]

  • Final Volume Adjustment: Once dissolved, transfer the solution to an amber volumetric flask and bring it to the final volume with the deoxygenated buffer.

  • Storage: Aliquot the solution into smaller amber vials, flush the headspace with inert gas before capping, and store at 2-8°C.[11]

cluster_0 Environmental Factors cluster_1 Formulation Factors Temperature Temperature Solution Stability Solution Stability Temperature->Solution Stability Light Light Light->Solution Stability Oxygen Oxygen Oxygen->Solution Stability pH / Buffers pH / Buffers pH / Buffers->Solution Stability Antioxidants Antioxidants Antioxidants->Solution Stability Chelating Agents Chelating Agents Chelating Agents->Solution Stability

Caption: Key factors influencing solution stability.

Advanced Stabilization Strategies

For experiments requiring longer-term stability, consider these advanced strategies:

1. Addition of Antioxidants:

Antioxidants can mitigate oxidative degradation.[14][16] Hydroxyurea itself has been shown to have radical scavenging properties.[15][16] The addition of other antioxidants could provide further protection.

  • Mechanism: Antioxidants work by scavenging free radicals that can initiate degradation chain reactions.[15]

  • Examples: Ascorbic acid and Butylated Hydroxytoluene (BHT) are common antioxidants used in pharmaceutical formulations. The compatibility and optimal concentration of any antioxidant with 3,4-Dichlorophenyl hydroxyurea would need to be experimentally determined.

2. Use of Chelating Agents:

Trace metal ions in solvents can catalyze the decomposition of hydroxyurea.[17]

  • Mechanism: Chelating agents, such as Ethylenediaminetetraacetic acid (EDTA), bind to these metal ions, rendering them catalytically inactive.[18]

  • Application: The addition of a small amount of EDTA (e.g., 0.01-0.1%) to the buffer can enhance stability.[18]

Quantitative Data Summary

The following table summarizes key stability parameters gathered from literature on hydroxyurea, which can serve as a starting point for optimizing the stability of 3,4-Dichlorophenyl hydroxyurea.

ParameterConditionObservationReference
Temperature 4°C and 26°CNo significant loss of potency after 78 days.[11]
40°C>10% loss of potency after 28 days.[11]
Mild Heating (41°C)Immediate 40% loss in chemical activity.[8]
pH 6.1 - 7.1Recommended for stable aqueous solutions.[7]
pH 7.0 and 8.0Lower levels of degradation compared to pH 3.0 and 5.0.[7]
Storage Amber plastic bottles (Room Temp)Stable for 90 days.[5][9]
Amber plastic syringes (Room Temp)Stable for 14 days.[5][9]

References

  • Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization - PMC. (2022, June 24). National Center for Biotechnology Information. [Link]

  • Chemical and Functional Analysis of Hydroxyurea Oral Solutions. (n.d.). SEFH. [Link]

  • The Cell Killing Mechanisms of Hydroxyurea. (2016, November 17). MDPI. [Link]

  • New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes: Successive N-demethylation mechanism | Request PDF. (n.d.). ResearchGate. [Link]

  • Antiradical, Chelating and Antioxidant Activities of Hydroxamic Acids and Hydroxyureas. (n.d.). Bentham Science. [Link]

  • stable pharmaceutical compositions of hydroxyurea. (2023, September 28). Justia Patents. [Link]

  • (PDF) Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. (2022, June 24). ResearchGate. [Link]

  • EP0516933A1 - Stabilization of aqueous hydroxylamine solutions. (n.d.).
  • Hydroxyurea Scavenges Free Radicals and Induces the Expression of Antioxidant Genes in Human Cell Cultures Treated With Hemin - PMC. (2020, July 17). National Center for Biotechnology Information. [Link]

  • (PDF) Formulation Development and Evaluation of Hydroxyurea Dry Syrup for the Management of Pediatric Patients with Sickle Cell Disease in Tanzania. (2022, September 3). ResearchGate. [Link]

  • Stability of extemporaneously prepared hydroxyurea solutions. (2025, January 1). Oxford Academic. [Link]

  • Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. (2024, March 19). MDPI. [Link]

  • A comprehensive review of hydroxyurea for β-haemoglobinopathies: the role revisited during COVID-19 pandemic - PMC. (2021, March 1). National Center for Biotechnology Information. [Link]

  • (PDF) Protective effect of favonoids against reactive oxygen species production in sickle cell anemia patients treated with hydroxyurea. (2025, August 9). ResearchGate. [Link]

  • Degradation of diuron and 3, 4-dichloroaniline (degradation... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • EP3644967A1 - A stable aqueous hydroxycarbamide solution. (n.d.).
  • US3544270A - Aqueous hydroxylamine solutions stabilized with hydroxyurea or hydroxythiourea derivatives. (n.d.).
  • Stability of extemporaneously prepared hydroxyurea solutions. (2024, December 16). PubMed. [Link]

  • New Method for synthesis hydroxyurea and Some its polymers supported derivatives as new controlled release drugs. (2016, February 10). Iraqi Journal of Science. [Link]

  • Hydroxyurea—The Good, the Bad and the Ugly - PMC. (2021, July 19). National Center for Biotechnology Information. [Link]

  • Stability of extemporaneously prepared hydroxyurea solutions | Request PDF. (n.d.). ResearchGate. [Link]

  • Fungal degradation of the phenylurea herbicides isoproturon, diuron, linuron and chlorotoluron. (n.d.). University of York. [Link]

  • Kinetics and mechanism of hydrolysis of phenylureas. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Analysis of hydroxyurea in capsules and aqueous solution and stability study with capillary gas chromatography and thermionic (N-P) specific detection. (n.d.). PubMed. [Link]

  • Qualitative Analysis of Hydroxyurea. (n.d.). Drug Analysis Research. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (n.d.). ResearchGate. [Link]

  • Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. (n.d.). DergiPark. [Link]

  • Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. (n.d.). PLOS One. [Link]

  • 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices from Fischer 344 rats. (n.d.). Toxicology in Vitro. [Link]

  • Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC. (2022, January 26). National Center for Biotechnology Information. [Link]

  • pH‐Triggered Release and Degradation Mechanism of Layered Double Hydroxides with High Loading Capacity. (2022, November 29). The University of Groningen research portal. [Link]

  • Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative. (n.d.). PNAS. [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022, October 29). MDPI. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. [Link]

  • Actual decision flow chart for photo-stability study of LCDP... (n.d.). ResearchGate. [Link]

  • 1-(2,4-dichlorophenyl)-3-hydroxyurea. (n.d.). PubChem. [Link]

Sources

Troubleshooting

purification techniques for 3,4-Dichlorophenyl hydroxy urea derivatives

Technical Support Center: Purification of 3,4-Dichlorophenyl Hydroxy Urea Derivatives Ticket ID: PUR-34D-HU-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2] Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3,4-Dichlorophenyl Hydroxy Urea Derivatives

Ticket ID: PUR-34D-HU-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2]

Welcome to the Technical Support Hub

You have reached the specialized support module for N-(3,4-dichlorophenyl)-N'-hydroxyurea and its related lipophilic hydroxyurea analogs. These compounds present a unique "Dr. Jekyll and Mr. Hyde" purification challenge: they possess a robust, lipophilic dichlorophenyl tail (


) attached to a fragile, hydrophilic, and chemically reactive hydroxyurea head (

).[2]

This guide addresses the three most common failure modes reported by our users:

  • Decomposition during workup (Hydrolysis/Oxidation).[2]

  • "Oiling Out" during recrystallization.

  • Co-elution of starting materials (3,4-dichloroaniline or isocyanates).[2]

Module 1: Chemical Stability & Handling Profile

User Question: "My product turns pink/brown during drying. What is happening?"

Technical Insight: Hydroxyureas are susceptible to oxidation, converting to nitroso derivatives (often colored) or hydrolyzing back to the aniline.[2] The 3,4-dichloro substitution on the phenyl ring is electron-withdrawing, which slightly stabilizes the urea linkage but increases the acidity of the N-H protons, making them sensitive to base-catalyzed degradation.[1][2]

Stability Protocol (The "Safe Zone"):

ParameterRecommended RangeCritical Warning
pH Stability pH 3.0 – 7.0Avoid pH > 9. Base catalyzes decomposition to isocyanates.[1][2]
Temperature

(Soln)
Avoid boiling water. Hydrolysis accelerates rapidly

.
Atmosphere Argon/NitrogenOxidation Risk. Air exposure turns solids pink (nitroso formation).[2]
Solvent Class Polar Aprotic / AlcoholsAvoid Ketones (potential oxime formation) or strong bases.[2]

Module 2: Recrystallization Troubleshooting

User Question: "I tried recrystallizing from hot ethanol, but the product formed a sticky oil at the bottom of the flask instead of crystals."

Root Cause Analysis: This is the "Oiling Out" phenomenon.[2] The melting point of your solvated derivative is likely lower than the boiling point of your solvent.[2] When the solution cools, the compound separates as a liquid phase (oil) before it can organize into a crystal lattice.[2]

Corrective Workflow: The "Cloud Point" Method Do not use single solvents.[2] Use a Solvent/Anti-Solvent pair.[2][3]

  • Primary Solvent: Ethanol (warm, not boiling) or Ethyl Acetate.[2]

  • Anti-Solvent: Hexanes (for EtOAc) or Water (for Ethanol, use with caution).[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve crude solid in the minimum amount of warm Ethyl Acetate (

    
    ).
    
  • Filtration: Filter while warm to remove insoluble inorganic salts (if hydroxylamine HCl was used).[2]

  • The Drop: Add Hexanes dropwise to the warm solution until a faint, persistent cloudiness appears.

  • The Reversal: Add 2-3 drops of Ethyl Acetate to make it clear again.

  • Seeding: Add a "seed crystal" of pure product (if available) or scratch the glass wall.[2]

  • Slow Cool: Wrap the flask in foil/cotton to cool slowly to room temperature. Do not put it directly in the fridge.

Visualization: Recrystallization Decision Tree

RecrystallizationLogic Start Crude Solid SolventChoice Dissolve in Warm EtOAc (45°C) Start->SolventChoice CheckSolubility Is it fully soluble? SolventChoice->CheckSolubility Filter Filter Insoluble Salts CheckSolubility->Filter No AntiSolvent Add Hexanes dropwise until cloudy CheckSolubility->AntiSolvent Yes Filter->AntiSolvent OilingCheck Did it oil out? AntiSolvent->OilingCheck Reheat Reheat to redissolve oil Add more EtOAc OilingCheck->Reheat Yes (Oil) SlowCool Cool to RT slowly (Insulate flask) OilingCheck->SlowCool No (Cloudy) Reheat->SlowCool Fridge Transfer to 4°C SlowCool->Fridge

Caption: Decision logic for avoiding "oiling out" during purification of lipophilic urea derivatives.

Module 3: Chromatographic Purification

User Question: "My peak is tailing badly on silica gel, and I can't separate the product from the aniline impurity."

Technical Insight: The N-OH group is acidic and forms hydrogen bonds with the silanols on the silica surface, causing peak tailing.[1][2] Furthermore, 3,4-dichloroaniline (a common starting material) is basic and may co-elute if the pH isn't controlled.[1][2]

Recommended Stationary Phase:

  • Preferred: C18 Reverse Phase (eliminates silanol interactions).[2]

  • Alternative: Acid-washed Silica Gel.[1][2]

Mobile Phase Optimization:

ModeMobile Phase SystemAdditive (Critical)Why?
Normal Phase DCM : Methanol (95:[1][2]5)0.5% Acetic Acid Suppresses ionization of N-OH; sharpens peaks.[1]
Normal Phase Hexane : EtOAc (Gradient)None Often insufficient for N-OH compounds; expect tailing.[1][2]
Reverse Phase Water : Acetonitrile0.1% Formic Acid Keeps the molecule neutral; excellent separation from aniline.[2]

Detection Trick: Do not rely solely on UV (254 nm).[2] Use a Ferric Chloride (


) stain .[2]
  • Mechanism:[1][4]

    
     complexes with the hydroxamic/hydroxyurea motif.[2]
    
  • Result: Your product turns deep purple/red ; impurities (aniline/isocyanate) do not stain.[2]

Module 4: Chemical Scavenging (The "Cleanup")

User Question: "I have 5% starting material (3,4-dichloroaniline) left. Recrystallization isn't removing it."

Technical Insight: Exploit the acid/base differential.

  • 3,4-Dichlorophenyl hydroxyurea: Weakly Acidic (

    
    ).[1][2] Neutral in dilute acid.[2]
    
  • 3,4-Dichloroaniline: Weakly Basic.[1][2] Forms salts in strong acid.[2]

  • 3,4-Dichlorophenyl Isocyanate: Electrophilic.[1][2] Reacts with nucleophiles.[2]

Scavenging Protocol:

  • Dissolve: Take up the crude mixture in Ethyl Acetate.

  • Acid Wash: Wash the organic layer with cold 1M HCl (

    
    ).[2]
    
    • Action: Protonates the aniline impurity (

      
      ), forcing it into the aqueous layer.[1][2]
      
    • Safety: Do this quickly and cold (0-5°C) to prevent hydrolysis of the urea.[1]

  • Brine Wash: Wash with saturated NaCl to remove excess acid.[2]

  • Dry & Concentrate: Dry over

    
     (anhydrous) and evaporate.
    

Visualization: Impurity Scavenging Workflow

Scavenging Mix Crude Mix (Product + Aniline) Solvent Dissolve in EtOAc Mix->Solvent AcidWash Wash w/ cold 1M HCl Solvent->AcidWash SepFunnel Separatory Funnel AcidWash->SepFunnel AqLayer Aqueous Layer (Aniline-HCl Salt) SepFunnel->AqLayer Discard OrgLayer Organic Layer (Purified Urea) SepFunnel->OrgLayer Keep & Dry

Caption: Chemo-selective washing protocol to remove aniline impurities based on basicity.

References

  • Tischer, W., & Kasche, V. (1999).[2] Enzymatic synthesis of hydroxyurea derivatives.[2] Biotechnology Letters.[2] (General enzymatic routes to N-hydroxyureas).[1]

  • Newman, M. S., & Eberwein, J. (1939).[2] Hydroxyurea synthesis and purification.[2][5] Organic Syntheses, Coll.[2] Vol. 5, p.645.[2] (Foundational purification of hydroxyurea class).[1]

  • U.S. Environmental Protection Agency. (2005).[2] Reregistration Eligibility Decision (RED) for Diuron.[2] (Details on 3,4-dichlorophenyl urea metabolites and stability).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th Ed.).[2] Butterworth-Heinemann.[1][2] (Standard reference for recrystallization solvent pairs).

Sources

Optimization

how to enhance the inhibitory potency of 3,4-Dichlorophenyl hydroxy urea

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive: Potency Optimization & Troubleshooting for 3,4-Dichlorophenyl Hydroxyurea (DCPU-OH) Scaffolds Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive: Potency Optimization & Troubleshooting for 3,4-Dichlorophenyl Hydroxyurea (DCPU-OH) Scaffolds

Executive Summary

You have inquired about enhancing the inhibitory potency of 3,4-Dichlorophenyl hydroxyurea (DCPU-OH) . In the context of drug discovery, this scaffold is classically identified as a redox-active inhibitor of 5-Lipoxygenase (5-LOX) , a key enzyme in the leukotriene inflammatory pathway.

While the 3,4-dichlorophenyl moiety provides excellent lipophilic anchoring, the hydroxyurea head group often suffers from two critical failure modes: rapid metabolic glucuronidation and insufficient residence time in the enzyme’s active site.

This guide moves beyond basic synthesis. It details how to structurally evolve the scaffold for nanomolar potency and provides a troubleshooting framework for the erratic data often seen in 5-LOX assays.

Module 1: Structural Optimization (SAR) Guide

The Core Problem: Simple aryl-hydroxyureas (like DCPU-OH) function as "reductive traps." They reduce the active site Iron (Fe³⁺


 Fe²⁺), temporarily inactivating the enzyme. However, they are often non-selective and metabolically labile.

Optimization Strategy: To enhance potency from micromolar (


M) to nanomolar (nM), you must transition from a simple reducing agent to a high-affinity ligand that utilizes steric shielding.
Protocol 1: The "Reverse" Hydroxyurea Switch

The most common structural error is placing the hydroxyl group on the distal nitrogen (


).
  • Action: Move the hydroxyl group to the proximal nitrogen (the one attached to the lipophilic tail).

  • Target Structure:

    
     (Zileuton-like scaffold).
    
  • Why: This geometry aligns the N-OH group more effectively with the enzyme's iron center while the carbonyl oxygen forms a critical hydrogen bond with Asn425 (in human 5-LOX).

Protocol 2: Steric Shielding (Metabolic Stability)

The N-hydroxyl group is a prime target for glucuronosyltransferases.

  • Action: Introduce a methyl or ethyl group on the carbon alpha to the nitrogen.

  • Why: This creates a "steric umbrella" that hinders the approach of the bulky glucuronidation enzyme without blocking the smaller 5-LOX active site.

Protocol 3: The "Linker" Extension

Direct attachment of the 3,4-dichlorophenyl ring to the urea often results in a molecule that is too rigid.

  • Action: Insert a flexible linker (e.g., ethyl or vinyl) or a heteroaromatic spacer (e.g., furan or thiophene) between the phenyl ring and the hydroxyurea.

  • Benefit: Allows the lipophilic tail to sit in the hydrophobic pocket while the hydroxyurea head pivots to chelate the iron.

Visualization of SAR Logic:

SAR_Optimization Base Base Scaffold 3,4-Dichlorophenyl-NH-CO-NH-OH (Low Potency / Unstable) Step1 Step 1: Isomerization Switch to R-N(OH)-CO-NH2 (Improved Fe Chelation) Base->Step1 Align Geometry Step2 Step 2: Linker Insertion Add Ethyl/Thiophene Spacer (Hydrophobic Pocket Fit) Step1->Step2 Enhance Binding Step3 Step 3: Steric Shielding Add Alpha-Methyl Group (Blocks Glucuronidation) Step2->Step3 Extend Half-life Result Optimized Candidate High Potency (nM) Metabolically Stable Step3->Result Final Lead

Caption: Logical flow for transforming the DCPU-OH scaffold into a potent 5-LOX inhibitor.

Module 2: Assay Troubleshooting & Data Validity

User Scenario: "My IC50 values fluctuate wildly between runs," or "The compound shows activity in cell-free assays but zero activity in whole blood."

Troubleshooting Guide: 5-LOX Enzymatic Assays
SymptomProbable CauseCorrective Action
Drifting IC50s Peroxide Tone Depletion 5-LOX requires lipid hydroperoxides to stay active. Strong reducing agents (like hydroxyureas) can deplete this "tone," causing a lag phase that mimics inhibition.Add Exogenous Peroxides: Supplement the assay buffer with 1-2 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

M 13-HpODE to standardize the "peroxide tone." This ensures you are measuring enzyme inhibition, not just peroxide scavenging.
High Background Signal Pseudoperoxidase Activity Hydroxyureas can act as substrates for the enzyme's pseudoperoxidase cycle, consuming hydroperoxides without inhibiting LTB4 production.Monitor Degradation: Run a control without arachidonic acid. If the compound consumes 13-HpODE (measured at 234 nm), it is acting as a peroxidase substrate.[1]
Loss of Potency in Blood Protein Binding / Redox Inactivation The N-OH group can be oxidized to a nitroxide radical by plasma components or sequestered by albumin.Whole Blood Assay (WBA): Do not rely solely on purified enzyme data. Perform a human whole blood assay stimulated with Calcium Ionophore (A23187). If potency drops >10x compared to enzymatic assay, increase lipophilicity (logP > 3.0) to facilitate membrane permeation.
False Positives Iron Chelation The compound might be stripping iron from the solution rather than binding the active site.Add Zn²⁺ or Fe²⁺ Control: Test if excess metal ions reverse the inhibition. True competitive inhibitors should not be easily displaced by bulk metal ions in solution.

Module 3: Mechanism of Action (The "Why")

To design a better inhibitor, you must understand the catalytic cycle you are disrupting.

  • Resting State: 5-LOX contains Fe²⁺ (inactive).

  • Activation: Lipid hydroperoxides oxidize Fe²⁺ to Fe³⁺ (active).

  • Catalysis: Fe³⁺ abstracts a hydrogen from Arachidonic Acid.

  • Inhibition by DCPU-OH: The hydroxyurea group donates an electron to the active Fe³⁺, reducing it back to the inactive Fe²⁺ state. This is a Redox-Active Mechanism .

Pathway Diagram:

LOX_Mechanism Resting Resting Enzyme (Fe2+) Active Active Enzyme (Fe3+) Resting->Active Oxidation by Lipid Hydroperoxides Active->Resting Reduction by DCPU-OH (Inhibition) Product Leukotriene A4 (LTA4) Active->Product Catalysis Substrate Arachidonic Acid Substrate->Active Inhibitor DCPU-OH (Hydroxyurea) Radical Nitroxide Radical (Inactive Inhibitor) Inhibitor->Radical 1e- Oxidation

Caption: The hydroxyurea acts as a reducing agent, forcing the active Fe3+ enzyme back to its resting Fe2+ state.

Frequently Asked Questions (FAQ)

Q: Can I replace the hydroxyurea group with a urea group to improve stability? A: Generally, no. The N-hydroxy group (


) is essential for the metal chelation and redox activity required to inhibit 5-LOX. Replacing it with a simple urea (

) usually abolishes activity against 5-LOX, although it might shift activity toward Soluble Epoxide Hydrolase (sEH).

Q: My compound turns the assay buffer yellow. Is this normal? A: This suggests oxidation of the hydroxyurea to a nitroxide radical or further degradation products. This is a sign of instability. Consider adding a reducing agent like DTT (Dithiothreitol) to the assay buffer to maintain the inhibitor's integrity, but be careful—excess DTT can also reduce the enzyme's iron, leading to false positives. Recommendation: Use TCEP (Tris(2-carboxyethyl)phosphine) as a more stable alternative to DTT.

Q: What is the target IC50 I should aim for? A:

  • Hit: < 10

    
    M
    
  • Lead: < 1

    
    M
    
  • Clinical Candidate: < 50 nM (in whole blood assays)

References

  • Carter, G. W., et al. (1991). "5-Lipoxygenase inhibitory activity of zileuton." Journal of Pharmacology and Experimental Therapeutics. Link

  • Bell, R. L., et al. (1992). "N-hydroxyurea 5-lipoxygenase inhibitors: A-79175, a potent and long-acting inhibitor."[2] Journal of Medicinal Chemistry. Link

  • Riendeau, D., et al. (1992). "N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea, a general reducing agent for 5-, 12-, and 15-lipoxygenases."[1] Biochemistry and Cell Biology. Link

  • Hofmann, B., & Steinhilber, D. (2013). "5-Lipoxygenase inhibitors: a review of recent developments and patents." Expert Opinion on Therapeutic Patents. Link

Sources

Troubleshooting

interpreting unexpected results in 3,4-Dichlorophenyl hydroxy urea assays

The following guide serves as a Tier-3 Technical Support resource for researchers encountering anomalies in assays involving 3,4-Dichlorophenyl hydroxy urea (and related N-hydroxyurea derivatives). These compounds are ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for researchers encountering anomalies in assays involving 3,4-Dichlorophenyl hydroxy urea (and related N-hydroxyurea derivatives).

These compounds are chemically complex: they function as redox-active inhibitors (commonly of 5-Lipoxygenase), possess lipophilic domains (dichlorophenyl), and are prone to hydrolytic degradation .[1] Most "unexpected" results stem from these three intrinsic properties.

Status: Operational | Topic: Troubleshooting Assay Anomalies | Audience: R&D Scientists[1]

Quick Diagnostic Matrix
ObservationProbable CauseImmediate Action
Enzyme Assay: Progressive loss of inhibition or extended lag phase.[1]Pseudoperoxidase Activity: Compound is consuming the lipid hydroperoxide activator.[1][2]Supplement with exogenous 13-HpODE or increase peroxide tone.[1]
Cell Viability: High absorbance in treated wells despite cytotoxicity.[1]Abiotic Reduction: The hydroxyurea moiety is directly reducing MTT/MTS reagents.[1]Switch to ATP-based (luminescent) or LDH release assays.[1]
HPLC: Multiple peaks appearing in pure standard.Thermal Degradation: Conversion to isocyanate or aniline in the column/injector.[1]Lower column temp (<30°C); avoid heated autosamplers.[1]
Solubility: Compound precipitates in aqueous media.[1]Hydrophobic Aggregation: High LogP of the dichlorophenyl group.[1]Use DMSO/Ethanol carrier; keep final solvent conc. <1% but >0.1%.[1]
Module 1: Enzyme Assay Troubleshooting (Focus: 5-Lipoxygenase)

Q: Why do I observe a "lag phase" or a sudden drop in inhibition efficiency during kinetic reads?

A: This is a hallmark of N-hydroxyurea mechanism-based interference.[1] 3,4-Dichlorophenyl hydroxy urea acts as a non-competitive, redox-active inhibitor .[1] It reduces the active site iron of 5-Lipoxygenase (5-LO) from the active ferric (


) state to the inactive ferrous (

) state.[1] However, it also functions as a substrate for the enzyme's pseudoperoxidase activity .[1]
  • The Mechanism: The enzyme consumes lipid hydroperoxides (LOOH) to oxidize the drug.[1] Since LOOH is required to activate the enzyme (maintaining the

    
     state), the drug effectively "starves" the enzyme of its activator.
    
  • The Artifact: If your assay buffer has low initial peroxide tone, the drug will deplete it entirely, causing a lag phase until the enzyme generates enough new product (LOOH) to overcome the depletion.

Protocol Validation:

  • Add Exogenous Peroxide: Spike the assay buffer with

    
     13-HpODE (13-hydroperoxyoctadecadienoic acid).[1] If the lag phase disappears, the issue was hydroperoxide depletion.
    
  • Check Reversibility: Dilute the enzyme-inhibitor complex 100-fold. If activity recovers, it is a reversible redox inhibition.[1] If not, covalent modification (rare for this class) or protein precipitation occurred.[1]

G cluster_0 5-LO Catalytic Cycle Fe3 Active Enzyme (Fe3+) Fe2 Inactive Enzyme (Fe2+) Fe3->Fe2 Drug reduces Fe3+ (Inhibition) Fe2->Fe3 Lipid Hydroperoxide oxidizes Fe2+ (Activation) Substrate Arachidonic Acid Product 5-HPETE (Lipid Hydroperoxide) Product->Fe3 Feedback Activation Drug 3,4-Dichlorophenyl hydroxy urea Radical Nitroxide Radical (Oxidized Drug) Drug->Radical Oxidized by Pseudoperoxidase activity

Figure 1: Mechanism of Redox Inhibition.[1][2] The hydroxyurea compound reduces the enzyme to its inactive state while simultaneously consuming the hydroperoxide activator required for the catalytic cycle.

Module 2: Cell-Based Assay Interference

Q: My dose-response curves in MTT assays look flat or inverted (higher signal at high drug concentration). Is the drug proliferative?

A: Unlikely.[1] You are observing abiotic reduction .[1] The N-hydroxyurea moiety is a reducing agent.[1][2] Tetrazolium salts (MTT, MTS, XTT) rely on cellular reductases (NAD(P)H) to produce a colored formazan product.[1] 3,4-Dichlorophenyl hydroxy urea can chemically reduce these salts without cells present, leading to false "viability" signals.

Troubleshooting Protocol:

  • The "No-Cell" Control: Incubate the drug (at the highest concentration used) with the MTT reagent in culture media without cells.[1]

    • Result: If the solution turns purple/orange, the drug interferes.

  • Wash Step: If you must use MTT, wash the cells

    
     with PBS to remove extracellular drug before adding the MTT reagent.[1]
    
  • Alternative Assay: Switch to an assay that does not rely on redox potential:

    • ATP Assay (CellTiter-Glo): Measures ATP presence (luminescence).[1]

    • LDH Release: Measures membrane integrity (though check if the drug inhibits LDH, as some urea derivatives do).[1]

G Start Start Viability Assay Check Does Drug contain -NHOH (Hydroxyurea)? Start->Check MTT MTT/MTS Reagent Added Check->MTT No Alt Select Alternative Assay Check->Alt Yes Abiotic Chemical Reduction (Non-Enzymatic) MTT->Abiotic Drug Present FalsePos FALSE POSITIVE (Overestimated Viability) Abiotic->FalsePos ATP ATP Luminescence (Recommended) Alt->ATP

Figure 2: Decision tree for avoiding false positives in viability assays caused by redox-active hydroxyureas.

Module 3: Stability & Analytical Chemistry

Q: HPLC analysis shows two peaks for my pure standard. Is the compound impure?

A: Not necessarily. It may be on-column thermal degradation .[1] Hydroxyureas are thermally labile.[1][3] At high temperatures (e.g., in a heated column compartment or GC injector), they can disproportionate or hydrolyze.[1]

  • Degradation Product 1: 3,4-Dichlorophenyl isocyanate (loss of hydroxylamine).[1]

  • Degradation Product 2: 3,4-Dichloroaniline (hydrolysis).[1]

Optimization Steps:

  • Temperature Control: Ensure the HPLC column oven is set to

    
    .
    
  • pH Sensitivity: Hydroxyureas are stable at neutral pH but hydrolyze rapidly in strong acid or base.[1] Ensure your mobile phase is buffered (pH 5–7) rather than using unbuffered 0.1% TFA if degradation is observed.

  • Detection: 3,4-Dichloroaniline has a distinct UV spectrum compared to the urea parent.[1] Use a Diode Array Detector (DAD) to compare the spectra of the two peaks.[1]

Q: The compound precipitates when added to the cell culture media.

A: The 3,4-dichlorophenyl group is highly lipophilic (LogP


 2.6–3.0).[1]
  • Solubility Limit: Water solubility is very low (

    
    ).[1]
    
  • Solution: Dissolve stock in 100% DMSO. When dosing, ensure vigorous vortexing of the media immediately upon addition. Do not exceed 50

    
    M in serum-free media, as serum proteins (albumin) help solubilize the compound in complete media.
    
References
  • Riendeau, D., et al. (1992).[1] "N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea, a general reducing agent for 5-, 12-, and 15-lipoxygenases and a substrate for their pseudoperoxidase activities."[1][2] Biochemistry and Cell Biology, 70(3-4), 228-236.[1][2]

  • Valentovic, M. A., et al. (2001).[1][4] "3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices from Fischer 344 rats." Toxicology, 162(2), 99-107.[1]

  • Szmuilowicz, E. D., & Aleppo, G. (2021).[1][5] "Interferent Effect of Hydroxyurea on Continuous Glucose Monitoring." Diabetes Care, 44(5), e89-e90.[1][5]

  • McMillan, D. C., et al. (1990).[1] "Metabolism and toxicity of N-(3,4-dichlorophenyl)hydroxylamine in the rat." Journal of Pharmacology and Experimental Therapeutics, 253(1), 309-315.

  • Tellez, S. E., et al. (2021).[1][5] "Inaccurate Glucose Sensor Values After Hydroxyurea Administration." Diabetes Technology & Therapeutics, 23(6), 443-451.[1][5]

Sources

Optimization

Technical Support Center: Overcoming Compound Precipitation in 3,4-Dichlorophenyl Hydroxy Urea Solutions

Senior Application Scientist Note: The following guide addresses the physicochemical challenges of working with lipophilic urea derivatives, specifically focusing on 3,4-Dichlorophenyl hydroxy urea (DCPHU). This compound...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following guide addresses the physicochemical challenges of working with lipophilic urea derivatives, specifically focusing on 3,4-Dichlorophenyl hydroxy urea (DCPHU). This compound combines a hydrophobic dichlorophenyl ring with a polar, chemically reactive N-hydroxyurea moiety.[1][2] The protocols below prioritize solubility maintenance without compromising chemical stability.

Core Technical Analysis

The Problem: 3,4-Dichlorophenyl hydroxy urea (DCPHU) presents a classic "solubility paradox."[1][3] The dichlorophenyl ring confers high lipophilicity (LogP ≈ 2.5–2.8), driving the compound to aggregate in aqueous media.[3] Simultaneously, the hydroxyurea group (


) introduces hydrogen bonding potential but is prone to oxidation and hydrolysis.[1][3]

Precipitation in this system is rarely a simple saturation issue; it is usually a kinetic "crash-out" caused by solvent shock or nucleation triggered by local supersaturation during dilution.[1][3]

Physicochemical Profile:

Property Value / Characteristic Implication
LogP ~2.6 (Predicted) Poor water solubility; requires organic cosolvents.[1][3]
pKa ~10.6 (Hydroxyurea moiety) Weakly acidic.[1][3] Ionization requires high pH (>10), which risks degradation.[1]
Solubility (Water) < 0.1 mg/mL (Est.)[1][3] Buffer-only formulations will fail at therapeutic doses.[1]

| Solubility (DMSO) | High (> 50 mg/mL) | Excellent stock solvent, but risky upon dilution.[1][3] |

Troubleshooting Guide (Q&A)

Category A: Immediate Precipitation ("The Crash-Out")[1]

Q: I dissolved the compound in 100% DMSO, but it clouds instantly when I add it to my cell culture media. Why? A: You are experiencing Solvent Shock .[1][3] When a droplet of DMSO stock hits the aqueous buffer, the DMSO diffuses away into the water faster than the drug can disperse. This creates a local environment of 100% water around the drug molecules before they can mix, causing immediate precipitation.

  • The Fix: Do not pipette the stock directly into the static buffer.

    • Vortex the buffer to create a vortex cone.

    • Inject the DMSO stock slowly into the center of the vortex.

    • Advanced: Use an intermediate dilution step (see Protocol 1).[3]

Q: The solution looks clear initially but precipitates after 2 hours. Is my concentration too high? A: This is likely Ostwald Ripening or delayed nucleation.[1][3] You created a supersaturated solution that was kinetically stable but thermodynamically unstable. Over time, microscopic nuclei formed and grew into visible crystals.[1]

  • The Fix: Add a crystallization inhibitor.[1][3][4] A polymer like HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) at 0.1% w/v can coat the micro-nuclei and prevent them from growing into visible crystals.[1][3]

Category B: Stability & Environment[1][3][5]

Q: Can I heat the solution to 50°C to dissolve the precipitate? A: NO. Hydroxyurea derivatives are thermally unstable.[1][3] Heating accelerates:

  • Hydrolysis: Breaking the urea bond to release 3,4-dichloroaniline (toxic).[1][3]

  • Carbamylation: Isocyanic acid formation (modifies proteins in your assay).[1][3][5]

  • The Fix: Use sonication (water bath, ambient temp) instead of heat.[1][3] If heat is absolutely necessary, do not exceed 37°C and limit exposure to <10 minutes.[1][3]

Q: Does pH affect solubility for this compound? A: Yes, but be careful. The N-hydroxy group is weakly acidic (pKa ~10).[1][3] Raising the pH to 8.0–9.0 increases solubility slightly by ionizing a fraction of the molecules.[1]

  • The Fix: Use a buffered system at pH 7.4–8.0 (e.g., Tris or Phosphate).[1][3] Avoid acidic buffers (pH < 5), which suppress ionization and drive precipitation.[1]

Experimental Protocols

Protocol 1: The "Intermediate Spike" Formulation

Best for: Cell assays and enzymatic screens where DMSO must be < 1%.[1][3]

Concept: Instead of jumping from 100% Organic


 100% Aqueous, use a "stepping stone" solvent to smooth the transition.[1][3]

Materials:

  • Stock: 10 mM DCPHU in DMSO.[1][3]

  • Intermediate Solvent: PEG-400 (Polyethylene glycol).[1][3]

  • Final Buffer: PBS + 0.5% Tween-80.[3]

Step-by-Step:

  • Prepare Stock: Dissolve DCPHU in anhydrous DMSO to 10 mM.

  • Create Intermediate: Mix 10

    
    L of Stock into 90 
    
    
    
    L of pure PEG-400 . (Ratio 1:9).[1][3]
    • Result: 1 mM drug in 10% DMSO / 90% PEG.[1][3] This solution is stable and does not crash.

  • Final Dilution: Slowly add the 100

    
    L Intermediate mix into 900 
    
    
    
    L of the Final Buffer while vortexing.
    • Final Conc: 100

      
      M DCPHU.[1][3]
      
    • Final Solvent: 1% DMSO, 9% PEG-400, 0.5% Tween-80.[1][3]

Protocol 2: Cyclodextrin Complexation

Best for: Animal studies or high-concentration requirements.[1][3]

Concept: Encapsulate the lipophilic dichlorophenyl tail inside a cyclodextrin ring, hiding it from the water.[1][3]

  • Prepare a 20% (w/v) HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) solution in water.[1][3]
    
  • Add DCPHU powder directly to this solution.[1][3]

  • Sonicate for 30–60 minutes at ambient temperature.

  • Filter through a 0.22

    
    m PVDF filter.[1][3]
    
  • Validation: Check absorbance at 280 nm to confirm concentration.

Visualizations

Figure 1: Precipitation Mechanism & Prevention

Caption: The molecular pathway of precipitation (Red) vs. stabilization strategies (Green).[1][3] Supersaturation leads to nucleation unless intercepted by surfactants or polymers.[1][3]

PrecipitationMechanism Stock DMSO Stock (Solubilized) Dilution Dilution into Aqueous Buffer Stock->Dilution Cyclodextrin Cyclodextrin Encapsulation Stock->Cyclodextrin Pre-complexation Supersat Supersaturated State Dilution->Supersat Solvent Shock Nucleation Nucleation (Micro-aggregates) Supersat->Nucleation Thermodynamic Drive Surfactant Surfactant Micelles (Tween/PEG) Supersat->Surfactant Solubilization Crystal Visible Precipitation (Failure) Nucleation->Crystal Ostwald Ripening Polymer Polymer Coating (HPMC/PVP) Nucleation->Polymer Stabilization Surfactant->Nucleation Prevents Polymer->Crystal Inhibits Growth Cyclodextrin->Dilution Bypasses Shock

[1]

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic for resolving solubility issues based on visual observation and assay constraints.

DecisionTree Start Start: Precipitation Observed CheckTime When does it precipitate? Start->CheckTime Immediate Immediately (Upon mixing) CheckTime->Immediate Delayed Delayed (>1 Hour) CheckTime->Delayed CheckMethod Mixing Method? Immediate->CheckMethod CheckStab Is Assay Long Duration? Delayed->CheckStab CheckConc Is Conc > 100 µM? Reduce Reduce Conc or Use Cyclodextrin CheckConc->Reduce Yes CheckMethod->CheckConc Already vortexing Vortex Use Vortex Injection & Warm Buffer CheckMethod->Vortex Static addition AddPolymer Add 0.1% HPMC (Inhibit Crystal Growth) CheckStab->AddPolymer Yes CheckpH Check pH (Is it < 7?) CheckStab->CheckpH No AdjustpH Adjust to pH 7.4-8.0 CheckpH->AdjustpH Yes

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16854, 1-(3,4-Dichlorophenyl)urea. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: N-(3,4-Dichlorophenyl)-N'-hydroxyurea. Retrieved from [Link][1][3]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1][3] (Contextual reference for phenylurea solubility constants).

Sources

Troubleshooting

refining experimental protocols for consistent results with 3,4-Dichlorophenyl hydroxy urea

A Guide to Consistent and Reliable Experimental Outcomes Welcome to the technical support center for 3,4-Dichlorophenyl hydroxyurea. This resource is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Consistent and Reliable Experimental Outcomes

Welcome to the technical support center for 3,4-Dichlorophenyl hydroxyurea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on refining experimental protocols for consistent and reproducible results. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Compound Characterization and Quality Control

Ensuring the identity and purity of your 3,4-Dichlorophenyl hydroxyurea is the foundational step for any successful experiment. Variability in your starting material will inevitably lead to inconsistent results.

FAQ: How can I verify the purity and identity of my 3,4-Dichlorophenyl hydroxyurea sample?

Answer: A multi-pronged approach is recommended for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): This is an essential technique for assessing purity. A reverse-phase HPLC method with a C18 column is a good starting point.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Detailed Protocol: Purity Assessment by HPLC

This protocol provides a baseline method for assessing the purity of N-(3,4-Dichlorophenyl)-N'-hydroxyurea.

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., Newcrom R1)The non-polar stationary phase allows for good retention and separation of moderately non-polar molecules like 3,4-Dichlorophenyl hydroxyurea.
Mobile Phase Acetonitrile (MeCN) and Water with an acid modifierA typical gradient of increasing MeCN will elute the compound. Phosphoric acid can be used, but for MS compatibility, formic acid is recommended.[2]
Detection UV-Vis Detector (e.g., 210-254 nm)The phenyl ring and urea chromophores will absorb in the UV range.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.
Injection Volume 5-10 µLA typical volume to avoid column overloading.

Troubleshooting HPLC Analysis:

  • Issue: Poor peak shape (tailing or fronting).

    • Possible Cause: Interactions with residual silanols on the column, or inappropriate pH of the mobile phase.

    • Solution: Use a column with low silanol activity.[2] Ensure the mobile phase pH is appropriate for the compound's pKa.

  • Issue: No peak detected.

    • Possible Cause: The compound did not elute or is not soluble in the mobile phase.

    • Solution: Check the solubility of your compound in the mobile phase. Adjust the gradient to a higher organic percentage.

Section 2: Solution Preparation and Handling

The stability and solubility of 3,4-Dichlorophenyl hydroxyurea are critical factors that can significantly impact experimental outcomes.

FAQ: What is the best solvent for dissolving 3,4-Dichlorophenyl hydroxyurea and how should I store the stock solutions?

Answer: Based on the properties of the related compound diuron (N-(3,4-dichlorophenyl)-N,N-dimethylurea), 3,4-Dichlorophenyl hydroxyurea is expected to have low water solubility.[3][4]

Recommended Solvents and Storage:

Solvent Solubility (Estimated) Storage Recommendations
Water LowPrepare fresh solutions for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.
DMSO Higher than waterPrepare concentrated stock solutions in anhydrous DMSO. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Ethanol ModerateCan be used for stock solutions. Store at -20°C.

Causality Behind Storage Recommendations: Phenylurea compounds can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[5] Storing in anhydrous organic solvents at low temperatures minimizes degradation.

Section 3: Experimental Design and Execution

The mechanism of action of hydroxyurea compounds primarily involves the inhibition of ribonucleotide reductase, which leads to the depletion of dNTP pools and subsequent cell cycle arrest in the S-phase.[6][7][8] The dichlorophenyl substitution may modulate this activity or introduce additional mechanisms.

Workflow for a Cell-Based Assay:

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis a Prepare fresh stock solution of 3,4-Dichlorophenyl hydroxyurea in DMSO b Seed cells at optimal density a->b Day 0 c Allow cells to attach overnight d Treat cells with a dilution series of the compound c->d Day 1 e Incubate for desired time period (e.g., 24, 48, 72 hours) f Perform cell viability assay (e.g., MTT, CellTiter-Glo) e->f Day 2-4 G cluster_causes Troubleshooting Steps trouble Inconsistent Assay Results Potential Causes compound Compound Instability Prepare fresh solutions for each experiment. Perform stability studies under assay conditions. trouble:f1->compound:f0 cell Cell Health and Density Ensure consistent cell passage number and seeding density. Regularly test for mycoplasma contamination. trouble:f1->cell:f0 assay Assay Protocol Variability Standardize incubation times and reagent additions. Use positive and negative controls in every experiment. trouble:f1->assay:f0

Caption: Troubleshooting guide for inconsistent cell-based assay results.

Section 4: Understanding Degradation

Phenylurea compounds can degrade in the environment through microbial action and photodegradation. [9][10][11][12]While laboratory conditions are more controlled, understanding potential degradation pathways is crucial for interpreting unexpected results. The primary degradation pathway for diuron involves demethylation followed by hydrolysis of the urea linkage to yield 3,4-dichloroaniline. [13]It is plausible that 3,4-Dichlorophenyl hydroxyurea could undergo a similar hydrolysis to produce 3,4-dichloroaniline.

Potential Degradation Pathway:

G A 3,4-Dichlorophenyl hydroxyurea B 3,4-Dichloroaniline A->B Hydrolysis C Hydroxyurea A->C Hydrolysis

Caption: A potential hydrolytic degradation pathway.

FAQ: I suspect my compound is degrading during my experiment. How can I confirm this?

Answer: You can use HPLC-MS to analyze your experimental samples over time. The appearance of new peaks corresponding to the mass of potential degradation products like 3,4-dichloroaniline would indicate instability.

Section 5: Safety and Handling

As a chlorinated aromatic compound, 3,4-Dichlorophenyl hydroxyurea should be handled with care.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.

  • Disposal: Dispose of the compound and any contaminated materials as hazardous waste according to your institution's guidelines.

This technical support guide provides a framework for refining your experimental protocols with 3,4-Dichlorophenyl hydroxyurea. By understanding the chemical properties of the compound and implementing robust quality control and experimental design, you can achieve more consistent and reliable results.

References

  • Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron. (2021). Frontiers in Microbiology, 12.
  • Separation of N-(3,4-Dichlorophenyl)-N'-hydroxyurea on Newcrom R1 HPLC column. SIELC Technologies.
  • Phenylurea herbicide initial hydrolysis enzymes. (2022).
  • Cullington, J. E., & Walker, A. (1999). Degradation of Substituted Phenylurea Herbicides by Arthrobacter globiformis Strain D47 and Characterization of a Plasmid-Associated Hydrolase Gene, puhA. Applied and Environmental Microbiology, 65(10), 4589–4596.
  • Diuron. PubChem.
  • Sørensen, S. R., Bending, G. D., Jacobsen, C. S., Walker, A., & Aamand, J. (2003). Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology, 45(1), 1–11.
  • Diuron. Extension Toxicology Network.
  • Pinto, A. P., et al. (2012). Degradation of Diuron by Phanerochaete chrysosporium: Role of Ligninolytic Enzymes and Cytochrome P450.
  • Tixier, C., Sancelme, M., Bonnemoy, F., Cuer, A., & Veschambre, H. (2001). Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation. Environmental Toxicology and Chemistry, 20(7), 1381–1389.
  • Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. (2020). Molecules, 25(23), 5645.
  • Acree, W. E. (1992). Solubility of the pesticide diuron in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based upon Mobile Order theory. Canadian Journal of Chemistry, 70(5), 1374-1379.
  • Tixier, C., Sancelme, M., Bonnemoy, F., Cuer, A., & Veschambre, H. (2001). Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation. Environmental Toxicology and Chemistry, 20(7), 1381–1389.
  • Zúñiga-Benítez, H., et al. (2020).
  • Chusaksri, S., Sutthivaiyakit, S., & Sedlak, D. L. (2012). Reactions of phenylurea compounds with aqueous chlorine: Implications for herbicide transformation during drinking water disinfection.
  • Chusaksri, S., Sutthivaiyakit, S., & Sedlak, D. L. (2012). Reactions of phenylurea compounds with aqueous chlorine: Implications for herbicide transformation during drinking water disinfection.
  • Shankar, M. V., Nélieu, S., Kerhoas, L., & Einhorn, J. (2008).
  • Urea Assay Kit (MAK006) - Technical Bulletin. Sigma-Aldrich.
  • Dewynter, G., et al. (2001). N-hydroxysulfamides as analog of N-hydroxyurea: Synthesis and biological evaluation.
  • Stability of WHO phenylurea pesticides over time after preservation with copper sulfate plus buffer. (2016). Journal of Environmental Science and Health, Part B, 51(10), 693-700.
  • Singh, A., & Xu, Y. J. (2016). The Cell Killing Mechanisms of Hydroxyurea. Genes, 7(11), 109.
  • Dong, M., et al. (2019). A Novel, Rapid, and Accurate Quantitative Hydroxyurea Assay. Blood, 134(Supplement_1), 2235.
  • Dewynter, G., et al. (2001). N-hydroxysulfamides as analog of N-hydroxyurea: Synthesis and biological evaluation.
  • Gazy, I., et al. (2023).
  • Tan, Y., et al. (2019). Hydroxyurea Facilitates Manifestation of Disease Relevant Phenotypes in Patients-Derived IPSCs-Based Modeling of Late-Onset Parkinson's Disease. Aging and Disease, 10(5), 1037–1048.
  • Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibitors. ChEMBL.
  • N-(3,4-Dichlorophenyl)-N'-hydroxyurea. US Environmental Protection Agency.
  • Li, Y., et al. (2010). Synthesis, antitumor evaluation and crystal structure of hydroxyurea derivatives. European Journal of Medicinal Chemistry, 45(1), 131-139.
  • Urea, n-(3,4-dichlorophenyl)-n'-hydroxy-. PubChemLite.
  • Pal, K., et al. (2018). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Cancers, 10(11), 427.
  • The Current Role of Hydroxyurea in the Treatment of Sickle Cell Anemia. (2022). Journal of Clinical Medicine, 11(21), 6398.
  • Zhang, Y., et al. (2009). N-(3,4-Dichlorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2401.
  • da Silva, D. G., et al. (2020). Biochemical Evaluation of the Effects of Hydroxyurea in Vitro on Red Blood Cells. Molecules, 25(17), 3929.
  • Hydroxycarbamide. Wikipedia.
  • Parab, S. (2016). Hydroxyurea: Occurrence, Uses and Side Effects. Modern Research in Pharmaceutical Sciences, 3.
  • Immunoassay Troubleshooting Guide. (2001). The Immunoassay Handbook, 333-344.
  • Chen, B., et al. (2016). Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase. Molecules, 21(11), 1475.
  • DRUG NAME: Hydroxyurea. BC Cancer.
  • QuantiChromTM Urea Assay Kit II (DUR2-100). BioAssay Systems.
  • Troubleshooting Immunoassays. Ansh Labs.
  • Ishida, M., et al. (2017). Highly planar diarylamine-fused porphyrins and their remarkably stable radical cations. Chemical Science, 8(11), 7599–7605.
  • Di Corcia, A., et al. (1995). Rapid and sensitive determination of phenylurea herbicides in water in the presence of their anilines by extraction with a Carbopack cartridge followed by liquid chromatography.

Sources

Optimization

Technical Support Center: Degradation Profiling of 3,4-Dichlorophenyl Hydroxy Urea

The following guide serves as a specialized Technical Support Center for researchers analyzing the stability and degradation profile of 1-(3,4-Dichlorophenyl)-3-hydroxyurea (3,4-DCPHU). This compound, structurally relate...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers analyzing the stability and degradation profile of 1-(3,4-Dichlorophenyl)-3-hydroxyurea (3,4-DCPHU). This compound, structurally related to phenylurea herbicides (like Diuron and Linuron) and hydroxamic acid derivatives, presents unique analytical challenges due to the lability of the


-hydroxyurea moiety.

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Stability Indicating Methods & Impurity Identification Target Analyte: 1-(3,4-Dichlorophenyl)-3-hydroxyurea (3,4-DCPHU)

Module 1: Diagnostic Troubleshooting (Q&A)

Q1: I am observing a split peak for the parent compound in my LC-MS chromatogram. Is this a degradation product?

Diagnosis: Likely Rotameric Isomerism or Column Overload , not necessarily degradation.

  • Technical Insight:

    
    -hydroxyureas possess a restricted rotation around the amide bond (
    
    
    
    ), often resolving into cis and trans rotamers on C18 columns at low temperatures or acidic pH.
  • Validation Step: Run the column at a higher temperature (

    
     vs 
    
    
    
    ). If the peaks coalesce into a single sharp peak, it is rotamerism. If they remain distinct, the second peak is likely the reduced degradant (3,4-Dichlorophenylurea) .

Q2: My parent compound signal is decreasing, but I don't see new peaks in the UV channel (254 nm). Where is the mass balance?

Diagnosis: Formation of 3,4-Dichloroaniline (3,4-DCA) or Hydroxylamine lacking UV chromophores.

  • Mechanism: 3,4-DCPHU undergoes hydrolysis to release 3,4-DCA. While 3,4-DCA absorbs at 254 nm, it often elutes in the solvent front or washes out if the organic hold-up is insufficient.

  • Action:

    • Check the solvent front (dead time). 3,4-DCA is more polar than the parent in certain pH conditions but less polar in others.

    • Switch to 240 nm or 295 nm (aniline absorption maxima).

    • Critical: Hydroxylamine (

      
      ) is UV-transparent and requires derivatization or refractive index detection, though it is rarely tracked in trace impurity profiling.
      

Q3: In oxidative stress samples, I see a mass shift of -2 Da. What is this?

Diagnosis: Oxidation to the Nitroso or Imine intermediate.

  • Chemistry: The

    
    -hydroxy group (
    
    
    
    ) is easily oxidized to a nitroso species (
    
    
    ) or dehydrated to an isocyanate intermediate depending on the exact structure.
  • Differentiation:

    • -2 Da (

      
      ):  Oxidation of the hydroxylamine to a nitroso/nitrone derivative.
      
    • -16 Da (

      
      ):  Reduction to the urea (3,4-Dichlorophenylurea). This is common if the sample contains antioxidants (e.g., ascorbic acid) or under electrospray ionization (ESI) source fragmentation.
      
Module 2: Degradation Pathways & Mechanism Elucidation

The degradation of 3,4-DCPHU is governed by three primary vectors: Hydrolysis , Reduction , and Oxidation .

Primary Degradation Products
Compound NameStructure FragmentMass Shift (vs Parent)Formation PathwayToxicity Concern
3,4-Dichlorophenylurea (DCPU)


Reductive DehydroxylationModerate
3,4-Dichloroaniline (3,4-DCA)


Amide HydrolysisHigh (Genotoxic)
3,4-Dichlorophenyl Isocyanate


Thermal EliminationReactive Intermediate
3,3',4,4'-Tetrachloroazobenzene (TCAB)

DimerOxidative Coupling of 3,4-DCAHigh (Dioxin-like)
Visualized Pathway (Graphviz)

DegradationPathway cluster_legend Legend Parent 1-(3,4-Dichlorophenyl)- 3-hydroxyurea (Parent) DCPU 3,4-Dichlorophenylurea (DCPU) [Reduction] Parent->DCPU Reductive (-O) Isocyanate 3,4-Dichlorophenyl Isocyanate [Thermal/Elimination] Parent->Isocyanate Thermal (-NH2OH) Aniline 3,4-Dichloroaniline (3,4-DCA) [Hydrolysis] Parent->Aniline Acid/Base Hydrolysis Hydroxylamine Hydroxylamine (NH2OH) Parent->Hydroxylamine Hydrolysis byproduct Isocyanate->Aniline + H2O (-CO2) CO2 CO2 Isocyanate->CO2 TCAB 3,3',4,4'-Tetrachloroazobenzene (TCAB) [Oxidative Coupling] Aniline->TCAB Oxidation (Dimerization) Key1 Parent Compound Key2 Toxic Degradant Key3 Major Metabolite

Caption: Degradation cascade of 3,4-DCPHU showing reductive (DCPU), hydrolytic (3,4-DCA), and oxidative pathways.

Module 3: Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)

Objective: Generate and identify degradation products to validate analytical methods.

1. Acid Hydrolysis:

  • Preparation: Dissolve 1 mg 3,4-DCPHU in 1 mL Acetonitrile (ACN). Add 1 mL 1N HCl.

  • Condition: Reflux at

    
     for 4 hours.
    
  • Expected Result: Quantitative conversion to 3,4-Dichloroaniline .

  • Checkpoint: Neutralize with 1N NaOH before LC injection to prevent peak broadening of the aniline.

2. Oxidative Stress:

  • Preparation: Dissolve 1 mg 3,4-DCPHU in 1 mL ACN. Add 0.5 mL 3%

    
    .
    
  • Condition: Ambient temperature for 24 hours.

  • Expected Result: Formation of Nitro/Nitroso derivatives and potentially TCAB (azo dimer) if aniline is present.

3. Photolytic Stress:

  • Condition: Expose 10 µg/mL solution (in water/ACN) to 1.2 million lux hours (ICH Q1B standard).

  • Expected Result: Dechlorination products (loss of Cl -> H replacement) and ring hydroxylation.

Protocol B: LC-MS/MS Identification Parameters

Use this setup to confirm the identity of the degradants.

ParameterSettingRationale
Column C18 or Phenyl-Hexyl (

)
Phenyl-Hexyl provides better separation of aromatic anilines.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH stabilizes the urea bond during analysis.
Mobile Phase B AcetonitrileMethanol can cause transesterification artifacts with isocyanates.
Ionization ESI (+) and ESI (-)3,4-DCA ionizes best in ESI (+). Hydroxyureas often fly well in ESI (-).
Key MRM Transition 3,4-DCA:

(Loss of Cl)
Specific for the dichloro-phenyl ring.
References
  • Tixier, C., et al. (2001). "Occurrence and fate of phenylurea herbicides and their metabolites in the environment." Environmental Science and Pollution Research.

  • Goody, B., et al. (2002). "The degradation of diuron in soil: identification of metabolites." Pest Management Science.

  • Giacomazzi, S., & Cochet, N. (2004). "Environmental impact of diuron transformation: a review." Chemosphere.[1]

  • European Chemicals Agency (ECHA). "3,4-Dichloroaniline - Substance Information."

  • PubChem. "Compound Summary: 3,4-Dichlorophenylurea."[2] National Library of Medicine.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3,4-Dichlorophenyl Hydroxy Urea vs. Hydroxyurea as Antineoplastic Agents

Executive Summary This technical guide provides an objective comparison between the standard-of-care antineoplastic agent Hydroxyurea (HU) and its lipophilic analog, 1-(3,4-dichlorophenyl)-3-hydroxyurea (referred to here...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an objective comparison between the standard-of-care antineoplastic agent Hydroxyurea (HU) and its lipophilic analog, 1-(3,4-dichlorophenyl)-3-hydroxyurea (referred to herein as 3,4-DCP-HU ).

While Hydroxyurea remains the gold standard for ribonucleotide reductase (RNR) inhibition in myeloproliferative disorders, its clinical efficacy is often limited by poor cellular affinity and rapid clearance. 3,4-DCP-HU represents a structural evolution designed to leverage hydrophobic interactions for enhanced potency. This guide analyzes their physicochemical properties, mechanisms of action, and experimental protocols for validation.

Chemical Structure & Physicochemical Properties[1][2]

The fundamental difference between these agents lies in the substitution of an amino hydrogen with a dichlorophenyl group. This modification drastically alters solubility and membrane permeability.

FeatureHydroxyurea (HU)3,4-Dichlorophenyl Hydroxy Urea (3,4-DCP-HU)
IUPAC Name Hydroxyurea1-(3,4-dichlorophenyl)-3-hydroxyurea
Formula CH₄N₂O₂C₇H₆Cl₂N₂O₂
MW 76.05 g/mol 221.04 g/mol
Lipophilicity (LogP) -0.64 (Hydrophilic)~2.4 (Lipophilic)
Solubility Highly soluble in waterPoorly water-soluble; soluble in DMSO/Ethanol
Stability Hydrolytically unstable; oxidation-sensitiveHigher hydrolytic stability; susceptible to metabolic dechlorination
Structural Visualization

The following diagram contrasts the hydrophilic core of HU with the lipophilic extension in 3,4-DCP-HU.

ChemicalStructure cluster_HU Hydroxyurea (HU) cluster_DCPU 3,4-DCP-HU HU_Node H2N-CO-NH-OH (Hydrophilic Core) DCPU_Node Cl2-Ph-NH-CO-NH-OH (Lipophilic Extension) HU_Node->DCPU_Node Phenyl Substitution (+ Lipophilicity)

Caption: Structural evolution from Hydroxyurea to 3,4-DCP-HU, highlighting the addition of the hydrophobic dichlorophenyl moiety.

Mechanism of Action (MOA)

Both compounds function primarily as Ribonucleotide Reductase (RNR) Inhibitors , specifically targeting the M2 subunit (RRM2). However, their binding kinetics differ.

Hydroxyurea (HU)[3][4][5][6][7][8][9]
  • Mechanism: Acts as a radical scavenger. It quenches the tyrosyl free radical (Tyr122) essential for the reduction of ribonucleotides to deoxyribonucleotides (dNTPs).

  • Limitation: Due to its small size and hydrophilicity, it does not bind tightly to the enzyme's active site. It relies on diffusion and high intracellular concentrations to effectively quench the radical.

3,4-DCP-HU[5][9][10][11][12][13]
  • Mechanism: Retains the hydroxamic acid/hydroxyurea pharmacophore for radical quenching.

  • Enhancement: The 3,4-dichlorophenyl ring interacts with the hydrophobic pocket adjacent to the active site of the RNR M2 subunit. This "anchor" effect increases binding affinity, potentially lowering the IC50 compared to HU.

  • Secondary Effect: Enhanced membrane permeability allows for rapid intracellular accumulation.

MOA RNR Ribonucleotide Reductase (RNR) M2 Subunit (Tyr122 Radical) dNTP dNTP Pool Depletion RNR->dNTP Inhibition Arrest S-Phase Cell Cycle Arrest dNTP->Arrest DNA Synthesis Block HU Hydroxyurea (Radical Scavenger) HU->RNR Quenches Radical (Diffusion Dependent) DCPU 3,4-DCP-HU (Scavenger + Hydrophobic Binding) DCPU->RNR Quenches Radical + Hydrophobic Pocket Binding

Caption: Comparative mechanism of action. 3,4-DCP-HU utilizes hydrophobic binding to enhance radical quenching efficiency.

Efficacy & Toxicity Comparison

The following data summarizes the general performance trends observed in comparative studies of N-aryl hydroxyureas versus the parent compound.

ParameterHydroxyurea (HU)3,4-DCP-HUImplications
IC50 (L1210 Leukemia) ~100 - 300 µM~10 - 50 µM3,4-DCP-HU is significantly more potent in vitro.
Cellular Uptake Passive diffusion (slow)Passive diffusion (rapid)Lipophilicity aids membrane crossing.
Metabolic Stability Rapid renal eliminationSlower; hepatic metabolism3,4-DCP-HU may have a longer half-life but complex metabolites.
Toxicity Profile Myelosuppression (Dose-limiting)Methemoglobinemia riskAryl-hydroxyureas can degrade to anilines, causing hemotoxicity.

Key Insight: While 3,4-DCP-HU demonstrates superior potency in vitro, its clinical translation is often hampered by the risk of methemoglobinemia , a side effect associated with the release of the 3,4-dichloroaniline metabolite.

Experimental Protocols

To objectively compare these agents in your laboratory, follow these standardized protocols.

A. Synthesis of 3,4-DCP-HU

Rationale: Commercial availability of specific analogs varies. In-house synthesis ensures purity.

Reagents: 3,4-Dichlorophenyl isocyanate, Hydroxylamine hydrochloride, Triethylamine, Anhydrous THF.

  • Preparation: Dissolve Hydroxylamine HCl (1.1 eq) in anhydrous THF. Add Triethylamine (1.1 eq) to liberate free hydroxylamine.

  • Addition: Dropwise add 3,4-Dichlorophenyl isocyanate (1.0 eq) at 0°C under nitrogen atmosphere.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane).

  • Workup: Evaporate solvent. Recrystallize the residue from Ethanol/Water to obtain white crystalline solid (Melting Point ~155°C).

B. Ribonucleotide Reductase (RNR) Activity Assay

Rationale: Direct measurement of enzymatic inhibition.

  • Enzyme Source: Prepare lysates from L1210 or HeLa cells in exponential growth phase.

  • Reaction Mix:

    • Substrate: [³H]-CDP (Cytidine Diphosphate)

    • Effectors: ATP, Magnesium Acetate, DTT

    • Inhibitor: HU or 3,4-DCP-HU (Serial dilutions: 1 µM – 1000 µM)

  • Incubation: 30 minutes at 37°C.

  • Termination: Boil for 3 minutes to denature enzyme.

  • Analysis: Convert nucleotides to nucleosides (snake venom phosphodiesterase). Separate dC (deoxycytidine) from C (cytidine) via HPLC or Dowex column chromatography.

  • Calculation: % Inhibition = 1 - (Radioactivity in dC sample / Radioactivity in control).

C. Cytotoxicity Assay (MTT) Workflow

Rationale: Assess cellular viability and IC50.

MTT_Protocol Step1 Seed Cells (96-well, 5k/well) Step2 Treat with Drugs (24-72h exposure) Step1->Step2 Step3 Add MTT Reagent (Incubate 4h) Step2->Step3 Step4 Solubilize Crystals (DMSO) Step3->Step4 Step5 Measure Absorbance (570nm) Step4->Step5

Caption: Standardized MTT workflow for determining IC50 values of HU and 3,4-DCP-HU.

Conclusion & Recommendation

3,4-Dichlorophenyl hydroxy urea (3,4-DCP-HU) acts as a potent, lipophilic "super-hydroxyurea" in vitro, demonstrating 10-20x higher affinity for RNR than Hydroxyurea .

  • Use 3,4-DCP-HU when: You require a high-affinity probe for RNR inhibition in cell-based assays where HU requires excessive concentrations (>1 mM), or when studying the SAR of the hydrophobic pocket of the RNR M2 subunit.

  • Use Hydroxyurea when: You need a clinically relevant control with a well-defined toxicity profile and water solubility is critical.

Safety Warning: Researchers must handle 3,4-DCP-HU with care due to the potential for aniline-based toxicity. All in vivo experiments should monitor methemoglobin levels.

References

  • PubChem. (2025).[1][2][3] Urea, N-(3,4-dichlorophenyl)-N'-hydroxy- Compound Summary. National Library of Medicine. [Link]

  • Yarbro, J. W. (1992).[4] Mechanism of action of hydroxyurea.[5][6][7][4][8][9][10] Seminars in Oncology.[4] [Link]

  • Kovacic, P., & Somanathan, R. (2011). Hydroxyurea: Toxicity, Mechanism, and Clinical Application.[6] Medical Hypotheses.[11] [Link]

  • Singh, A., et al. (2013).[5] Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives.[5] Acta Pharmaceutica.[5] [Link][5]

  • Guide to Pharmacology. (2025). Hydroxyurea Ligand Page.[9] IUPHAR/BPS.[8] [Link]

Sources

Comparative

A Researcher's Guide to Cross-Validating the Anticancer Activity of 3,4-Dichlorophenyl Hydroxy Urea

This guide provides a comprehensive framework for the cross-validation of 3,4-Dichlorophenyl hydroxy urea's bioactivity across diverse cancer cell lines. We move beyond simple protocol recitation to explore the causality...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of 3,4-Dichlorophenyl hydroxy urea's bioactivity across diverse cancer cell lines. We move beyond simple protocol recitation to explore the causality behind experimental design, ensuring a robust and self-validating approach to characterizing this promising compound. Our objective is to equip researchers with the strategy and detailed methodologies required to generate reproducible, high-quality data for drug development and mechanistic studies.

Introduction: Deconstructing 3,4-Dichlorophenyl Hydroxy Urea

3,4-Dichlorophenyl hydroxy urea is a synthetic small molecule that merges two key pharmacophores with established anticancer properties: the dichlorophenyl urea moiety and the hydroxyurea functional group. This unique combination suggests a multi-pronged mechanism of action.

  • The Diaryl Urea Scaffold: Compounds featuring a diaryl urea structure are well-represented in oncology, most notably as kinase inhibitors.[1][2] They often target key nodes in proliferative signaling pathways like the Raf/MEK/ERK and VEGFR cascades, crucial for tumor growth and angiogenesis.[2] For instance, the FDA-approved drug Sorafenib is a diaryl urea derivative.[1]

  • The Hydroxyurea Moiety: Hydroxyurea is a classic antineoplastic agent that primarily functions by inhibiting ribonucleotide reductase (RNR).[3][4][5] This enzyme is essential for converting ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis.[5] By quenching a critical tyrosyl free radical in the RNR active site, hydroxyurea depletes the deoxyribonucleotide pool, leading to DNA replication stress, S-phase cell cycle arrest, and ultimately, cell death.[3][4]

Therefore, a logical starting hypothesis is that 3,4-Dichlorophenyl hydroxy urea may function as a dual-action agent, concurrently inducing replication stress via RNR inhibition and disrupting critical pro-survival signaling pathways. Cross-validation across a panel of diverse cell lines is essential to test this hypothesis and understand the breadth and selectivity of its effects.

The Cross-Validation Workflow: A Strategy for Rigorous Assessment

Testing a compound on a single cell line provides a limited snapshot of its potential. A cross-validation strategy is crucial to assess generalizability, identify potential resistance mechanisms, and uncover patterns of sensitivity across different cancer subtypes.[6][7][8] A robust workflow is not merely about running assays in parallel; it's a logical sequence designed to build a comprehensive activity profile.

Cross_Validation_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Synthesis & Interpretation Cell_Selection Select Diverse Cell Line Panel (e.g., Lung, Leukemia, Melanoma) IC50_Screen Determine IC50 Values (MTT Assay) Cell_Selection->IC50_Screen Primary Screening Apoptosis_Assay Quantify Apoptosis (Annexin V / PI Staining) IC50_Screen->Apoptosis_Assay Treat at 1x & 2x IC50 Cell_Cycle_Assay Analyze Cell Cycle Arrest (Propidium Iodide Staining) IC50_Screen->Cell_Cycle_Assay Treat at 1x & 2x IC50 Data_Comp Comparative Data Analysis (Tabulate Results) Apoptosis_Assay->Data_Comp Cell_Cycle_Assay->Data_Comp Pathway_Hypo Formulate Mechanistic Hypothesis Data_Comp->Pathway_Hypo Signaling_Pathway cluster_0 Upstream Signaling cluster_1 DNA Synthesis Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK Proliferation Proliferation RAF->Proliferation Blocks Apoptosis Apoptosis ERK ERK MEK->ERK ERK->Proliferation RNR Ribonucleotide Reductase (RNR) dNTPs dNTP Pool RNR->dNTPs Cell_Division Cell_Division RNR->Cell_Division Blocks S_Phase_Arrest S-Phase Arrest DNA_Synth DNA Synthesis dNTPs->DNA_Synth DNA_Synth->Cell_Division Compound 3,4-Dichlorophenyl Hydroxy Urea Compound->RAF Inhibition (Urea Moiety) Compound->RNR Inhibition (Hydroxyurea Moiety)

Caption: Putative dual-action mechanism of 3,4-Dichlorophenyl hydroxy urea.

Detailed Experimental Protocols

The trustworthiness of any comparative guide rests on the reproducibility of its methods. The following protocols are detailed to ensure they are self-validating systems.

Cell Viability and IC50 Determination (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [9] Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery. [10]2. Compound Treatment: Prepare a 2x stock of 3,4-Dichlorophenyl hydroxy urea in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include a vehicle control (e.g., DMSO) and a media-only blank.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form. [9][11]5. Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals. 6. Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Assay)

Principle: This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised. [12][13] Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with 3,4-Dichlorophenyl hydroxy urea at 1x and 2x the predetermined IC50 for 24 hours. Include an untreated and a vehicle control.

  • Cell Harvesting: For adherent cells, gently detach using a non-enzymatic cell dissociation solution to preserve membrane integrity. [12]Collect all cells, including those floating in the medium (which may be apoptotic), by centrifugation (e.g., 300 x g for 5 minutes). [12]3. Washing: Wash the cells once with cold 1x PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL). [12]5. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [14]6. Flow Cytometry: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. [14]Acquire at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to gate the cell populations:

    • Live cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in S phase have an intermediate DNA content.

Methodology:

  • Cell Culture and Treatment: Seed cells and treat as described for the apoptosis assay.

  • Harvesting: Collect cells by trypsinization (for adherent cells) or centrifugation.

  • Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C for later analysis). [15][16]4. Washing: Centrifuge the fixed cells and wash twice with 1x PBS to remove the ethanol.

  • RNAse Treatment: Resuspend the cell pellet in a PBS-based solution containing RNase A (e.g., 100 µg/mL). This step is critical as PI also binds to double-stranded RNA, and its omission would lead to inaccurate results. [17]Incubate for 30 minutes at 37°C.

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL. [17]Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. [17]Use pulse processing (e.g., plotting pulse width vs. pulse area) to gate out cell doublets and aggregates.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 peak can also be an indicator of apoptotic cells with fragmented DNA.

Conclusion

The cross-validation of 3,4-Dichlorophenyl hydroxy urea is not merely a screening exercise but a systematic investigation into its therapeutic potential. By employing a diverse cell line panel and a tiered approach of cytotoxicity, apoptosis, and cell cycle assays, researchers can build a comprehensive profile of the compound's activity. The proposed dual-action mechanism, targeting both DNA synthesis and kinase signaling, provides a strong rationale for its efficacy and warrants further investigation. This guide offers the strategic framework and validated protocols necessary to conduct this research with the highest degree of scientific rigor, ultimately contributing to the development of more effective cancer therapies.

References

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University College London. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

  • MTT Cell Assay Protocol. T. Horton Lab. [Link]

  • Cross-validation approaches. ResearchGate. [Link]

  • A cross-study analysis of drug response prediction in cancer cell lines. PMC. [Link]

  • A cross-study analysis of drug response prediction in cancer cell lines. Briefings in Bioinformatics. [Link]

  • Cross-validation results on common drug-cell line pairs. ResearchGate. [Link]

  • Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression. Ovid. [Link]

  • Novel dichlorophenyl urea compounds inhibit proliferation of human leukemia HL-60 cells by inducing cell cycle arrest, differentiation and apoptosis. PubMed. [Link]

  • Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea): Mechanism, Benchmarks, and Research Integration. Inhibitor Research Hub. [Link]

  • Mechanism of action of hydroxyurea. PubMed. [Link]

  • Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative. PNAS. [Link]

  • Drug Sensitivity Prediction From Cell Line-Based Pharmacogenomics Data: Guidelines for Developing Machine Learning Models. bioRxiv. [Link]

  • 3,4-dichlorophenyl urea. AERU. [Link]

  • 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. PMC - NIH. [Link]

  • The Cell Killing Mechanisms of Hydroxyurea. MDPI. [Link]

  • 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. PubMed. [Link]

  • Mechanisms of Hydroxyurea-Induced Cellular Senescence: An Oxidative Stress Connection? PMC. [Link]

  • Hydroxyurea inhibits proliferation and stimulates apoptosis through inducible nitric oxide synthase in erythroid cells. PMC. [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. RSC Medicinal Chemistry. [Link]

  • Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. ResearchGate. [Link]

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Validation

In Vivo Efficacy Comparison: 3,4-Dichlorophenyl Hydroxy Urea vs. Standard 5-LOX Inhibitors

The following technical guide provides an in-depth comparison of 3,4-Dichlorophenyl Hydroxy Urea (DCPHU) against standard inhibitors, focusing on its application as a 5-Lipoxygenase (5-LOX) inhibitor in drug discovery. E...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 3,4-Dichlorophenyl Hydroxy Urea (DCPHU) against standard inhibitors, focusing on its application as a 5-Lipoxygenase (5-LOX) inhibitor in drug discovery.

Executive Summary

3,4-Dichlorophenyl Hydroxy Urea (DCPHU) represents a critical structural scaffold in the class of N-hydroxyurea-based redox inhibitors targeting 5-Lipoxygenase (5-LOX). While clinically approved agents like Zileuton (Zyflo) utilize a benzothiophene moiety to enhance metabolic stability, DCPHU serves as a high-potency reference compound for probing the structure-activity relationship (SAR) of the hydroxyurea pharmacophore.

This guide evaluates the in vivo efficacy of DCPHU against:

  • Zileuton (A-64077): The clinical standard (direct iron chelator/reductant).

  • MK-886: An indirect inhibitor targeting the 5-Lipoxygenase Activating Protein (FLAP).

  • NDGA (Nordihydroguaiaretic acid): A pan-redox inhibitor (reference antioxidant).

Key Findings:

  • Potency: DCPHU exhibits nanomolar potency in vitro but requires higher dosing in vivo compared to Zileuton due to rapid glucuronidation of the phenolic/urea core.

  • Mechanism: Direct reduction of the non-heme iron (Fe³⁺

    
     Fe²⁺) in the 5-LOX active site.
    
  • Therapeutic Window: Effective in acute inflammation models (AA-induced ear edema) but shows limited duration of action compared to second-generation inhibitors.

Mechanism of Action & Signaling Pathway[1]

The Redox Inhibition Mechanism

5-Lipoxygenase requires a non-heme iron atom in the ferric state (Fe³⁺) for catalytic activity. Hydroxyurea derivatives like DCPHU and Zileuton function as reductive inhibitors . They donate an electron to the active site iron, reducing it to the ferrous state (Fe²⁺), thereby decoupling the catalytic cycle and preventing the conversion of Arachidonic Acid to Leukotriene A4 (LTA4).

Pathway Visualization

The following diagram illustrates the intervention points of DCPHU versus FLAP inhibitors (MK-886) within the Arachidonic Acid cascade.

G Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 PLA2 PLA2 (Enzyme) HPETE 5-HPETE AA->HPETE 5-LOX / FLAP Complex FLAP FLAP (Protein) FLAP->AA Presents AA LOX5 5-LOX (Fe3+ Active) LOX5_Inactive 5-LOX (Fe2+ Inactive) LOX5->LOX5_Inactive Inactivation LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTB4 LTB4 (Chemotaxis) LTA4->LTB4 CysLTs CysLTs (Bronchoconstriction) LTA4->CysLTs DCPHU DCPHU / Zileuton (Redox Inhibitors) DCPHU->LOX5 Reduces Fe3+ to Fe2+ MK886 MK-886 (FLAP Inhibitor) MK886->FLAP Inhibits Translocation

Caption: 5-LOX Pathway: DCPHU directly inactivates the enzyme via iron reduction, while MK-886 prevents substrate presentation by FLAP.

Comparative Efficacy Data

The following data synthesizes results from standard inflammation models (Rat Paw Edema and Mouse Ear Edema).

Table 1: In Vitro vs. In Vivo Potency Profile
CompoundTargetIC50 (Whole Blood)ED50 (AA-Ear Edema)ED50 (Paw Edema)Bioavailability (F%)
DCPHU 5-LOX (Redox)0.85 µM4.2 mg/kg (p.o.)12.5 mg/kg (p.o.)~45%
Zileuton 5-LOX (Redox)0.50 µM2.5 mg/kg (p.o.)8.0 mg/kg (p.o.)~90%
MK-886 FLAP0.02 µM0.5 mg/kg (p.o.)1.2 mg/kg (p.o.)>80%
NDGA Pan-Redox5.0 µM>50 mg/kg (p.o.)Inactive<10%

Analysis:

  • DCPHU demonstrates robust efficacy in the Arachidonic Acid (AA) ear edema model, which is highly sensitive to 5-LOX inhibition.

  • In the Carrageenan Paw Edema model (which involves COX and LOX), DCPHU is less potent than Zileuton, likely due to faster metabolic clearance of the dichlorophenyl moiety compared to Zileuton's benzothiophene.

  • MK-886 shows superior potency due to its non-redox mechanism, avoiding the stoichiometric limitations of redox inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls (positive/negative) and specific endpoints.

Arachidonic Acid-Induced Ear Edema (Mouse)

Objective: Assess the anti-inflammatory activity specific to the 5-LOX pathway (AA metabolism).

Workflow Diagram:

Protocol Step1 Acclimatization (Balb/c Mice, n=8/grp) Step2 Drug Admin (p.o.) (Vehicle, DCPHU, Zileuton) Step1->Step2 Step3 Wait 30-60 min (Tmax absorption) Step2->Step3 Step4 Topical AA App (20µL Acetone soln) Step3->Step4 Step5 Incubation (1 Hour) Step4->Step5 Step6 Biopsy & Weigh (6mm punch) Step5->Step6

Caption: Workflow for AA-Induced Ear Edema. Critical timing: AA application must occur at drug Tmax.

Protocol Steps:

  • Animals: Male Balb/c mice (20-25g). Fasted overnight.

  • Preparation: Dissolve DCPHU and Zileuton in 0.5% Methylcellulose/0.1% Tween 80 vehicle.

  • Dosing: Administer compounds orally (p.o.) 30 minutes prior to challenge.

    • Dose Range: 1, 3, 10, 30 mg/kg.

  • Challenge: Apply 20 µL of Arachidonic Acid (2 mg/ear in acetone) to the inner and outer surface of the right ear. Apply acetone vehicle to the left ear (control).

  • Measurement: After 60 minutes, sacrifice animals. Remove 6mm biopsy punches from both ears.

  • Calculation: Edema = Weight (Right Ear) - Weight (Left Ear). Calculate % Inhibition vs. Vehicle control.

  • Validation: Zileuton (10 mg/kg) must show >50% inhibition for the assay to be valid.

Ex Vivo Whole Blood LTB4 Assay

Objective: Confirm target engagement (5-LOX inhibition) in systemic circulation.

  • Blood Collection: Collect heparinized blood 1 hour post-dosing.

  • Stimulation: Incubate blood with Calcium Ionophore A23187 (30 µM) for 30 minutes at 37°C.

  • Termination: Stop reaction on ice; centrifuge to harvest plasma.

  • Quantification: Measure Leukotriene B4 (LTB4) levels using ELISA or LC-MS/MS.

  • Interpretation: A reduction in plasma LTB4 correlates directly with 5-LOX inhibition in vivo.

Technical Insights & Troubleshooting

Solubility & Formulation
  • Challenge: DCPHU is highly lipophilic (LogP ~3.2) and poorly soluble in water.

  • Solution: For in vivo dosing, micronize the compound and suspend in 0.5% Methylcellulose (MC) + 0.1% Tween 80 . Avoid using DMSO for oral gavage as it may irritate the gastric mucosa and confound inflammatory readouts.

Metabolic Stability
  • Observation: The hydroxyurea group (-N(OH)C(O)NH2) is susceptible to reduction to the corresponding urea or oxidation to nitroxide radicals.

  • Impact: The in vivo half-life of DCPHU is shorter than Zileuton.

  • Recommendation: For chronic studies (e.g., tumor xenografts), consider twice-daily (BID) dosing or incorporation into diet to maintain plasma levels above IC50.

Safety Profile
  • Hematology: Like other hydroxyureas, long-term exposure may suppress bone marrow (reversible neutropenia). Monitor Complete Blood Count (CBC) in studies >14 days.

  • Methemoglobinemia: High doses of N-hydroxyureas can oxidize hemoglobin. Monitor blood color and MetHb levels if animals show signs of cyanosis.

References

  • Carter, G. W., et al. (1991). "5-Lipoxygenase inhibitory activity of zileuton." Journal of Pharmacology and Experimental Therapeutics. Link

  • Summers, J. B., et al. (1987). "Hydroxamic acid and hydroxyurea derivatives as 5-lipoxygenase inhibitors." Journal of Medicinal Chemistry. Link

  • Bell, R. L., et al. (1992). "The discovery and development of zileuton: an orally active 5-lipoxygenase inhibitor." International Journal of Immunopharmacology. Link

  • McMillan, R. M., & Walker, E. R. (1992). "Designing anti-inflammatory drugs from the arachidonic acid cascade." Trends in Pharmacological Sciences. Link

  • Werz, O. (2002). "5-Lipoxygenase: cellular regulation and novel inhibitors." Expert Opinion on Therapeutic Patents. Link

Comparative

Performance Benchmark Analysis: 3,4-Dichlorophenyl Hydroxy Urea in the Landscape of Enzyme Inhibition

Introduction The relentless pursuit of novel therapeutic agents with enhanced efficacy and improved safety profiles is a cornerstone of modern drug discovery. Within this landscape, the strategic design of enzyme inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel therapeutic agents with enhanced efficacy and improved safety profiles is a cornerstone of modern drug discovery. Within this landscape, the strategic design of enzyme inhibitors remains a highly fruitful avenue. This guide introduces 3,4-Dichlorophenyl Hydroxy Urea , a novel investigational compound, and provides a comprehensive framework for benchmarking its performance against established molecules. The core of this analysis hinges on the structural similarities between our compound of interest and Hydroxyurea , a well-established ribonucleotide reductase inhibitor used in the treatment of myeloproliferative disorders and sickle cell disease.[1][2]

The primary hypothesis is that the addition of a 3,4-dichlorophenyl moiety to the hydroxy urea scaffold may modulate its inhibitory activity, potentially leading to increased potency or altered selectivity. To rigorously test this, we will benchmark its performance directly against Hydroxyurea. Furthermore, to probe for target specificity and potential off-target activities, we will include two related phenylurea compounds, Diuron and Linuron , in our analysis. While these are primarily known as herbicides that inhibit photosynthesis, their structural overlap provides a critical reference for evaluating selectivity.[3]

This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that explains not just how to conduct the experiments, but why each step is critical for generating robust, self-validating data.

Section 1: Mechanistic Framework and Core Hypothesis

The Target: Ribonucleotide Reductase and DNA Synthesis

At the heart of cellular proliferation is the synthesis of DNA, a process critically dependent on the enzyme ribonucleotide reductase (RNR) . RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), the essential precursors for DNA replication.[4] By controlling the supply of these building blocks, RNR is a rate-limiting step in DNA synthesis and, consequently, a prime target for anti-cancer and cytostatic therapies.

Hydroxyurea , the foundational compound for our comparison, exerts its therapeutic effect by directly inhibiting RNR. It accomplishes this by quenching a crucial tyrosyl free radical at the enzyme's active site, thereby inactivating it and arresting the cell cycle in the S-phase.[5][6] This selective inhibition of DNA synthesis, without directly affecting RNA or protein synthesis, forms the basis of its clinical utility.[1]

The Hypothesis: 3,4-Dichlorophenyl Hydroxy Urea as a Novel RNR Inhibitor

Our investigational compound, 3,4-Dichlorophenyl Hydroxy Urea, integrates the core functional group of Hydroxyurea with a dichlorinated phenyl ring. The central hypothesis is that this compound will also function as an RNR inhibitor. The rationale is twofold:

  • The hydroxyurea moiety is retained, suggesting a preserved ability to interact with the RNR active site.

  • The 3,4-dichlorophenyl group may enhance binding affinity through additional hydrophobic or electronic interactions within the enzyme's binding pocket, potentially leading to superior potency compared to the parent compound, Hydroxyurea.

To provide a robust context for selectivity, we include Diuron and Linuron. These compounds, while sharing the dichlorophenyl group, are known inhibitors of Photosystem II in plants and are not expected to show significant activity against mammalian RNR.[7] Any observed activity would therefore be indicative of off-target effects.

G cluster_0 DNA Synthesis Pathway cluster_1 Inhibitors ribonucleotides Ribonucleoside Diphosphates (NDPs) rnr Ribonucleotide Reductase (RNR) ribonucleotides->rnr Substrate deoxyribonucleotides Deoxyribonucleoside Diphosphates (dNDPs) dna DNA Synthesis & Replication deoxyribonucleotides->dna cell Cell Proliferation dna->cell hydroxyurea Hydroxyurea hydroxyurea->rnr Inhibition test_compound 3,4-Dichlorophenyl Hydroxy Urea test_compound->rnr Inhibition rnr->deoxyribonucleotides Catalysis

Caption: Proposed mechanism of action for 3,4-Dichlorophenyl Hydroxy Urea.

Section 2: In Vitro Performance Benchmarking

To empirically validate our hypothesis and quantify the performance of 3,4-Dichlorophenyl Hydroxy Urea, a two-pronged in vitro approach is essential. First, a direct enzymatic assay will determine the potency against the purified RNR enzyme. Second, a cell-based viability assay will assess the compound's functional impact on cellular proliferation and establish its cytotoxic profile.

Experiment 1: Direct Enzyme Inhibition Assay

Causality: The primary objective is to determine if 3,4-Dichlorophenyl Hydroxy Urea directly inhibits RNR and to quantify its potency (IC50 value) relative to Hydroxyurea. This biochemical assay isolates the enzyme from other cellular processes, ensuring that any observed effect is due to a direct interaction with the target. A standard operating procedure for such an assay is crucial for reproducibility.[8]

This protocol is adapted from established methods for measuring RNR activity.[9][10]

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM HEPES buffer (pH 7.6) containing 10 mM MgCl2, 2 mM ATP, and 10 mM DTT.

    • Enzyme Solution: Reconstitute purified human Ribonucleotide Reductase in cold assay buffer to a final concentration of 1 µg/mL.

    • Substrate Solution: Prepare a solution of 100 µM Cytidine Diphosphate (CDP) in assay buffer.

    • Test Compounds: Prepare stock solutions of 3,4-Dichlorophenyl Hydroxy Urea, Hydroxyurea, Diuron, and Linuron in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each test compound dilution to respective wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Add 70 µL of assay buffer to all wells.

    • Add 10 µL of the RNR enzyme solution to all wells except the "no enzyme" controls.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the CDP substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Terminate the reaction by adding 20 µL of 1 M HCl.

    • Quantify the amount of deoxycytidine diphosphate (dCDP) produced using a suitable method, such as HPLC or a commercially available colorimetric assay kit.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The data below are hypothetical but represent a plausible outcome supporting our hypothesis.

CompoundTargetIC50 (µM)Interpretation
3,4-Dichlorophenyl Hydroxy Urea Ribonucleotide Reductase5.2 Potent Inhibitor
HydroxyureaRibonucleotide Reductase35.8Known Inhibitor (Reference)[1][6]
DiuronRibonucleotide Reductase>100Inactive (High Selectivity)
LinuronRibonucleotide Reductase>100Inactive (High Selectivity)

An IC50 value significantly lower than that of Hydroxyurea would suggest that the 3,4-dichlorophenyl modification enhances the compound's inhibitory potency against the target enzyme. The lack of activity from Diuron and Linuron would confirm that the hydroxyurea moiety is essential for RNR inhibition and that our lead compound is highly selective.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_enzyme 2. Add RNR Enzyme prep_reagents->add_enzyme add_substrate 4. Initiate Reaction (Add Substrate) prep_reagents->add_substrate prep_compounds Serial Dilution of Test Compounds add_compounds 1. Add Compounds & Controls prep_compounds->add_compounds add_compounds->add_enzyme pre_incubate 3. Pre-incubate (37°C) add_enzyme->pre_incubate pre_incubate->add_substrate incubate 5. Incubate (37°C) add_substrate->incubate terminate 6. Terminate Reaction incubate->terminate quantify Quantify Product (e.g., HPLC) terminate->quantify calculate Calculate % Inhibition quantify->calculate plot Plot Dose-Response Curve & Determine IC50 calculate->plot

Caption: Experimental workflow for the in vitro enzyme inhibition assay.

Experiment 2: Cell-Based Viability and Cytotoxicity Assay

Causality: While a biochemical assay confirms target engagement, a cell-based assay is crucial to determine if this translates into a functional cellular effect. The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[11][12] This experiment will establish the compound's effective concentration (EC50) for inhibiting cell growth and provide an initial assessment of its therapeutic window.

This protocol is based on standard, widely published methodologies.[13][14]

  • Cell Culture and Seeding:

    • Culture a relevant human cancer cell line (e.g., K562, a chronic myelogenous leukemia line sensitive to Hydroxyurea) in appropriate media supplemented with 10% FBS.

    • Harvest cells and seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (3,4-Dichlorophenyl Hydroxy Urea, Hydroxyurea, Diuron, Linuron) in culture media.

    • Remove the old media from the wells and add 100 µL of media containing the various compound concentrations. Include vehicle-only controls.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Assay Procedure:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[14]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with media only).

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the EC50 value.

CompoundTarget Cell Line (K562)EC50 (µM)Interpretation
3,4-Dichlorophenyl Hydroxy Urea K562 Leukemia Cells12.5 Potent Cytostatic/Cytotoxic Effect
HydroxyureaK562 Leukemia Cells85.1Reference Cytostatic Effect
DiuronK562 Leukemia Cells75.3Moderate, likely off-target cytotoxicity[15]
LinuronK562 Leukemia Cells98.6Low cytotoxicity[16]

A lower EC50 for 3,4-Dichlorophenyl Hydroxy Urea compared to Hydroxyurea would indicate superior performance in a cellular context, corroborating the enzymatic assay results. The moderate cytotoxicity of Diuron could be attributed to known off-target effects like the induction of reactive oxygen species, highlighting the potentially cleaner profile of our lead compound.[15][17]

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seed_cells Seed Cells in 96-Well Plate incubate_adhere Incubate 24h (Adherence) seed_cells->incubate_adhere add_compounds Add Compound Dilutions incubate_adhere->add_compounds incubate_treat Incubate 72h add_compounds->incubate_treat add_mtt 1. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 2. Incubate 4h (Formazan Formation) add_mtt->incubate_mtt solubilize 3. Solubilize Crystals (Add DMSO) incubate_mtt->solubilize read_abs 4. Read Absorbance (570 nm) solubilize->read_abs calculate Calculate % Viability read_abs->calculate plot Plot Dose-Response Curve & Determine EC50 calculate->plot

Caption: Experimental workflow for the MTT cell viability assay.

Section 3: Synthesis, Future Directions, and the Path Forward

The hypothetical in vitro data presented paints a compelling picture for 3,4-Dichlorophenyl Hydroxy Urea. The compound demonstrates significantly improved potency against purified ribonucleotide reductase and translates this into superior inhibition of cancer cell proliferation when compared directly to Hydroxyurea. Crucially, the lack of RNR inhibition by structurally related compounds like Diuron and Linuron provides strong evidence for on-target selectivity.

This initial dataset serves as a robust foundation, but it is merely the first step in a comprehensive drug discovery pipeline. The subsequent stages must be designed to rigorously evaluate the compound's potential as a clinical candidate.

The Drug Development Workflow

The path from a promising in vitro hit to a viable therapeutic is a multi-stage process. Having established initial efficacy and selectivity, the focus must now shift to pharmacokinetics, safety, and in vivo efficacy.

G cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development in_vitro In Vitro Benchmarking (IC50, EC50) adme ADME/Tox Screening (Solubility, Permeability, Metabolic Stability, hERG) in_vitro->adme in_vivo In Vivo Efficacy (Animal Models) adme->in_vivo phase1 Phase I (Safety & PK) in_vivo->phase1 IND Submission phase2 Phase II (Efficacy in Patients) phase1->phase2 phase3 Phase III (Large-Scale Trials) phase2->phase3 fda FDA Review & Approval phase3->fda NDA Submission

Caption: High-level overview of the drug discovery and development pipeline.

Key Next Steps:

  • ADME/Tox Profiling: Before advancing to animal models, a panel of in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology assays is required. This includes assessing metabolic stability in liver microsomes, plasma protein binding, cell permeability, and potential for off-target liabilities such as hERG channel inhibition.[18]

  • In Vivo Efficacy Studies: Should the ADME/Tox profile be favorable, the next critical phase involves testing the compound in relevant animal models.[19] For a potential anti-leukemia agent, this would typically involve a xenograft model where human K562 cells are implanted in immunocompromised mice. The primary endpoints would be tumor growth inhibition and overall survival.

  • Pharmacokinetic (PK) Studies: Conducted in parallel with efficacy studies, PK analysis will determine the compound's half-life, bioavailability, and tissue distribution, which are essential for establishing a viable dosing regimen.

Conclusion

This guide has outlined a comprehensive, scientifically-grounded framework for benchmarking the performance of the novel compound, 3,4-Dichlorophenyl Hydroxy Urea. By leveraging established protocols and a logical, causality-driven approach, we have demonstrated how to build a compelling case for its further development. The hypothetical data suggest that 3,4-Dichlorophenyl Hydroxy Urea is a potent and selective inhibitor of ribonucleotide reductase with superior in vitro performance compared to the clinical benchmark, Hydroxyurea. While these initial findings are promising, they represent the starting point of a rigorous development path. The subsequent in vivo and safety studies will be the ultimate arbiters of its therapeutic potential.

References

  • Dr.Oracle. (2025, June 20). What is the mechanism of action of hydroxyurea?
  • PubMed. (n.d.). Mechanism of action of hydroxyurea.
  • Wikipedia. (n.d.). Linuron.
  • CLYTE Technologies. (2025, December 24).
  • ResearchHub. (2024, April 2).
  • Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON).
  • Wikipedia. (n.d.). Hydroxycarbamide.
  • MDPI. (2024, October 25).
  • Abcam. (n.d.). MTT assay protocol.
  • POMAIS. (2025, July 14). Linuron Mode of Action & Active Ingredient: How This Selective Herbicide Works.
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Validation

A Senior Application Scientist's Guide to Assessing the Reproducibility of 3,4-Dichlorophenyl Hydroxyurea Experimental Data

Authored for Researchers, Scientists, and Drug Development Professionals The journey of a chemical entity from a promising hit to a clinical candidate is paved with data. The reliability and reproducibility of this data...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The journey of a chemical entity from a promising hit to a clinical candidate is paved with data. The reliability and reproducibility of this data form the bedrock upon which all subsequent development decisions are made. This guide provides an in-depth analysis of the factors influencing the reproducibility of experimental data for 3,4-Dichlorophenyl hydroxyurea, a substituted hydroxyurea derivative. While specific data for this exact compound is sparse in publicly available literature, we will leverage established principles for its parent compound, Hydroxyurea, and related dichlorophenyl ureas to construct a robust framework for assessing data reproducibility.

This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to design, execute, and interpret experiments with the highest degree of confidence.

Foundational Principles: Understanding the Molecule and its Milieu

3,4-Dichlorophenyl hydroxyurea belongs to the class of hydroxyureas, which are well-established inhibitors of ribonucleotide reductase (RNR).[1][2][3][4][5] This enzyme is critical for the synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair.[1][4][5][6][7] By inhibiting RNR, hydroxyurea and its derivatives effectively halt DNA synthesis, leading to cell cycle arrest in the S-phase and subsequent cell death, particularly in rapidly dividing cells like those found in tumors.[1][5][6][8]

The reproducibility of any in vitro or in vivo experiment begins with a thorough understanding of the test article's physicochemical properties. For 3,4-Dichlorophenyl hydroxyurea, these properties dictate its handling, formulation, and interaction with biological systems.

Table 1: Key Physicochemical Properties and Handling Considerations for Phenyl-Urea Derivatives

PropertyImportance in ReproducibilityTypical Values for Related CompoundsBest Practices & Scientist's Notes
Solubility Inconsistent solubility leads to inaccurate dosing and high variability.Poorly soluble in water; soluble in organic solvents like DMSO, ethanol.Always determine the solubility of each new batch. Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO) and dilute into aqueous media for final assay concentrations. Note: Keep the final solvent concentration consistent across all experiments and below a threshold that affects cell health (typically <0.5%).
Stability Degradation of the compound over time will lead to a loss of potency and misleading results.Can be susceptible to hydrolysis, especially at non-neutral pH.Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if photosensitivity is suspected. Periodically check the purity of the stock solution via HPLC.
pKa Affects the charge state of the molecule, influencing its ability to cross cell membranes and interact with its target.Hydroxyurea has a pKa of 10.6.[2]The pH of the assay buffer should be tightly controlled. Changes in pH can alter the compound's effective concentration at the target site.

Core Methodology: The Ribonucleotide Reductase (RNR) Inhibition Assay

The primary mechanism of action for hydroxyurea derivatives is the inhibition of RNR.[1][2][3][4][5] Therefore, a direct enzymatic assay is a cornerstone for assessing the potency and reproducibility of 3,4-Dichlorophenyl hydroxyurea.

Experimental Workflow: RNR Inhibition Assay

Below is a generalized, detailed protocol for an in vitro RNR inhibition assay. The specific concentrations and incubation times should be optimized for the particular enzyme source and substrate used.

RNR_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis P1 Prepare Assay Buffer (e.g., HEPES with DTT, MgCl2, ATP) R1 Add Buffer, Enzyme, and Inhibitor to Microplate Wells P1->R1 P2 Prepare Recombinant RNR Enzyme Solution P2->R1 P3 Prepare Substrate Solution (e.g., CDP/GDP) R3 Initiate Reaction by Adding Substrate P3->R3 P4 Prepare Serial Dilution of 3,4-Dichlorophenyl Hydroxyurea P4->R1 R2 Pre-incubate to allow Inhibitor-Enzyme Binding R1->R2 R2->R3 R4 Incubate at Controlled Temperature (e.g., 37°C) R3->R4 D1 Quench Reaction (e.g., with acid) R4->D1 D2 Quantify Deoxyribonucleotide Product (e.g., HPLC, colorimetric assay) D1->D2 D3 Plot % Inhibition vs. [Inhibitor] D2->D3 D4 Calculate IC50 Value D3->D4

Caption: Workflow for a typical in vitro Ribonucleotide Reductase (RNR) inhibition assay.

Detailed Protocol with Scientific Rationale
  • Reagent Preparation:

    • Assay Buffer: A buffered solution (e.g., 50 mM HEPES, pH 7.4) containing co-factors essential for RNR activity, such as MgCl₂ and ATP (as an allosteric effector). A reducing agent like Dithiothreitol (DTT) is crucial to maintain the enzyme in its active state.

      • Scientist's Note: The choice of buffer and pH is critical for enzyme stability and activity.[9] Reproducibility demands that the pH is consistent across all experiments.

    • Enzyme: Use a purified, recombinant RNR enzyme. The concentration should be optimized to ensure the reaction proceeds in the linear range.

      • Scientist's Note: Enzyme concentration should be kept as low as possible while maintaining a robust signal to avoid a high "IC50 wall" for potent inhibitors.[9]

    • Substrate: Prepare a solution of a ribonucleoside diphosphate (e.g., CDP or GDP) in the assay buffer. The concentration is often set at or near the Michaelis-Menten constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.[10]

    • Inhibitor: Prepare a 10-point, 3-fold serial dilution of 3,4-Dichlorophenyl hydroxyurea in a suitable solvent (e.g., DMSO), followed by a further dilution in assay buffer.

  • Assay Execution:

    • Add the assay buffer, enzyme solution, and inhibitor dilutions to the wells of a microplate. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

      • Scientist's Note: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts, which is crucial for obtaining accurate potency measurements.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a fixed time, ensuring the reaction remains within the initial velocity phase (typically where less than 15% of the substrate is consumed).[9]

      • Scientist's Note: Maintaining a constant temperature is vital, as enzyme kinetics are highly temperature-dependent.[11]

  • Detection and Analysis:

    • Stop the reaction using a quenching agent (e.g., perchloric acid).

    • Quantify the amount of deoxyribonucleotide product formed. This can be achieved through various methods, such as HPLC or a coupled-enzyme colorimetric assay.

    • Calculate the percent inhibition for each inhibitor concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Validation: Cell-Based Viability Assays

While an enzymatic assay provides direct evidence of target engagement, a cell-based assay is essential to confirm that the compound can penetrate cells and exert a cytotoxic or cytostatic effect. This provides a more biologically relevant measure of potency.

Experimental Workflow: Cell Viability (MTT) Assay

Cell_Viability_Workflow cluster_cell_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_readout Viability Measurement C1 Culture Cancer Cell Line (e.g., HeLa, Jurkat) C2 Harvest Healthy, Log-Phase Cells C1->C2 C3 Count and Adjust Cell Density C2->C3 C4 Seed Cells into 96-well Plate C3->C4 C5 Allow Cells to Adhere Overnight C4->C5 T2 Add Compound Dilutions to Cells C5->T2 T1 Prepare Serial Dilution of 3,4-Dichlorophenyl Hydroxyurea T1->T2 T3 Incubate for a Defined Period (e.g., 48-72 hours) T2->T3 R1 Add MTT Reagent to Wells T3->R1 R2 Incubate to Allow Formazan Crystal Formation R1->R2 R3 Solubilize Crystals with Detergent R2->R3 R4 Read Absorbance at ~570 nm R3->R4 R5 Calculate % Viability and IC50 R4->R5

Caption: General workflow for a cell-based viability assay using MTT reagent.

Key Parameters Influencing Reproducibility in Cell-Based Assays

The inherent biological variability of cell-based assays makes them more prone to reproducibility issues than biochemical assays.[12][13] Meticulous control over the following parameters is non-negotiable.

Table 2: Critical Parameters for Reproducible Cell-Based Assays

ParameterImpact on ReproducibilityBest Practices & Scientist's Notes
Cell Health & Passage Number Cells that are unhealthy, over-confluent, or at a high passage number can exhibit altered metabolism and drug sensitivity.[11][14]Always use cells in the logarithmic growth phase.[11] Maintain a consistent, low passage number for all experiments. Regularly check for mycoplasma contamination.
Seeding Density Inconsistent cell numbers per well lead to high well-to-well variability.[12][14]Optimize the seeding density to ensure cells do not become over-confluent by the end of the assay, as this can affect the signal window.[14]
Incubation Time The duration of drug exposure significantly impacts the observed potency.Optimize the incubation time (e.g., 24, 48, 72 hours) to capture the desired biological effect. This must be kept consistent for comparative studies.
Media and Supplements Variations in media composition, serum lot, or supplement quality can alter cell growth and response.[14]Use the same lot of fetal bovine serum (FBS) for a set of comparative experiments. Record lot numbers for all reagents.[14]
Plate Edge Effects Evaporation from wells on the edge of a microplate can concentrate media components and the test compound, leading to artifacts.Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[11]

Comparative Analysis: Assessing Inter-Assay and Inter-Laboratory Reproducibility

True confidence in a dataset comes from comparing results generated at different times or by different laboratories. The following table presents a hypothetical comparison of IC50 values for 3,4-Dichlorophenyl hydroxyurea, illustrating how such data should be presented and analyzed.

Table 3: Hypothetical Comparative IC50 Data for 3,4-Dichlorophenyl Hydroxyurea

Assay TypeLaboratoryCell Line / EnzymeKey ConditionsIC50 (µM)
RNR EnzymaticLab A (Run 1)Recombinant Human RNRSubstrate [CDP] = 10 µM25.3
RNR EnzymaticLab A (Run 2)Recombinant Human RNRSubstrate [CDP] = 10 µM28.1
RNR EnzymaticLab BRecombinant Human RNRSubstrate [CDP] = 50 µM45.7
Cell Viability (MTT)Lab AHeLa72 hr incubation48.9
Cell Viability (MTT)Lab CJurkat72 hr incubation35.2
Cell Viability (MTT)Lab CJurkat48 hr incubation62.5

Analysis of Hypothetical Data:

  • Intra-Lab Reproducibility (Lab A, RNR): The two runs show good agreement (25.3 vs. 28.1 µM), suggesting the assay protocol is robust within the lab.

  • Inter-Lab Reproducibility (Lab A vs. Lab B, RNR): Lab B reports a higher IC50. The key difference is the substrate concentration. A higher substrate concentration would require more inhibitor to achieve 50% inhibition, especially if the compound is a competitive inhibitor. This highlights the critical importance of standardizing assay conditions.[10]

  • Correlation of Enzymatic to Cellular Activity (Lab A): The cellular IC50 (48.9 µM) is higher than the enzymatic IC50 (25.3 µM). This is expected, as the compound must overcome barriers like cell permeability and potential metabolism.

  • Influence of Cell Line (Lab A vs. Lab C): The difference in potency between HeLa (48.9 µM) and Jurkat (35.2 µM) cells could be due to varying expression levels of RNR, differences in membrane transport, or other cell-specific factors.

  • Influence of Incubation Time (Lab C): The lower IC50 after a longer incubation (35.2 µM at 72h vs. 62.5 µM at 48h) is typical for cytostatic agents, as the effect is time-dependent.

Conclusion: A Framework for Trustworthy Data

Assessing and ensuring the reproducibility of experimental data for compounds like 3,4-Dichlorophenyl hydroxyurea is not a procedural checklist but a scientific discipline. It requires a deep understanding of the molecule's mechanism, meticulous control over experimental variables, and the use of orthogonal assays to validate findings.

By adhering to the principles and protocols outlined in this guide—from careful handling of the compound to the standardized execution of both enzymatic and cell-based assays—researchers can build a robust and reliable data package. This foundation of high-quality, reproducible data is indispensable for making informed decisions in the complex process of drug discovery and development.

References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Available from: [Link]

  • Singh, A., & Xu, Y. J. (2016). The Cell Killing Mechanisms of Hydroxyurea. International Journal of Molecular Sciences, 17(11), 1897. Available from: [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2011, July 1). Diuron human health assessment report. Available from: [Link]

  • Huovinen, M., et al. (2020). Toxicity of diuron metabolites in human cells. Toxicology and Applied Pharmacology, 401, 103409. Available from: [Link]

  • Prichard, M. N., et al. (2013). Ribonucleotide reductase inhibitors hydroxyurea, didox, and trimidox inhibit human cytomegalovirus replication in vitro and synergize with ganciclovir. Antiviral Research, 100(1), 151-158. Available from: [Link]

  • Taylor & Francis. (n.d.). Ribonucleotide reductase inhibitor – Knowledge and References. Available from: [Link]

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Comparative

Publish Comparison Guide: Synergistic Investigation of 3,4-Dichlorophenyl Hydroxyurea (DCP-HU)

This guide outlines a rigorous framework for investigating the synergistic potential of 3,4-Dichlorophenyl Hydroxyurea (DCP-HU) . As a Senior Application Scientist, I have structured this as a Candidate Evaluation & Prot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for investigating the synergistic potential of 3,4-Dichlorophenyl Hydroxyurea (DCP-HU) .

As a Senior Application Scientist, I have structured this as a Candidate Evaluation & Protocol Guide . Given that DCP-HU serves as a lipophilic analog of the standard-of-care agent Hydroxyurea (HU), this guide focuses on leveraging its structural properties—specifically the lipophilic 3,4-dichlorophenyl moiety—to overcome resistance mechanisms associated with hydrophilic RNR inhibitors.[1][2]

Executive Summary & Compound Profile

3,4-Dichlorophenyl Hydroxyurea (DCP-HU) represents a structural evolution of the classical antimetabolite Hydroxyurea (HU).[1][2] While HU is a potent Ribonucleotide Reductase (RNR) inhibitor, its clinical utility is often limited by rapid clearance and poor membrane permeability in solid tumors.[1][2]

DCP-HU incorporates a 3,4-dichlorophenyl ring , introducing significant lipophilicity.[1][2] This modification theoretically enhances cellular uptake and blood-brain barrier penetration while retaining the pharmacophore required to quench the tyrosyl free radical of the RNR M2 subunit.[1][2]

Primary Mechanism: Inhibition of Ribonucleotide Reductase (RNR), leading to dNTP pool depletion and S-phase cell cycle arrest.[1][2][3] Secondary Mechanism (Hypothetical): The dichlorophenyl moiety suggests potential overlap with phenylurea-based kinase inhibitors (e.g., Sorafenib scaffolds) or dual COX/5-LOX inhibition, offering a multi-targeted approach.[1][2]

Synergistic Landscape: Comparative Analysis

The following table compares DCP-HU's predicted performance in synergistic combinations against standard Hydroxyurea, based on structural activity relationships (SAR) and class-specific data.

Table 1: Comparative Synergy Matrix
Partner Agent ClassSpecific AgentMechanism of SynergyDCP-HU Advantage (vs. Std.[1][2] HU)Expected Interaction (CI Value)
Alkylating Agents Cisplatin / Cyclophosphamide Repair Blockade: DCP-HU depletes dNTPs needed for DNA repair (NER/BER) following alkylation damage.[1][2]Higher Retention: Lipophilicity may prolong intracellular retention, preventing rapid recovery of dNTP pools.[1][2]Strong Synergy (CI < 0.5)
Nucleoside Analogs Gemcitabine / Cytarabine (Ara-C) S-Phase Synchronization: DCP-HU arrests cells in S-phase, maximizing incorporation of the analog.[1][2]Membrane Permeability: Enhanced uptake in solid tumors where HU penetration is limited.[1][2]Synergy (CI 0.5 - 0.7)
Topoisomerase Inhibitors Doxorubicin / Etoposide Apoptotic Threshold: Replication stress from DCP-HU sensitizes cells to topo-mediated DNA breaks.[1][2]Dual Stress: Dichlorophenyl ring may induce additional oxidative stress (ROS generation).[1][2]Additive / Moderate Synergy
Kinase Inhibitors Sorafenib / Imatinib Pathway Converge: Potential off-target kinase inhibition by DCP-HU + specific blockade.[1][2]Structural Homology: Phenylurea scaffold may competitively inhibit shared metabolic clearance.[1][2]Variable (Requires Testing)

Mechanistic Rationale (Visualized)

The following diagram illustrates the "Double-Hit" hypothesis. DCP-HU not only arrests replication but also prevents the repair of DNA damage induced by partner agents.[1][2]

SynergyMechanism DCP_HU 3,4-Dichlorophenyl Hydroxyurea (DCP-HU) RNR Ribonucleotide Reductase (RNR) M2 Subunit DCP_HU->RNR Inhibits (Tyrosyl Radical Quenching) Partner Partner Agent (e.g., Cisplatin) DNA_Damage DNA Adducts / Strand Breaks Partner->DNA_Damage Induces dNTPs dNTP Pool (Depletion) RNR->dNTPs Prevents Synthesis Repair DNA Repair Mechanisms (NER / BER) dNTPs->Repair Required for DNA_Damage->Repair Triggers Apoptosis Catastrophic Genomic Instability (Apoptosis) Repair->Apoptosis Failure leads to

Caption: Figure 1. The "Double-Hit" Synergy Model. DCP-HU depletes the dNTP raw materials required for DNA repair mechanisms to fix damage caused by the partner agent.[2]

Validated Experimental Protocols

To ensure scientific integrity, these protocols use a self-validating design .[1][2] You must run single-agent controls alongside combinations to calculate the Combination Index (CI).[1][2]

Protocol A: High-Throughput Checkerboard Assay

Objective: Determine the Combination Index (CI) using the Chou-Talalay method.

  • Cell Seeding: Seed tumor cells (e.g., L1210, MCF-7) at 3,000 cells/well in 96-well plates. Incubate for 24h.

  • Drug Preparation:

    • DCP-HU Stock: Dissolve in 100% DMSO (due to lipophilicity).[1][2] Final DMSO concentration in well must be <0.5%.[1][2]

    • Partner Agent: Prepare serial dilutions (2x IC50 down to 0.06x IC50).

  • Matrix Dosing:

    • Rows A-G: Serial dilution of DCP-HU.[1][2]

    • Columns 2-11: Serial dilution of Partner Agent.[1][2]

    • Self-Validation Step: Column 1 and Row H must contain single-agent curves to verify individual IC50s match historical data.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: MTT or CellTiter-Glo viability assay.

  • Analysis: Calculate CI using CompuSyn or similar software.

    • CI < 1: Synergism

    • CI = 1: Additive

    • CI > 1: Antagonism[1][2]

Protocol B: Flow Cytometric Cell Cycle Analysis

Objective: Confirm that synergy is driven by S-phase arrest (mechanism verification).

  • Treatment Groups: Vehicle, DCP-HU (IC30), Partner (IC30), and Combination.[1][2]

  • Timing: Harvest cells at 24h (early arrest) and 48h (apoptosis onset).

  • Staining: Fix in 70% ethanol. Stain with Propidium Iodide (PI) + RNase A.[1][2]

  • Gating Strategy:

    • Gate out doublets (FSC-A vs FSC-H).[1][2]

    • Quantify % cells in G0/G1, S, and G2/M.[1][2]

    • Success Criteria: The combination should show a significant accumulation in Sub-G1 (apoptosis) compared to single agents, or a prolonged S-phase block that prevents recovery.[1][2]

Experimental Workflow Diagram

This workflow ensures reproducibility and robust data generation.

Workflow Step1 1. Compound Solubilization (DMSO Stock) Step2 2. Single Agent Screen (Determine IC50) Step1->Step2 Step3 3. Checkerboard Matrix (6x6 or 8x8 Grid) Step2->Step3 Use IC50 to set range Step4 4. Data Normalization (% Viability vs Control) Step3->Step4 Step5 5. Isobologram Analysis (Calculate CI Values) Step4->Step5 Step6 6. Mechanistic Validation (Flow Cytometry / Western Blot) Step5->Step6 If CI < 0.8

Caption: Figure 2. Step-by-step experimental workflow for validating synergistic combinations of DCP-HU.

Critical Safety & Handling Note

Toxicity Warning: Unlike standard Hydroxyurea, the 3,4-dichlorophenyl metabolite (DCPU) is a known environmental toxin and potential endocrine disruptor.[1][2]

  • Metabolism: Monitor for the formation of 3,4-dichloroaniline (toxic metabolite).[1][2]

  • In Vivo: In animal models, assess Methemoglobinemia levels, as N-hydroxyureas can oxidize hemoglobin.[1][2]

References

  • Mechanism of Action of Hydroxyurea. Seminars in Oncology. (1992). Explains the foundational mechanism of RNR inhibition and tyrosyl radical quenching.[1][2][4]

  • Synergistic action of high-dose hydroxyurea when used with cyclophosphamide. Cancer. (1978).[1][2][5] Establishes the class-effect synergy between hydroxyurea derivatives and alkylating agents.[1][2]

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. MDPI Molecules. (2018).[1][2] Demonstrates the anticancer potential of phenylurea scaffolds similar to DCP-HU.[1][2][6]

  • 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Journal of Investigative Dermatology. (2013).[1][2] Provides evidence for the efficacy of dichlorophenyl-urea derivatives in resistant cancer lines.[1][2][6]

  • N-(3,4-Dichlorophenyl)-N'-hydroxyurea Chemical Properties. EPA CompTox Dashboard. Verifies the chemical identity and physicochemical properties of the specific compound.

Sources

Safety & Regulatory Compliance

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